molecular formula C114H173N25O36S3 B15599865 SHLP-5

SHLP-5

Cat. No.: B15599865
M. Wt: 2565.9 g/mol
InChI Key: OIVYRSUDHDWCLQ-PKQISGDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SHLP-5 is a useful research compound. Its molecular formula is C114H173N25O36S3 and its molecular weight is 2565.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C114H173N25O36S3

Molecular Weight

2565.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C114H173N25O36S3/c1-17-59(12)91(111(171)128-74(45-64-27-22-19-23-28-64)100(160)127-75(47-81(116)144)98(158)119-60(13)93(153)117-48-82(145)121-71(43-54(2)3)102(162)135-89(57(8)9)110(170)136-90(58(10)11)114(174)175)137-97(157)70(36-39-86(151)152)125-112(172)92(62(15)142)138-107(167)80-29-24-41-139(80)113(173)61(14)120-109(169)88(56(6)7)134-96(156)69(35-38-85(149)150)124-104(164)77(51-141)129-105(165)78(52-176)131-99(159)72(44-63-25-20-18-21-26-63)122-83(146)49-118-108(168)87(55(4)5)133-95(155)68(34-37-84(147)148)123-103(163)76(50-140)130-106(166)79(53-177)132-101(161)73(46-65-30-32-66(143)33-31-65)126-94(154)67(115)40-42-178-16/h18-23,25-28,30-33,54-62,67-80,87-92,140-143,176-177H,17,24,29,34-53,115H2,1-16H3,(H2,116,144)(H,117,153)(H,118,168)(H,119,158)(H,120,169)(H,121,145)(H,122,146)(H,123,163)(H,124,164)(H,125,172)(H,126,154)(H,127,160)(H,128,171)(H,129,165)(H,130,166)(H,131,159)(H,132,161)(H,133,155)(H,134,156)(H,135,162)(H,136,170)(H,137,157)(H,138,167)(H,147,148)(H,149,150)(H,151,152)(H,174,175)/t59-,60-,61-,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-/m0/s1

InChI Key

OIVYRSUDHDWCLQ-PKQISGDKSA-N

Origin of Product

United States

Foundational & Exploratory

SHLP-5: A Technical Overview of a Novel Mitochondrial-Derived Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Small Humanin-Like Peptide 5 (SHLP-5) is a recently identified microprotein belonging to the family of mitochondrial-derived peptides (MDPs). Encoded by a small open reading frame within the 16S ribosomal RNA of the mitochondrial DNA (mtDNA), this compound is part of a new class of signaling molecules that may play crucial roles in metabolic regulation and cellular homeostasis. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its discovery, genetic origin, and physicochemical properties. It must be noted, however, that as of the date of this document, primary experimental research detailing the specific biological functions, signaling pathways, and quantitative effects of this compound has not been published. The foundational research that discovered the SHLP family was unable to generate the specific molecular tools required for the experimental characterization of this compound. Therefore, this guide also presents data and protocols from closely related, better-studied family members—notably SHLP2 and SHLP3—to provide a potential framework for the future investigation of this compound.

Introduction

Mitochondria are increasingly understood not only as cellular powerhouses but also as signaling organelles that communicate with the rest of the cell and the body through various molecules, including a novel class of peptides encoded within their own genome.[1] These mitochondrial-derived peptides (MDPs) are translated from small open reading frames (sORFs) previously overlooked in the mitochondrial genome and have been shown to have significant biological activity.[1]

In 2016, a key study by Cobb et al. identified a family of six such peptides, named Small Humanin-Like Peptides (SHLPs 1-6), encoded within the mitochondrial 16S rRNA gene—the same region that encodes the well-known neuroprotective peptide, Humanin.[2] this compound is one of these six peptides. While its siblings, particularly SHLP2 and SHLP3, have been shown to possess cytoprotective and insulin-sensitizing effects, the specific functions of this compound remain to be elucidated.[3] This is largely due to initial technical challenges in producing the necessary reagents, such as specific antibodies, to study the peptide.[2]

This document serves to consolidate the known information about this compound and to provide the relevant context from the broader SHLP family to guide future research and drug development efforts.

Genetic Origin and Physicochemical Properties of this compound

This compound originates from a sORF on the light strand of the human mitochondrial genome, specifically within the gene for the 16S ribosomal RNA (MT-RNR2).[2] Its discovery and that of the other SHLPs have expanded the known proteome encoded by mitochondrial DNA.

Table 1: Physicochemical Properties of Human this compound
PropertyValueSource
Amino Acid Sequence MYCSEVGFCSEVAPTEIFNAGLVV
Sequence Length 24 amino acids
Molecular Formula C114H173N25O36S3
Molecular Weight 2565.93 Da
CAS Number 1191923-95-1

Putative Functions and Therapeutic Potential

While direct experimental evidence for this compound's function is absent, its inclusion in the SHLP family suggests it may have roles in metabolism and cytoprotection. Commercial suppliers suggest this compound may be used in research for diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer, based on the functions attributed to the broader class of MDPs. The 2023 review by Kal et al. highlights that MDPs, as a class, can increase insulin (B600854) sensitivity, reduce lipid accumulation, and promote mitochondrial biogenesis.

The functions of the most-studied SHLPs are summarized below as a potential, though unconfirmed, indicator of this compound's possible biological roles.

Table 2: Experimentally Determined Functions of Other SHLP Family Members
PeptideObserved FunctionExperimental SystemReference
SHLP2 Reduces apoptosis and reactive oxygen species (ROS)NIT-1 β-cells[3]
Improves mitochondrial metabolismIn vitro[3]
Functions as an insulin sensitizer (B1316253) (increases glucose uptake, suppresses hepatic glucose production)C57BL/6 mice[3]
SHLP3 Reduces apoptosis and ROSNIT-1 β-cells[3]
Enhances 3T3-L1 pre-adipocyte differentiation3T3-L1 cells[3]
SHLP6 Promotes apoptosisNIT-1 and 22Rv1 cells[3]

Signaling Pathways: A Hypothetical Framework

No signaling pathways have been experimentally validated for this compound. However, research on other MDPs like Humanin and SHLP2 has shown they can activate cell survival pathways. For instance, SHLP2 has been demonstrated to induce the phosphorylation of STAT3 and ERK, key signaling proteins involved in cell growth and survival. It is plausible that this compound, upon binding to a yet-unidentified receptor or interacting with intracellular targets, could modulate similar kinase cascades.

The diagram below illustrates the confirmed genetic origin of this compound, which is the only pathway information currently available.

Caption: Genetic origin of the this compound peptide from mitochondrial DNA.

Experimental Protocols

The following protocols are derived from the foundational study by Cobb et al. (2016) that identified the SHLP family.[2] While these methods were used to characterize SHLP1-4 and 6, they provide a robust template for the future investigation of this compound.

Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells (e.g., NIT-1 β-cells, 22Rv1 prostate cancer cells) in 96-well plates at a density of 1 x 10⁵ cells/cm² and grow to 80% confluency.

  • Treatment: Replace the growth medium with serum-free medium containing the desired concentration of synthetic this compound peptide (e.g., 100 nM) or a control peptide.

  • Incubation: Culture cells for the desired time period (e.g., 72 hours) in a humidified atmosphere of 5% CO₂ at 37°C.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader. Cell viability is proportional to the absorbance.

Apoptosis Detection (ELISA)
  • Cell Seeding and Treatment: Seed and treat cells in 24-well plates as described for the viability assay. A typical incubation time for apoptosis induction is 24 hours.

  • Cell Lysis: Lyse the cells according to the protocol provided with a cell death detection ELISA kit (e.g., from Roche). This assay quantifies cytoplasmic histone-associated DNA fragments.

  • ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions. This typically involves incubating the cell lysate in a microplate coated with anti-histone antibodies, followed by the addition of a peroxidase-conjugated anti-DNA antibody.

  • Data Acquisition: Add a substrate solution (e.g., ABTS) and measure the absorbance at the appropriate wavelength (e.g., 405 nm). The absorbance is directly proportional to the amount of apoptosis.

Western Blot for Signaling Protein Phosphorylation
  • Cell Treatment: Culture cells (e.g., NIT-1 β-cells) to 80% confluency and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated and total signaling proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram outlines a general workflow for investigating the function of a novel peptide like this compound.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation P_Synth Chemical Synthesis of this compound Peptide P_QC Quality Control (HPLC, Mass Spec) P_Synth->P_QC Cell_Culture Select Cell Lines (e.g., Metabolic, Neuronal) P_QC->Cell_Culture Viability Cell Viability Assays (MTS) Cell_Culture->Viability Apoptosis Apoptosis Assays (ELISA, Caspase Activity) Cell_Culture->Apoptosis Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-STAT3) Cell_Culture->Signaling Animal_Model Select Animal Model (e.g., Diet-induced Obesity) Viability->Animal_Model Positive Results Apoptosis->Animal_Model Positive Results Treatment Administer this compound (IP, IV, or ICV) Animal_Model->Treatment Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Clamp Studies) Treatment->Metabolic_Tests Tissue_Analysis Tissue Analysis (Histology, Gene Expression) Treatment->Tissue_Analysis

Caption: General experimental workflow for characterizing this compound function.

Conclusion and Future Directions

This compound is a validated mitochondrial-derived peptide whose biological function is currently unknown due to a lack of specific research. As a member of the SHLP family, it is positioned at the nexus of mitochondrial signaling and cellular metabolism, representing a promising but unexplored target for therapeutic development. The immediate priority for the research community is the development of specific antibodies and other molecular probes to enable the experimental characterization of this compound. Future studies, following the protocols outlined in this guide, should aim to determine this compound's impact on cell viability, apoptosis, and metabolic signaling pathways in various cell types. Subsequent in vivo studies in models of metabolic and age-related diseases will be critical to uncovering its physiological role and therapeutic potential.

References

The Enigmatic SHLP-5: A Glimpse into a Novel Mitochondrial-Derived Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new frontier in cellular communication and mitochondrial signaling is emerging with the discovery of Small Humanin-Like Peptides (SHLPs), a family of microproteins with potential therapeutic implications across a range of diseases. Among these, SHLP-5 stands out as a subject of growing interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery and current understanding of the SHLP family, with a specific focus on what is known about this compound.

Discovery of the SHLP Family: A New Class of Mitochondrial Messengers

The story of this compound begins with the identification of a family of six novel peptides, designated SHLP1 through SHLP6. These peptides were discovered through an innovative in silico search for small open-reading-frames (sORFs) within the 16S ribosomal RNA (rRNA) gene located in the mitochondrial genome. This pioneering work was conducted in the laboratory of Pinchas Cohen at the University of Southern California. The identification of these peptides has opened up a new paradigm in our understanding of mitochondrial biology, suggesting that this organelle is not only the powerhouse of the cell but also a source of signaling molecules that can influence cellular function.

The SHLPs are classified as mitochondrial-derived peptides (MDPs) and share functional similarities with the well-characterized peptide, Humanin. Like Humanin, the SHLPs are believed to play crucial roles in cellular metabolism, survival, and stress responses.

Characterization of the SHLP Family

The six members of the SHLP family are all encoded by the mitochondrial 16S rRNA gene (MT-RNR2). They are relatively short peptides, and their expression has been detected in various tissues, suggesting a broad physiological significance. The primary functions attributed to the SHLP family as a whole include the regulation of cell viability, proliferation, and apoptosis. They are also implicated in the modulation of mitochondrial function, a critical aspect of cellular health and disease.

While research into the specific roles of each SHLP is ongoing, it is understood that they possess both distinct and overlapping functions with Humanin. Their potential involvement in a variety of pathological conditions, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer, has positioned them as promising targets for future therapeutic interventions.

This compound: Unraveling its Specific Role

Currently, detailed, publicly available research specifically characterizing the quantitative data, experimental protocols, and signaling pathways of this compound is limited. The scientific community eagerly awaits further publications that will undoubtedly shed more light on the specific mechanisms of action of this intriguing peptide. The information that is available positions this compound as a key player in the broader context of the SHLP family's function.

Experimental Workflow for SHLP Discovery

The general workflow for the discovery of the SHLP family, including this compound, involved a combination of computational and molecular biology techniques.

SHLP_Discovery_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation In_Silico_Search In Silico Search for sORFs in Mitochondrial 16S rRNA ORF_Identification Identification of Potential Peptide-Coding ORFs In_Silico_Search->ORF_Identification Peptide_Synthesis Synthetic Peptide Generation ORF_Identification->Peptide_Synthesis Antibody_Development Custom Antibody Production Peptide_Synthesis->Antibody_Development Functional_Assays Cell Viability & Apoptosis Assays Peptide_Synthesis->Functional_Assays Tissue_Expression Immunoblotting & qPCR in Various Tissues Antibody_Development->Tissue_Expression

Figure 1: General experimental workflow for the discovery and initial characterization of the SHLP family.

Future Directions and Conclusion

The discovery of this compound and its family members represents a significant advancement in our understanding of mitochondrial signaling. While the current body of specific data on this compound is nascent, the broader context of the SHLP family points towards a critical role in cellular homeostasis and disease. Future research will undoubtedly focus on elucidating the precise molecular interactions of this compound, identifying its cellular receptors, and mapping its downstream signaling pathways. The development of specific antibodies and functional assays for this compound will be crucial in this endeavor.

For researchers, scientists, and drug development professionals, this compound presents a novel and exciting target with the potential to unlock new therapeutic strategies for a wide range of debilitating diseases. The journey to fully understand and harness the power of this mitochondrial-derived peptide is just beginning.

SHLP-5: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHLP-5, or Small Humanin-Like Peptide 5, is a member of a novel class of mitochondrial-derived peptides (MDPs). These peptides are encoded by small open reading frames within the mitochondrial genome, specifically within the 16S ribosomal RNA (MT-RNR2) gene. The discovery of the SHLP family, comprising six members (SHLP-1 to SHLP-6), has expanded our understanding of mitochondrial signaling, revealing that these organelles play a crucial role not only in energy metabolism but also as a source of bioactive signaling molecules.[1][2][3] this compound and its counterparts are under investigation for their potential therapeutic roles in a variety of age-related and metabolic diseases, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[4][5] This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, drawing on research from the broader SHLP family to infer its potential functions.

Core Concepts: The SHLP Family and Mitochondrial Signaling

The SHLP family of peptides represents a new frontier in cellular signaling. Unlike traditional signaling molecules encoded by the nuclear genome, SHLPs originate from the mitochondrial DNA. This origin suggests a unique role in retrograde signaling, where the mitochondria communicate their status to the rest of the cell, influencing a wide range of cellular processes.

The functions of the different SHLPs appear to be distinct and, in some cases, opposing. For instance, SHLP2 and SHLP3 have been shown to enhance cell viability and inhibit apoptosis, whereas SHLP6 promotes apoptosis.[2][6] This functional diversity highlights the nuanced regulatory roles these peptides play within the cellular environment. Research into this compound is ongoing, and a complete picture of its specific functions is still emerging. However, based on the broader understanding of the SHLP family, it is hypothesized that this compound is also involved in modulating cell survival and metabolic processes.

Putative Mechanism of Action of this compound

While the precise signaling pathways of this compound are yet to be fully elucidated, the mechanisms of other SHLP family members provide a framework for its potential actions. The cytoprotective effects of some SHLPs are associated with their ability to modulate mitochondrial function and metabolism.

Mitochondrial Modulation

A key proposed mechanism of action for the SHLP family is the modulation of mitochondrial bioenergetics. Studies on SHLP2 have demonstrated its ability to increase the oxygen consumption rate and cellular ATP levels.[2] Furthermore, SHLP2 treatment has been shown to restore the levels of oxidative phosphorylation (OXPHOS) complex protein subunits in cellular models of age-related macular degeneration.[1][7] It is plausible that this compound shares this ability to enhance mitochondrial function, thereby protecting cells from stress and promoting survival.

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known functions of the SHLP family.

SHLP5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHLP5 SHLP5 Receptor Putative Receptor SHLP5->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Mitochondrion Mitochondrion Signaling_Cascade->Mitochondrion Modulation of Mitochondrial Function Cellular_Response Cellular Response (e.g., Enhanced Survival, Metabolic Regulation) Signaling_Cascade->Cellular_Response Mitochondrion->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in the published literature. The following table summarizes the types of quantitative data that have been generated for other members of the SHLP family, which could serve as a template for future studies on this compound.

ParameterSHLP Family MemberObserved EffectExperimental Model
Cell ViabilitySHLP2, SHLP3IncreasedNIT-1 and 22Rv1 cells
ApoptosisSHLP2, SHLP3DecreasedNIT-1 and 22Rv1 cells
ApoptosisSHLP6IncreasedNIT-1 and 22Rv1 cells
Cell ProliferationSHLP2, SHLP4IncreasedNIT-1 cells
Oxygen Consumption RateSHLP2, SHLP3IncreasedCultured cells
Cellular ATP LevelsSHLP2, SHLP3IncreasedCultured cells

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely available. However, based on the research conducted on the SHLP family, the following are examples of key experimental methodologies that would be employed to investigate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)
  • Objective: To determine the effect of this compound on cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat cells with varying concentrations of synthetic this compound for a specified duration.

    • Add MTS reagent to each well and incubate.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (DNA Fragmentation)
  • Objective: To assess the pro- or anti-apoptotic effects of this compound.

  • Methodology:

    • Treat cells with this compound in the presence or absence of an apoptotic stimulus.

    • Lyse the cells and isolate the DNA.

    • Analyze the DNA by agarose (B213101) gel electrophoresis to detect the characteristic laddering pattern of fragmented DNA, which is a hallmark of apoptosis.

Cell Proliferation Assay (BrdU Incorporation)
  • Objective: To measure the effect of this compound on cell proliferation.

  • Methodology:

    • Culture cells in the presence of this compound.

    • Add BrdU (a synthetic analog of thymidine) to the culture medium, which will be incorporated into the DNA of proliferating cells.

    • Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to a fluorescent dye or an enzyme.

    • Quantify the number of BrdU-positive cells by microscopy or a plate reader.

The following diagram illustrates a general experimental workflow for characterizing the function of this compound.

Experimental_Workflow Start Hypothesis: This compound has a cellular function Cell_Culture Cell Culture (e.g., relevant cell line) Start->Cell_Culture Treatment Treatment with synthetic this compound Cell_Culture->Treatment Functional_Assays Functional Assays Treatment->Functional_Assays Viability Cell Viability (MTS Assay) Functional_Assays->Viability Apoptosis Apoptosis (DNA Fragmentation) Functional_Assays->Apoptosis Proliferation Proliferation (BrdU Assay) Functional_Assays->Proliferation Mito_Function Mitochondrial Function (e.g., Seahorse Assay) Functional_Assays->Mito_Function Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Proliferation->Data_Analysis Mito_Function->Data_Analysis Conclusion Conclusion on This compound Function Data_Analysis->Conclusion

Caption: General experimental workflow for this compound functional characterization.

Logical Relationships in SHLP Research

The study of the SHLP family involves a logical progression from discovery to functional characterization and therapeutic application. The following diagram outlines this logical relationship.

Logical_Relationship Discovery Discovery of SHLPs from mtDNA Sequence_Analysis Sequence Analysis and Synthesis Discovery->Sequence_Analysis In_Vitro In Vitro Studies (Cell Lines) Sequence_Analysis->In_Vitro Functional_Characterization Functional Characterization (Viability, Apoptosis, etc.) In_Vitro->Functional_Characterization Mechanism_Elucidation Mechanism of Action Elucidation Functional_Characterization->Mechanism_Elucidation In_Vivo In Vivo Studies (Animal Models) Mechanism_Elucidation->In_Vivo Therapeutic_Potential Assessment of Therapeutic Potential In_Vivo->Therapeutic_Potential

Caption: Logical progression of research in the SHLP field.

Conclusion and Future Directions

This compound is a promising mitochondrial-derived peptide with potential therapeutic implications for a range of diseases. While current knowledge on its specific mechanism of action is limited, research on the broader SHLP family suggests a role in modulating mitochondrial function, cell survival, and metabolism. Future research should focus on elucidating the specific signaling pathways activated by this compound, identifying its cellular receptors, and characterizing its downstream targets. The development of more specific research tools and the execution of detailed in vivo studies will be crucial to fully understand the physiological role of this compound and to harness its therapeutic potential. The in-depth technical information provided in this guide serves as a foundation for researchers and drug development professionals to design and interpret future studies on this intriguing new class of signaling molecules.

References

Unraveling the SHLP-5 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Mechanisms and Experimental Approaches for a Novel Mitochondrial-Derived Peptide

This technical guide provides a comprehensive overview of the current understanding of the Small Humanin-like Peptide 5 (SHLP-5) signaling pathway. As a member of a recently discovered family of mitochondrial-derived peptides (MDPs), this compound and its counterparts are emerging as critical regulators in a variety of cellular processes, with significant therapeutic potential in fields such as metabolic disorders, neurodegenerative diseases, and oncology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pathway's activation, quantitative data from relevant studies, and in-depth experimental protocols to facilitate further investigation.

Introduction to this compound and the SHLP Family

This compound belongs to a family of six peptides (SHLP-1 to SHLP-6) that are encoded within the mitochondrial 16S rRNA gene.[2] These peptides are part of a larger group of MDPs that play crucial roles in cellular signaling, acting as retrograde signals from the mitochondria to the rest of the cell to influence a wide range of biological functions. While research on this compound is still in its early stages, studies on the closely related peptides SHLP-2 and SHLP-3 have provided significant insights into the potential signaling mechanisms that this compound may also utilize. These studies have demonstrated that SHLPs can enhance cell viability, mitigate apoptosis, and modulate mitochondrial metabolism.[2]

The this compound Signaling Pathway: A Proposed Model

Based on the available evidence for the SHLP family, particularly SHLP-2 and SHLP-3, a putative signaling pathway for this compound involves the activation of the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[2] This suggests that this compound may bind to a yet-to-be-identified cell surface receptor, initiating a downstream cascade that culminates in the phosphorylation and activation of these key transcription factors.

SHLP5_Signaling_Pathway SHLP5 This compound Receptor Putative Cell Surface Receptor SHLP5->Receptor Downstream_Kinases Downstream Kinase Cascade Receptor->Downstream_Kinases Activation ERK ERK Downstream_Kinases->ERK Phosphorylation STAT3 STAT3 Downstream_Kinases->STAT3 Phosphorylation pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Gene_Expression Target Gene Expression pERK->Gene_Expression Transcription Regulation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus pSTAT3->Gene_Expression Transcription Regulation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response

Proposed this compound Signaling Pathway.

Quantitative Data on Pathway Activation

Studies on SHLP-2 and SHLP-3 have provided quantitative data on the activation of the ERK and STAT3 pathways in NIT-1 β cells and 22Rv1 prostate cancer cells. The data, presented as fold changes in the ratio of phosphorylated to total protein, demonstrates a significant increase in the activation of these pathways upon treatment with the peptides.[2]

Cell LineTreatment (100 nM)Fold Change in p-ERK/ERK (Mean ± SEM)Fold Change in p-STAT3/STAT3 (Mean ± SEM)
NIT-1 β SHLP-2~2.5 ± 0.3~2.0 ± 0.2
SHLP-3~2.0 ± 0.25~1.8 ± 0.2
22Rv1 SHLP-2~1.8 ± 0.2~1.5 ± 0.15
SHLP-3~1.5 ± 0.18~1.3 ± 0.1

Note: The data presented here is an approximation derived from graphical representations in the cited literature and should be considered as such.[2]

Experimental Protocols

To facilitate further research into the this compound signaling pathway, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment
  • Cell Lines: NIT-1 β cells (pancreatic beta-cell line) or 22Rv1 cells (prostate cancer cell line) can be used.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Synthesize or procure high-purity this compound peptide. Prepare a stock solution in sterile, nuclease-free water or an appropriate buffer. For experiments, seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with serum-free medium for 24 hours to reduce basal signaling. Treat cells with the desired concentration of this compound (e.g., 100 nM) for the specified duration (e.g., 15-30 minutes for phosphorylation studies).

Western Blotting for ERK and STAT3 Phosphorylation

This protocol is designed to quantify the activation of ERK and STAT3 by measuring their phosphorylation status.

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability and Apoptosis Assays

To assess the functional consequences of this compound signaling, cell viability and apoptosis assays are crucial.

  • Cell Viability (MTS Assay):

    • Seed cells in a 96-well plate and treat with this compound as described above.

    • After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Apoptosis (Caspase-3/7 Assay):

    • Seed cells in a 96-well plate and treat with this compound.

    • After 24 hours, add a luminogenic caspase-3/7 substrate to each well.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence using a microplate reader.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a target cell line.

Experimental_Workflow start Start cell_culture Cell Culture (Target Cell Line) start->cell_culture serum_starvation Serum Starvation (24 hours) cell_culture->serum_starvation shlp5_treatment This compound Treatment (Varying concentrations and times) serum_starvation->shlp5_treatment protein_analysis Protein Analysis (Western Blot for p-ERK, p-STAT3) shlp5_treatment->protein_analysis functional_assays Functional Assays (Cell Viability, Apoptosis) shlp5_treatment->functional_assays data_analysis Data Analysis and Interpretation protein_analysis->data_analysis functional_assays->data_analysis end End data_analysis->end

General Experimental Workflow.

Conclusion and Future Directions

The study of this compound and its signaling pathway is a rapidly advancing field with the potential to uncover novel therapeutic targets for a range of diseases. The proposed signaling pathway, centered on the activation of ERK and STAT3, provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide are intended to equip researchers with the necessary tools to explore the intricacies of this compound signaling and its functional consequences. Future research should focus on identifying the specific cell surface receptor for this compound, elucidating the complete downstream signaling cascade, and validating these findings in in vivo models. Such efforts will be instrumental in translating our understanding of this fascinating mitochondrial-derived peptide into tangible clinical applications.

References

The Role of SHLP-5 in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Small Humanin-Like Peptides (SHLPs)

Mitochondria, the powerhouses of the cell, are increasingly recognized for their role as signaling organelles. A novel class of signaling molecules, mitochondrial-derived peptides (MDPs), are encoded by short open reading frames within the mitochondrial genome and are emerging as critical regulators of cellular homeostasis, metabolism, and stress responses. Among these are the Small Humanin-like Peptides (SHLPs), a family of six peptides (SHLP1-6) encoded within the 16S ribosomal RNA (MT-RNR2) gene.[1] These peptides have garnered significant interest for their potential therapeutic applications in age-related and metabolic diseases.

While research has illuminated the functions of several SHLPs, particularly SHLP2 and SHLP3, the specific role of SHLP-5 in mitochondrial function remains largely uncharted. This guide provides a comprehensive overview of our current understanding, drawing heavily on the better-characterized SHLPs to infer the potential functions of this compound. We will delve into the quantitative effects of SHLPs on mitochondrial bioenergetics, detail relevant experimental protocols, and visualize the signaling pathways involved.

This compound: An Enigmatic Member of the SHLP Family

This compound is a biologically active microprotein encoded by the 16S ribosomal RNA gene.[2][3] Like its counterparts, it is considered a mitochondrial-derived peptide and is implicated in research concerning diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[2][3] However, the study of this compound has been hampered by technical challenges; for instance, researchers have reported difficulties in generating specific antibodies for its detection and characterization.[4] Consequently, there is a significant gap in the literature regarding its specific molecular interactions and effects on mitochondrial physiology.

Inferred Mitochondrial Functions of this compound: Insights from SHLP2 and SHLP3

Given the limited direct evidence for this compound's function, we can extrapolate its potential roles by examining the well-documented effects of SHLP2 and SHLP3 on mitochondrial function. These peptides have been shown to enhance mitochondrial metabolism and protect cells from various stressors.[5][6]

Data Presentation: Quantitative Effects on Mitochondrial Function

The following tables summarize the quantitative data from studies on SHLP2 and SHLP3, providing a framework for hypothesizing the potential impact of this compound.

Table 1: Effect of SHLP2 and SHLP3 on Mitochondrial Respiration and ATP Production

PeptideCell LineConcentrationParameterFold Change vs. ControlReference
SHLP222Rv1100 nMOxygen Consumption Rate (OCR)~1.5[7]
SHLP322Rv1100 nMOxygen Consumption Rate (OCR)~1.4[7]
SHLP222Rv1100 nMATP Production~1.6[7]
SHLP322Rv1100 nMATP Production~1.5[7]

Table 2: Effect of SHLPs on Cell Viability and Apoptosis

PeptideCell LineConcentrationAssayEffectReference
SHLP2NIT-1100 nMMTS (Viability)~1.2-fold increase[8]
SHLP3NIT-1100 nMMTS (Viability)~1.2-fold increase[8]
SHLP222Rv1100 nMMTS (Viability)~1.3-fold increase[8]
SHLP322Rv1100 nMMTS (Viability)~1.2-fold increase[8]
SHLP2NIT-1100 nMDNA Fragmentation (Apoptosis)~0.6-fold decrease[8]
SHLP3NIT-1100 nMDNA Fragmentation (Apoptosis)~0.7-fold decrease[8]
SHLP222Rv1100 nMDNA Fragmentation (Apoptosis)~0.5-fold decrease[8]
SHLP322Rv1100 nMDNA Fragmentation (Apoptosis)~0.6-fold decrease[8]
Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of SHLPs on mitochondrial function. These protocols can serve as a template for designing future studies on this compound.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

  • Objective: To measure the rate of cellular oxygen consumption as an indicator of mitochondrial respiration.

  • Cell Seeding: Seed cells (e.g., 22Rv1) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with the desired concentration of SHLP peptide (e.g., 100 nM) or a control peptide for a specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Assay: Load the microplate into the Seahorse XF Analyzer. The instrument will perform sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration.

Protocol 2: Quantification of Cellular ATP Levels

  • Objective: To measure the total cellular ATP content as an indicator of energy production.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with SHLP peptides as described above.

  • ATP Assay: Use a commercial ATP luminescence-based assay kit. Lyse the cells to release ATP. Add the luciferase/luciferin reagent, which will produce light in the presence of ATP.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to calculate the ATP concentration in the samples. Normalize the results to cell number or protein concentration.

Protocol 3: Assessment of Apoptosis by DNA Fragmentation

  • Objective: To quantify apoptosis by measuring the amount of fragmented DNA.

  • Cell Culture and Treatment: Culture cells in a 24-well plate and treat with SHLP peptides and/or an apoptosis-inducing agent (e.g., staurosporine).

  • Cell Lysis: Lyse the cells to release cytoplasmic histones and fragmented DNA.

  • ELISA Assay: Use a cell death detection ELISA kit. The assay measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Compare the absorbance values of treated samples to control samples.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the study of SHLPs and mitochondrial function.

SHLP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mitochondrion Mitochondrion SHLP SHLP2/3 Receptor Unknown Receptor SHLP->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., ERK, STAT3) Receptor->Signaling_Cascade Activation Mitochondrial_Function Enhanced Mitochondrial Function Signaling_Cascade->Mitochondrial_Function OCR Increased OCR Mitochondrial_Function->OCR ATP Increased ATP Mitochondrial_Function->ATP ROS Decreased ROS Mitochondrial_Function->ROS Apoptosis Inhibition of Apoptosis Mitochondrial_Function->Apoptosis

Caption: Inferred signaling pathway for SHLP2/3's effect on mitochondrial function.

Seahorse_Workflow start Seed Cells in XF Microplate treat Treat with SHLP Peptide start->treat prepare Prepare Assay Medium and Equilibrate treat->prepare assay Run Seahorse XF Assay prepare->assay injections Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A assay->injections data Measure Oxygen Consumption Rate (OCR) assay->data analysis Data Normalization and Analysis data->analysis

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

ATP_Assay_Workflow start Culture and Treat Cells in 96-well Plate lyse Lyse Cells to Release ATP start->lyse reagent Add Luciferase/ Luciferin Reagent lyse->reagent measure Measure Luminescence reagent->measure analysis Calculate ATP Concentration and Normalize measure->analysis standard_curve Generate ATP Standard Curve standard_curve->analysis

References

Unveiling the Enigma of SHLP-5: A Guide to Mitochondrial-Derived Peptides and Their Tissue-Specific Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small Humanin-like Peptides (SHLPs) are a novel class of mitochondrial-derived peptides (MDPs) with emerging roles in cellular metabolism, apoptosis, and inflammation. Encoded within the 16S ribosomal RNA gene of the mitochondrial DNA, these peptides represent a new frontier in understanding mitochondrial signaling and its impact on systemic physiology. This technical guide provides a comprehensive overview of the current knowledge on SHLP expression, with a specific focus on the elusive SHLP-5. While the study of SHLPs is rapidly advancing, it is crucial to note that to date, the expression of this compound has not been successfully quantified in any tissue due to persistent technical challenges in its generation and detection [1]. This document will therefore summarize the available data on other members of the SHLP family, detail the experimental methodologies employed for their characterization, and present a conceptual framework for the future investigation of this compound.

The SHLP Family: An Overview of Tissue Expression

The SHLP family consists of six peptides, designated SHLP-1 through SHLP-6. Studies have revealed a distinct and tissue-specific expression pattern for SHLPs 1, 2, 3, 4, and 6, suggesting specialized functions in different organs. The table below summarizes the relative expression levels of these peptides across various mouse tissues, as determined by Western blotting against a C-terminal flag tag. It is important to note that these findings are based on a 2016 study by Cobb et al., which remains a primary reference in the field[1].

PeptideBrainHeartKidneyLiverMuscleProstateSpleen
SHLP-1 -++---+
SHLP-2 --+++--
SHLP-3 +-----+
SHLP-4 ---+-+-
SHLP-6 --++---
This compound N/AN/AN/AN/AN/AN/AN/A
+ indicates detectable expression; - indicates no detectable expression; N/A indicates data not available due to technical issues in generating the peptide.[1]

This differential expression highlights the potential for targeted therapeutic interventions based on the specific SHLP profile of a given tissue. For instance, the high expression of SHLP-2 in metabolic tissues like the liver, kidney, and muscle suggests its involvement in energy homeostasis[1].

Experimental Protocols for SHLP Expression Analysis

The following protocols are based on the methodologies used for the characterization of SHLPs 1-4 and 6. These would be the foundational techniques for any future successful analysis of this compound.

Tissue Lysate Preparation for Western Blotting
  • Objective: To extract total protein from various tissues for the detection of SHLPs.

  • Procedure:

    • Excise fresh tissues from the model organism (e.g., C57BL/6 mouse) and immediately flash-freeze in liquid nitrogen to prevent protein degradation.

    • Homogenize the frozen tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein lysate.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Western Blotting for SHLP Detection
  • Objective: To identify and semi-quantify the expression of SHLPs in tissue lysates.

  • Procedure:

    • Denature 30-50 µg of total protein lysate by boiling in Laemmli sample buffer.

    • Separate the protein samples by size using SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the SHLP of interest (e.g., a custom-generated anti-SHLP antibody or an antibody against an epitope tag if using a transgenic model) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • Use a loading control, such as an antibody against GAPDH or β-actin, to normalize for protein loading variations.

Experimental Workflow for SHLP Tissue Expression Analysis

The following diagram illustrates the typical workflow for determining the expression of a novel peptide like this compound in different tissues.

SHLP_Expression_Workflow cluster_tissue Tissue Collection & Processing cluster_analysis Protein Analysis cluster_data Data Interpretation Tissue_Collection Tissue Collection (e.g., Brain, Heart, Liver) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Lysate_Prep Protein Lysate Preparation Homogenization->Lysate_Prep Protein_Quant Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Data_Analysis Data Analysis & Normalization Detection->Data_Analysis Conclusion Conclusion on Tissue Expression Data_Analysis->Conclusion

Workflow for determining SHLP tissue expression.

Future Directions and the Promise of this compound

The lack of data on this compound presents both a challenge and an opportunity. The technical hurdles that have prevented its study suggest that this compound may possess unique biochemical properties. Overcoming these challenges will be a critical step in fully understanding the scope of the SHLP family's function. Future research should focus on:

  • Development of robust detection methods: This could involve the generation of high-affinity monoclonal antibodies specific to this compound or the use of advanced mass spectrometry techniques for its direct detection in tissue samples.

  • Synthetic peptide studies: The use of a correctly folded, synthetic this compound peptide in in vitro and in vivo models could help to elucidate its biological functions, even in the absence of endogenous expression data.

  • Transcriptomic analysis: While challenging for small peptides, advanced RNA sequencing techniques could be employed to search for the putative this compound transcript within the mitochondrial 16S rRNA.

References

Endogenous Levels of SHLP-5 in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Small Humanin-Like Peptide 5 (SHLP-5) in humans. Due to significant challenges in developing specific antibodies, direct quantification of endogenous this compound levels in human tissues remains elusive. This document, therefore, synthesizes the available information on the broader family of SHLPs, outlines the established experimental protocols for peptide quantification that would be applicable to this compound, and explores potential signaling pathways based on related mitochondrial-derived peptides and associated signaling molecules. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting both the current knowledge and the critical gaps that need to be addressed.

Introduction to this compound

This compound is a member of a group of recently discovered peptides known as small humanin-like peptides (SHLPs). These peptides are encoded by a short open reading frame within the mitochondrial 16S rRNA gene. While other members of the SHLP family (SHLP-1, -2, -3, -4, and -6) have been detected in various mouse tissues, the endogenous expression and physiological roles of this compound in humans are yet to be definitively characterized. The primary obstacle to advancing our understanding of this compound has been the difficulty in generating a specific antibody for its detection and quantification[1].

Quantitative Data on SHLP Family Expression

While direct quantitative data for this compound in human tissues is not currently available, studies in mice have provided insights into the expression patterns of other SHLP family members. This data may offer clues to the potential distribution of this compound. The following table summarizes the observed expression of SHLPs 1-4 and 6 in various mouse tissues.

TissueSHLP-1SHLP-2SHLP-3SHLP-4SHLP-6
Heart+++++
Liver+++++
Brain+++++
Kidney+++++
Spleen+++++
Prostate+++++
Testis+++++
Skeletal Muscle+++++
Data derived from immunoblotting analysis in mouse tissues. "+" indicates observed expression.[1]

Experimental Protocols for this compound Quantification

The quantification of endogenous peptides like this compound requires highly sensitive and specific methodologies. The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS) are standard approaches that would be applicable to this compound, contingent on the development of specific antibodies and standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying a specific analyte in a sample. A sandwich ELISA format would be ideal for this compound quantification.

Principle: An antibody specific to this compound is coated onto a microplate well. The sample containing this compound is added, and the peptide is captured by the antibody. A second, biotinylated antibody that also recognizes this compound is then added, followed by an enzyme-conjugated avidin. A substrate is added that produces a measurable signal proportional to the amount of bound this compound.

Detailed Protocol:

  • Plate Coating:

    • Dilute the capture antibody against this compound to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of a synthetic this compound peptide standard in assay diluent (e.g., blocking buffer).

    • Add 100 µL of the standards and prepared tissue/plasma samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody against this compound in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of avidin-horseradish peroxidase (HRP) conjugate diluted in assay diluent to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and specific method for peptide quantification, often without the need for a specific antibody.

Principle: Peptides are ionized and their mass-to-charge ratio is measured. For quantification, a common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM), which provides high specificity and sensitivity.

Detailed Protocol:

  • Sample Preparation:

    • Tissue Homogenization: Homogenize tissue samples in a lysis buffer containing protease inhibitors.

    • Protein Precipitation: Precipitate larger proteins using organic solvents (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).

    • Peptide Extraction: Extract the peptides from the supernatant using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).

    • Sample Clean-up: Further purify the peptide extract to remove interfering substances.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the peptides using a reversed-phase HPLC column with a gradient of increasing organic solvent.

    • Mass Spectrometry (MS):

      • Ionize the eluting peptides using electrospray ionization (ESI).

      • In the first mass analyzer (Q1), select the precursor ion corresponding to the mass-to-charge ratio of this compound.

      • Fragment the precursor ion in the collision cell (Q2).

      • In the third mass analyzer (Q3), select specific fragment ions (product ions) of this compound.

    • Quantification: The intensity of the signal for the selected product ions is proportional to the concentration of this compound in the sample. A stable isotope-labeled synthetic this compound peptide is typically used as an internal standard for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.

    • Calculate the concentration of this compound in the sample based on the ratio of the peak areas and a standard curve generated with known concentrations of the synthetic peptide.

Potential Signaling Pathways of this compound

The signaling pathways of this compound have not been elucidated. However, insights can be drawn from the known functions of other mitochondrial-derived peptides and related signaling molecules. For instance, some mitochondrial peptides have been shown to modulate apoptosis, insulin (B600854) sensitivity, and inflammatory responses[1]. Furthermore, signaling pathways involving SH2 domain-containing proteins are common in cellular regulation.

One potential area of investigation is the involvement of this compound in pathways similar to those activated by cytokines like Interleukin-5 (IL-5). The IL-5 signaling cascade involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, as well as the Ras-MAPK pathway.[2][3][4] These pathways are crucial for cell survival and proliferation.

Below are diagrams illustrating a hypothetical experimental workflow for this compound quantification and a potential signaling pathway that could be investigated.

SHLP5_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Human Tissue/Plasma Homogenization Homogenization/Extraction Tissue->Homogenization Purification Peptide Purification (SPE) Homogenization->Purification LC_MS LC-MS/MS Purification->LC_MS ELISA ELISA Purification->ELISA Quantification Quantification of this compound Levels LC_MS->Quantification ELISA->Quantification

Caption: Experimental workflow for this compound quantification.

Hypothetical_SHLP5_Signaling_Pathway SHLP5 This compound Receptor Putative Receptor SHLP5->Receptor JAK JAK Receptor->JAK Activation Ras Ras Receptor->Ras Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (e.g., Survival, Proliferation) Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

Caption: Hypothetical this compound signaling pathway.

Conclusion and Future Directions

The study of this compound is in its infancy, with significant technical hurdles preventing a thorough understanding of its endogenous levels and function in humans. The immediate priority for the field is the development of robust and specific tools for this compound detection, namely high-affinity antibodies and certified peptide standards. Once these reagents are available, systematic studies can be undertaken to quantify this compound in various human tissues and biofluids in both healthy and diseased states. Elucidating the signaling pathways through which this compound exerts its effects will be the subsequent crucial step in unraveling its physiological and pathological roles. This knowledge will be instrumental for drug development professionals exploring this compound as a potential therapeutic target or biomarker.

References

SHLP-5 and its Relation to Humanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by small open reading frames within the mitochondrial genome. Humanin (B1591700), the first identified MDP, has demonstrated significant cytoprotective and metabolic regulatory functions. Subsequently, a family of six small humanin-like peptides (SHLPs), designated SHLP-1 through SHLP-6, were discovered, also encoded within the mitochondrial 16S rRNA gene.[1][2] This technical guide provides a comprehensive overview of the current understanding of SHLP-5 and its relationship to the well-characterized peptide, humanin. Due to a significant lack of specific experimental data on this compound, this document will establish a comparative framework by detailing the known functions, signaling pathways, and experimental protocols for humanin and other SHLP family members, while clearly delineating the current knowledge gaps regarding this compound.

Introduction to Humanin and the SHLP Family

Humanin is a 24-amino acid peptide with potent anti-apoptotic and cytoprotective effects observed in a variety of cell types and disease models, including Alzheimer's disease.[1][3] It is known to interact with both intracellular and extracellular targets to exert its biological functions. The discovery of humanin spurred further investigation into the mitochondrial genome, leading to the identification of the SHLP family of peptides.[4] While sharing a common origin with humanin, the individual SHLPs exhibit distinct, and sometimes opposing, biological activities.[5] For instance, SHLP2 and SHLP3 have been shown to promote cell survival and enhance insulin (B600854) sensitivity, whereas SHLP6 has pro-apoptotic effects.[5][6]

This compound: Current State of Knowledge

This compound is a putative 24-amino acid mitochondrial-derived peptide.[7] Its discovery, along with the other SHLPs, has opened new avenues for research into mitochondrial signaling and its role in health and disease. However, research specifically focused on this compound has been hampered by technical challenges, including difficulties in generating specific antibodies for its detection and characterization.[4] Consequently, there is a significant lack of data regarding its biological function, interaction with humanin, and downstream signaling pathways. Commercial vendors offer synthetic this compound for research purposes, suggesting its potential relevance in studies of diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[8]

Quantitative Data and Peptide Sequences

To facilitate comparative analysis, the following tables summarize key quantitative data for humanin and the SHLP family. It is important to note the absence of experimentally derived quantitative data for this compound's biological functions.

Table 1: Peptide Sequences and Molecular Weights

PeptideAmino Acid SequenceLength (AA)Molecular Weight (Da)
HumaninMAPRGFSCLLLLTSEIDLPVKRRA242657.2
SHLP1MCHWAGGASNTGDARGDVFGKQAG242433.6
SHLP2MGVKFFTLSTRFFPSVQRAVPLWTNS263031.6
SHLP3MLGYNFSSFPCGTISIAPGFNFYRLYFIWVNGLAKVVW384411.3
SHLP4MLEVMFLVNRRGKICRVPFTFFNLSL263132.7
This compound MYCSEVGFCSEVAPTEIFNAGLVV 24 2563.9
SHLP6MLDQDIPMVQPLLKVRLFND202319.7

Data sourced from the Alzheimer's Drug Discovery Foundation and Phoenix Pharmaceuticals, Inc.[7][9]

Table 2: Comparative Biological Activities of Humanin and SHLPs

PeptidePrimary Reported Biological Activity
HumaninNeuroprotective, cytoprotective, anti-apoptotic, metabolic regulation.[1][3]
SHLP1Varied effects on cell viability depending on cell type.[5]
SHLP2Cytoprotective, anti-apoptotic, enhances insulin sensitivity, promotes cell proliferation.[5][10]
SHLP3Cytoprotective, anti-apoptotic.[5]
SHLP4Promotes cell proliferation in certain cell types.[5]
This compound Biological activity not yet experimentally determined.
SHLP6Pro-apoptotic.[5][6]

Signaling Pathways

Humanin Signaling

Humanin exerts its effects through a complex network of signaling pathways, initiated by binding to cell surface receptors or interacting with intracellular proteins.

  • Extracellular Signaling: Humanin can bind to a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130. This interaction activates the Janus kinase 2 (JAK2) and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to the transcription of pro-survival genes. Humanin also interacts with the formyl peptide receptor-like 1 (FPRL1).

  • Intracellular Signaling: Inside the cell, humanin can directly interfere with the apoptotic cascade by binding to pro-apoptotic Bcl-2 family members like Bax and Bid, preventing their activation and the subsequent release of cytochrome c from the mitochondria.

A key downstream effector of humanin's neuroprotective signaling is the SH3-domain binding protein 5 (SH3BP5). Humanin upregulates the expression of SH3BP5, which in turn binds to and inhibits the pro-apoptotic c-Jun N-terminal kinase (JNK).

Humanin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Humanin_ext Humanin Receptor_Complex CNTFR/WSX-1/gp130 Receptor Complex Humanin_ext->Receptor_Complex Binds JAK2 JAK2 Receptor_Complex->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates/ Activates Pro_Survival_Genes Pro-survival Gene Expression STAT3->Pro_Survival_Genes Induces SH3BP5 SH3BP5 STAT3->SH3BP5 Induces Expression JNK JNK SH3BP5->JNK Inhibits Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Promotes Humanin_int Humanin Bax_Bid Bax/Bid Humanin_int->Bax_Bid Inhibits Apoptosis_Bax Apoptosis Bax_Bid->Apoptosis_Bax Promotes

Caption: Humanin signaling pathways leading to cell survival.
SHLP Signaling

The signaling pathways for most SHLPs are not well-defined. However, studies have shown that SHLP2 and SHLP3 may also act through pathways involving extracellular signal-regulated kinase (ERK) and STAT3. It is hypothesized that SHLPs may have both intracellular and extracellular modes of action, potentially through unique receptors for each peptide.[4]

SHLP_Signaling SHLP2 SHLP2 SHLP_Receptor Putative SHLP Receptor(s) SHLP2->SHLP_Receptor SHLP3 SHLP3 SHLP3->SHLP_Receptor ERK ERK Pathway SHLP_Receptor->ERK STAT3 STAT3 Pathway SHLP_Receptor->STAT3 Cell_Survival_Proliferation Cell Survival & Proliferation ERK->Cell_Survival_Proliferation STAT3->Cell_Survival_Proliferation

Caption: Postulated signaling pathways for SHLP2 and SHLP3.

Experimental Protocols

Detailed experimental protocols are crucial for the study of novel peptides like this compound. Below are generalized methodologies for key experiments commonly used in this field of research.

Cell Viability and Apoptosis Assays
  • Objective: To determine the effect of this compound on cell survival and programmed cell death.

  • Methodology:

    • Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in appropriate media and conditions.

    • Treatment: Treat cells with varying concentrations of synthetic this compound. Include a negative control (vehicle) and a positive control (e.g., humanin for cytoprotection, or an apoptosis-inducing agent like staurosporine).

    • Viability Assessment (MTS/MTT Assay): After a defined incubation period (e.g., 24-48 hours), add MTS or MTT reagent to the cells. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

    • Apoptosis Assessment (Caspase-3/7 Assay): Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate. The resulting signal is proportional to caspase activity and, therefore, apoptosis.

    • Data Analysis: Normalize the data to the control group and perform statistical analysis to determine significant differences.

Cell_Viability_Workflow Start Seed cells in multi-well plates Treatment Treat with this compound, Humanin (positive control), and vehicle (negative control) Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay_Choice Perform Assay Incubation->Assay_Choice MTS_Assay MTS/MTT Assay for Cell Viability Assay_Choice->MTS_Assay Viability Caspase_Assay Caspase-3/7 Assay for Apoptosis Assay_Choice->Caspase_Assay Apoptosis Data_Acquisition Measure Absorbance or Luminescence/Fluorescence MTS_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis Normalize data and perform statistical analysis Data_Acquisition->Data_Analysis

Caption: Workflow for cell viability and apoptosis assays.
Co-Immunoprecipitation (Co-IP) for Interaction Studies

  • Objective: To investigate potential direct interactions between this compound and other proteins (e.g., humanin, or its receptor components).

  • Methodology:

    • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.

    • Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., a tagged version of this compound or humanin).

    • Immunoprecipitation: Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complex.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein to detect the interaction.

Future Directions and Conclusion

The study of mitochondrial-derived peptides is a rapidly evolving field with significant therapeutic potential. While humanin is a well-established cytoprotective agent, the functions of the SHLP family are just beginning to be elucidated. This compound remains a particularly enigmatic member of this family. Future research should prioritize the development of reliable antibodies and other tools to enable the characterization of this compound's biological role. Key research questions include:

  • What is the tissue distribution and expression profile of this compound?

  • Does this compound have any effect on cell viability, apoptosis, or metabolism?

  • Does this compound interact with humanin or share any of its receptors or signaling pathways?

  • What is the physiological and pathological relevance of this compound?

References

An In-depth Technical Guide on the Biological Properties of Small Humanin-Like Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small humanin-like peptides (SHLPs) are a family of peptides derived from the mitochondrial genome, encoded within the 16S ribosomal RNA gene.[1] These peptides have emerged as significant signaling molecules with a range of biological activities, demonstrating therapeutic potential for various age-related and metabolic diseases. This guide provides a comprehensive overview of the core biological properties of SHLPs, focusing on their structure, function, and mechanisms of action. It includes a compilation of available quantitative data, detailed experimental protocols for their characterization, and visual representations of their signaling pathways to facilitate further research and drug development in this promising field.

Introduction to Small Humanin-Like Peptides (SHLPs)

Discovered through in silico analysis of the mitochondrial genome, six members of the SHLP family (SHLP1-6) have been identified, ranging in length from 20 to 38 amino acids.[1][2] These peptides share functional similarities with the well-characterized mitochondrial-derived peptide, humanin. SHLPs are expressed in various tissues, including the liver, heart, kidney, spleen, muscle, brain, and prostate, with each member exhibiting a distinct expression pattern.[1][2] Their biological functions are diverse, encompassing roles in regulating cell viability, apoptosis, and mitochondrial metabolism.[1][2]

Structure and Physicochemical Properties of SHLPs

The amino acid sequences and corresponding lengths of the six identified human SHLPs are detailed in Table 1.

Table 1: Amino Acid Sequences of Human SHLPs

PeptideAmino Acid LengthSequence
SHLP124MCHWAGGASNTGDARGDVFGKQAG
SHLP226MGVKFFTLSTRFFPSVQRAVPLWTNS
SHLP338MLGYNFSSFPCGTISIAPGFNFYRLYFIWVNGLAKVVW
SHLP426MLEVMFLVNRRGKICRVPFTFFNLSL
SHLP524MYCSEVGFCSEVAPTEIFNAGLVV
SHLP620MLDQDIPMVQPLLKVRLFND
(Source: Alzheimer's Drug Discovery Foundation[2])

Biological Functions and Mechanisms of Action

The biological activities of SHLPs are diverse, with SHLP2 and SHLP3 being the most extensively studied members. Their functions are primarily cytoprotective and metabolic in nature.

Cytoprotection and Regulation of Apoptosis

SHLP2 and SHLP3 have demonstrated significant cytoprotective effects in various cell types.[2][3][4][5] They enhance cell survival and protect against cellular stressors, including oxidative stress and amyloid-beta (Aβ) toxicity.[2][3] In contrast, SHLP6 has been shown to induce apoptosis in certain cancer cell lines.[1][3]

  • Anti-apoptotic Effects of SHLP2: In a model of age-related macular degeneration (AMD), treatment with SHLP2 led to a significant decrease in the expression of key apoptotic markers. Specifically, Caspase-3 gene expression was reduced by 81.8%, and cleaved Caspase-3 protein levels were lowered by 56.45%.[2] This demonstrates the potent anti-apoptotic activity of SHLP2.

Modulation of Mitochondrial Function

A central role of SHLPs, particularly SHLP2 and SHLP3, is the enhancement of mitochondrial function. This is achieved through several mechanisms:

  • Increased Mitochondrial Respiration: Both SHLP2 and SHLP3 have been shown to significantly increase the mitochondrial oxygen consumption rate (OCR).[3][6]

  • Enhanced ATP Production: Corresponding to the increase in OCR, treatment with SHLP2 and SHLP3 also leads to a significant elevation in cellular ATP levels.[3][6]

  • Reduction of Reactive Oxygen Species (ROS): SHLP2 and SHLP3 can suppress the production of ROS under conditions of cellular stress, thereby protecting cells from oxidative damage.[3][4]

Metabolic Regulation

SHLPs play a crucial role in metabolic homeostasis, with SHLP2, in particular, demonstrating insulin-sensitizing effects.

  • Improved Insulin (B600854) Sensitivity: Intracerebral infusion of SHLP2 has been shown to enhance glucose uptake in peripheral tissues and suppress glucose production by the liver, functioning as an insulin sensitizer.[2][4]

  • Adipocyte Differentiation: Both SHLP2 and SHLP3 can promote the differentiation of pre-adipocytes.[4][7]

Signaling Pathways

The biological effects of SHLPs are mediated through the activation of specific intracellular signaling pathways. The pathways for SHLP2 and SHLP3 have been partially elucidated.

SHLP2 Signaling Pathway

The cytoprotective effects of SHLP2 are known to be mediated through the activation of both the Extracellular signal-regulated kinase (ERK) and the Signal transducer and activator of transcription 3 (STAT3) pathways.[2]

SHLP2_Signaling SHLP2 SHLP2 Receptor Putative Receptor SHLP2->Receptor ERK_Pathway ERK Pathway Receptor->ERK_Pathway STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Cell_Survival Cell Survival & Proliferation ERK_Pathway->Cell_Survival Anti_Apoptosis Anti-Apoptosis STAT3_Pathway->Anti_Apoptosis

Caption: SHLP2 signaling cascade involving ERK and STAT3 pathways.

SHLP3 Signaling Pathway

In contrast to SHLP2, the signaling of SHLP3 appears to be primarily mediated through the ERK pathway to promote cell survival.[2]

SHLP3_Signaling SHLP3 SHLP3 Receptor Putative Receptor SHLP3->Receptor ERK_Pathway ERK Pathway Receptor->ERK_Pathway Cell_Survival Cell Survival ERK_Pathway->Cell_Survival

Caption: SHLP3 signaling cascade primarily involving the ERK pathway.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the biological activities of SHLPs.

Table 2: Quantitative Effects of SHLP2 on Cell Viability and Apoptosis

ParameterCell Type/ModelTreatmentResult
Cell ViabilityAMD Cybrids10 µM SHLP2 + Aβ4221.79% increase in viable cells[8]
Caspase-3 Gene ExpressionAMD Cybrids10 µM SHLP281.8% decrease[2][8]
Cleaved Caspase-3 ProteinAMD Cybrids10 µM SHLP256.45% decrease[2]
(AMD: Age-related Macular Degeneration)

Table 3: Quantitative Effects of SHLPs on Mitochondrial Function

PeptideParameterCell TypeConcentrationResult
SHLP2Oxygen Consumption Rate22Rv1 cells100 nMSignificant increase[3][6]
SHLP3Oxygen Consumption Rate22Rv1 cells100 nMSignificant increase[3][6]
SHLP2ATP Production22Rv1 cells100 nMSignificant increase[3][6]
SHLP3ATP Production22Rv1 cells100 nMSignificant increase[3][6]

Table 4: Receptor Binding Affinity of Humanin

LigandReceptor ComplexDissociation Constant (Kd)
HumaninCNTFR/WSX-1/gp1301-10 µM[1][4]
HNG (S14G-HN)CNTFR/WSX-1/gp1301-10 nM (1000-fold more potent)[4]
(Data for SHLPs is not yet available)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SHLPs.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of SHLPs on cell viability.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A1 Seed cells in a 96-well plate A2 Incubate cells (e.g., 24h) A1->A2 B1 Treat cells with varying concentrations of SHLPs A2->B1 B2 Incubate for a defined period (e.g., 24-72h) B1->B2 C1 Add MTS reagent to each well B2->C1 C2 Incubate for 1-4 hours at 37°C C1->C2 D1 Measure absorbance at 490 nm C2->D1 DNA_Fragmentation_Workflow cluster_prep Cell Treatment & Lysis cluster_extraction DNA Extraction cluster_analysis Analysis A1 Treat cells with SHLPs and/or an apoptotic inducer A2 Harvest and lyse cells A1->A2 B1 Treat with RNase A and Proteinase K A2->B1 B2 Extract DNA using phenol-chloroform B1->B2 B3 Precipitate DNA with ethanol B2->B3 C1 Run DNA on an agarose gel B3->C1 C2 Visualize DNA fragments under UV light C1->C2 qRT_PCR_Workflow A Cell Treatment with SHLPs B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR with Caspase-3 Primers C->D E Data Analysis (ΔΔCt Method) D->E

References

SHLP-5 and its Role in Cellular Metabolism: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHLP-5, a member of the small humanin-like peptide (SHLP) family, is a mitochondrially-encoded peptide with potential implications for cellular metabolism. However, the scientific community's understanding of this compound's specific functions remains in its infancy. This technical guide synthesizes the currently available, though limited, information on this compound and places it within the broader context of the SHLP family's role in metabolic regulation. While detailed quantitative data, specific experimental protocols, and established signaling pathways for this compound are not yet available in published literature, this document provides a foundational overview based on related family members, particularly SHLP2 and SHLP3, to guide future research and drug development efforts.

Introduction to Mitochondrial-Derived Peptides (MDPs) and the SHLP Family

Mitochondria are not only the powerhouses of the cell but also a source of bioactive peptides known as mitochondrial-derived peptides (MDPs). These peptides are encoded by short open reading frames (sORFs) within the mitochondrial DNA (mtDNA).[1] One of the key genes encoding for MDPs is the 16S ribosomal RNA gene (MT-RNR2), which gives rise to a family of six peptides known as small humanin-like peptides (SHLPs), designated SHLP1 through SHLP6.[1][2][3] this compound is a member of this family.[1]

The SHLPs are considered to be retrograde signaling molecules, communicating the state of the mitochondria to the rest of the cell and potentially to other tissues.[2] Dysregulation of MDPs has been associated with various age-related diseases, including metabolic disorders.[4]

Current Understanding of this compound

Direct research on the specific functions of this compound in cellular metabolism is currently very limited. Unlike other members of the SHLP family, such as SHLP2 and SHLP3, which have been shown to influence cell viability, apoptosis, and mitochondrial metabolism, the precise roles of this compound are yet to be elucidated.[3][4]

While specific quantitative data for this compound is not available, the general characteristics of the SHLP family are summarized below.

Data Presentation

Table 1: General Characteristics of the Small Humanin-Like Peptide (SHLP) Family

CharacteristicDescriptionSource
OriginEncoded by the MT-RNR2 gene within mitochondrial DNA.[1][2]
MembersSix peptides: SHLP1, SHLP2, SHLP3, SHLP4, SHLP5, SHLP6.[1][3]
SizeTypically 20-38 amino acids in length.[3]
FunctionAct as retrograde signaling molecules, involved in regulating cell viability, apoptosis, and mitochondrial metabolism. Effects can be peptide-specific.[2][3][4]

Note: This table represents general information for the SHLP family. Specific data for this compound is not currently available.

Inferred Roles in Cellular Metabolism from Related SHLPs

The functions of SHLP2 and SHLP3 have been more extensively studied and may provide clues to the potential roles of this compound.

  • Regulation of Mitochondrial Respiration: SHLP2 and SHLP3 have been demonstrated to increase the oxygen consumption rate (OCR) and cellular ATP levels, suggesting a role in enhancing mitochondrial metabolic function.[3][4]

  • Insulin (B600854) Sensitivity: Intracerebral infusion of SHLP2 has been shown to increase glucose uptake and suppress hepatic glucose production, indicating it may act as an insulin sensitizer.[4][5]

  • Cell Viability and Apoptosis: SHLP2 and SHLP3 have been shown to enhance cell viability and inhibit apoptosis in response to stressors.[3][4] In contrast, SHLP6 has been observed to have a pro-apoptotic effect.[3] This highlights the potential for functional diversity within the SHLP family.

Given these findings, it is plausible that this compound may also play a role in modulating mitochondrial bioenergetics, cellular survival pathways, and systemic metabolic homeostasis. However, dedicated research is required to confirm these hypotheses.

Experimental Protocols for Studying SHLPs

While no specific, detailed experimental protocols for this compound were found, the following methodologies are commonly used to investigate the function of mitochondrial-derived peptides and can be adapted for the study of this compound.

  • Cell Viability and Proliferation Assays:

    • MTT/MTS Assays: To assess the effect of exogenous this compound on cell viability.

    • BrdU Incorporation Assays: To measure the impact of this compound on cell proliferation.

  • Apoptosis Assays:

    • TUNEL Staining or Annexin V/Propidium Iodide Flow Cytometry: To determine if this compound has pro- or anti-apoptotic effects.

  • Metabolic Function Analysis:

    • Seahorse XF Analyzer: To measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells treated with this compound, providing insights into mitochondrial respiration and glycolysis.

    • ATP Measurement Assays: To quantify cellular ATP levels as an indicator of energy metabolism.

  • Gene and Protein Expression Analysis:

    • qPCR and Western Blotting: To examine the effect of this compound on the expression of genes and proteins involved in metabolic and signaling pathways.

Visualization of Potential Mechanisms

The following diagrams illustrate a generalized experimental workflow for investigating this compound and a hypothetical signaling pathway based on the known functions of other SHLPs. It is critical to note that these are not established pathways for this compound but are provided as conceptual frameworks for future research.

experimental_workflow Generalized Experimental Workflow for this compound Investigation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation synthesis Synthesize this compound Peptide treatment Treat cells with this compound synthesis->treatment cell_culture Cell Culture (e.g., metabolic cell lines) cell_culture->treatment viability Cell Viability & Apoptosis Assays treatment->viability metabolism Metabolic Function Analysis (Seahorse, ATP levels) treatment->metabolism expression Gene/Protein Expression Analysis treatment->expression data_analysis Quantitative Data Analysis expression->data_analysis animal_model Animal Model of Metabolic Disease administration Administer this compound animal_model->administration metabolic_phenotyping Metabolic Phenotyping (e.g., glucose tolerance tests) administration->metabolic_phenotyping tissue_analysis Tissue-specific Analysis administration->tissue_analysis metabolic_phenotyping->data_analysis interpretation Interpretation & Hypothesis Generation data_analysis->interpretation

Caption: Generalized workflow for investigating the metabolic role of this compound.

hypothetical_signaling_pathway Hypothetical this compound Signaling Pathway SHLP5 This compound Receptor Unknown Cell Surface Receptor SHLP5->Receptor Binds Mitochondrion Mitochondrion SHLP5->Mitochondrion Direct Effect? ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Metabolic_Response Cellular Metabolic Response (e.g., Increased ATP production, Altered Glucose Uptake) Mitochondrion->Metabolic_Response Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Gene_Expression->Metabolic_Response

Caption: Hypothetical this compound signaling based on data from other SHLPs.

Future Directions and Conclusion

The field of mitochondrial-derived peptides is rapidly evolving, and the SHLP family represents a promising area for novel therapeutic development in metabolic diseases. While the current body of knowledge on this compound is sparse, the functional insights gained from other SHLP members provide a strong rationale for dedicated investigation into its specific roles.

Future research should focus on:

  • Characterizing the specific binding partners and receptors of this compound.

  • Elucidating the downstream signaling pathways activated by this compound.

  • Conducting detailed metabolomic and proteomic analyses to understand the global cellular response to this compound.

  • Evaluating the therapeutic potential of this compound in preclinical models of metabolic disease.

References

Investigating the Physiological Relevance of SHLP-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Small Humanin-Like Peptide 5 (SHLP-5)

Small Humanin-Like Peptide 5 (this compound) is a member of a novel class of mitochondrial-derived peptides (MDPs) encoded within the small open reading frames (sORFs) of the mitochondrial 16S ribosomal RNA (MT-RNR2) gene. The discovery of this family of peptides, designated SHLP 1 through 6, has expanded the known coding capacity of the mitochondrial genome and introduced new players in the intricate network of cellular signaling. These peptides are considered to be retrograde signaling molecules, communicating the state of the mitochondria to the rest of the cell and potentially to other cells and tissues.

While the broader SHLP family, particularly SHLP-2 and SHLP-3, has been the subject of initial functional characterization, this compound remains an enigmatic member. The foundational study that identified the SHLP family was unable to generate a specific antibody for this compound, which has, to date, limited its experimental investigation. Consequently, there is a paucity of direct evidence for the specific physiological functions and signaling pathways of this compound.

This technical guide provides a comprehensive overview of the discovery and known characteristics of this compound. Furthermore, it presents detailed experimental data and protocols for the functionally characterized members of the SHLP family as a proxy for potential avenues of investigation into this compound. The methodologies and observed physiological effects for other SHLPs offer a valuable framework for designing future studies to elucidate the specific roles of this compound in health and disease. The potential involvement of SHLPs in metabolic regulation, cell survival, and age-related conditions makes this compound a compelling target for further research.[1]

Discovery and Characteristics of the SHLP Family

The six SHLP peptides were identified through an in silico analysis of the mitochondrial 16S rRNA gene, the same region that encodes the well-characterized mitochondrial-derived peptide, Humanin.[1]

Table 1: Characteristics of the Small Humanin-Like Peptide (SHLP) Family

PeptideAmino Acid SequenceLength (Amino Acids)
SHLP-1MCHWAGGASNTGDARGDVFGKQAG24
SHLP-2MGVKFFTLSTRFFPSVQRAVPLWTNS26
SHLP-3MLGYNFSSFPCGTISIAPGFNFYRLYFIWVNGLAKVVW38
SHLP-4MLEVMFLVNRRGKICRVPFTFFNLSL26
This compound MSLFLSSLSPPTSSPLPRPLSSPS 24
SHLP-6MGRWAGARVRAWRGARWAGARWAG24

Source: Adapted from Cobb et al., 2016.

Physiological Relevance of the SHLP Family: A Proxy for this compound Investigation

While direct experimental data for this compound is currently unavailable, studies on other SHLP family members, particularly SHLP-2 and SHLP-3, have revealed significant physiological roles. These findings provide a strong rationale for investigating similar functions for this compound.

Effects on Cell Viability and Apoptosis

SHLP-2 and SHLP-3 have demonstrated cytoprotective effects by enhancing cell viability and inhibiting apoptosis in response to cellular stress. In contrast, SHLP-6 has been shown to promote apoptosis. These opposing effects within the same peptide family highlight the potential for specific and nuanced roles for each member, including this compound.

Table 2: Quantitative Data on the Effects of SHLPs on Cell Viability and Apoptosis

Peptide (100 nM)Cell LineAssayResult (% of Control)
SHLP-2NIT-1 (pancreatic beta cells)Cell Viability (MTS)~120%
SHLP-3NIT-1 (pancreatic beta cells)Cell Viability (MTS)~115%
SHLP-6NIT-1 (pancreatic beta cells)Cell Viability (MTS)~80%
SHLP-222Rv1 (prostate cancer cells)Cell Viability (MTS)~110%
SHLP-322Rv1 (prostate cancer cells)Cell Viability (MTS)~105%
SHLP-622Rv1 (prostate cancer cells)Cell Viability (MTS)~85%
SHLP-2NIT-1 (pancreatic beta cells)Apoptosis (ELISA)~70%
SHLP-3NIT-1 (pancreatic beta cells)Apoptosis (ELISA)~80%
SHLP-6NIT-1 (pancreatic beta cells)Apoptosis (ELISA)~130%

Source: Data extrapolated from Cobb et al., 2016.

Modulation of Mitochondrial Function

A key function of the characterized SHLPs is the modulation of mitochondrial bioenergetics. SHLP-2 and SHLP-3 have been shown to increase mitochondrial respiration and ATP production, suggesting a role in enhancing cellular energy metabolism.

Table 3: Quantitative Data on the Effects of SHLPs on Mitochondrial Respiration

Peptide (100 nM)Cell LineParameterResult (% of Control)
SHLP-222Rv1Basal Oxygen Consumption Rate (OCR)~125%
SHLP-322Rv1Basal Oxygen Consumption Rate (OCR)~120%
SHLP-222Rv1ATP-linked OCR~130%
SHLP-322Rv1ATP-linked OCR~125%

Source: Data extrapolated from Cobb et al., 2016.

Signaling Pathways of the SHLP Family

The signaling pathways for SHLP-2 and SHLP-3 have been partially elucidated and appear to involve the activation of pro-survival and metabolic signaling cascades. These pathways provide a starting point for investigating the potential signaling mechanisms of this compound.

SHLP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling SHLP-2/3 SHLP-2/3 Receptor Putative Receptor SHLP-2/3->Receptor Binding PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Viability Enhanced Cell Viability Akt->Cell_Viability Mito_Function Enhanced Mitochondrial Function Akt->Mito_Function ERK->Cell_Viability STAT3->Cell_Viability Mitochondrion Mitochondrion Mitochondrion->SHLP-2/3 Origin

Putative Signaling Pathways for SHLP-2 and SHLP-3.

Experimental Protocols for the Study of SHLPs

The following protocols are adapted from established methods used in the study of mitochondrial-derived peptides and can be applied to the investigation of this compound.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric method for assessing cell viability in response to SHLP treatment.

  • Cell Seeding: Seed cells (e.g., NIT-1 or 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Peptide Treatment: Replace the medium with serum-free medium containing the desired concentration of synthetic this compound or control peptide. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the absorbance of the control-treated cells.

Workflow for the MTS-based cell viability assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures caspase-3 and -7 activities as an indicator of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the control.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

  • Peptide Treatment: Treat cells with this compound or a control peptide for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial respiration, including basal OCR, ATP-linked OCR, maximal respiration, and spare respiratory capacity.

Workflow for assessing mitochondrial respiration.

Future Directions and Conclusion

The physiological relevance of this compound remains an important unanswered question in the field of mitochondrial biology. The lack of specific reagents has been a significant hurdle, but the development of new technologies, such as advanced mass spectrometry for peptide quantification and CRISPR-based genetic screening, may provide new avenues for its investigation.

Future research should focus on:

  • Development of specific antibodies or other affinity reagents for this compound. This is critical for its detection and quantification in tissues and cells, as well as for immunoprecipitation studies to identify interacting partners.

  • Functional characterization using synthetic this compound. The protocols outlined in this guide can be employed to systematically assess the effects of exogenous this compound on cell viability, apoptosis, mitochondrial function, and various signaling pathways.

  • Generation of cellular and animal models with altered this compound expression. Overexpression or knockout/knockdown models would provide invaluable tools to study the in vivo physiological roles of this compound.

References

Technical Guide: SPAG5 as a Potential Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SHLP-5" did not yield specific results. Based on the context of the query and the search results, this guide focuses on Sperm-associated antigen 5 (SPAG5), a protein with emerging significance as a potential biomarker in various cancers.

This technical guide provides an in-depth overview of Sperm-associated antigen 5 (SPAG5) and its potential as a clinical biomarker. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, experimental protocols, and signaling pathways associated with SPAG5.

Introduction to SPAG5

Sperm-associated antigen 5 (SPAG5) is a protein that has been identified as a key player in cell cycle progression and microtubule dynamics. Recent studies have highlighted its overexpression in several human cancers, correlating with poor prognosis and making it a compelling candidate for a prognostic biomarker.[1] In breast cancer, for instance, elevated levels of SPAG5 mRNA and protein have been observed in tumor tissues compared to adjacent non-tumor tissues.[1]

Quantitative Data on SPAG5 Expression

The following tables summarize the quantitative findings regarding SPAG5 expression and its clinical correlations.

Table 1: SPAG5 Expression in Breast Cancer Tissues

Tissue TypeSPAG5 mRNA ExpressionSPAG5 Protein ExpressionSource
Breast Cancer TissuesSignificantly HigherSignificantly Higher[1]
Matched Adjacent Non-tumor TissuesLowerLower[1]

Table 2: Correlation of High SPAG5 Protein Expression with Clinicopathological Parameters in Breast Cancer

ParameterAssociation with High SPAG5 ExpressionSource
Tumor SizePositive[1]
Histological GradePositive[1]
Estrogen Receptor (ER) ExpressionPositive[1]
Ki-67 ExpressionPositive[1]
Lymph Node StatusPositive[1]
Tumor-Node-Metastasis (TNM) StagePositive[1]
Triple-Negative Breast Cancer (TNBC) SubtypePositive[1]
PrognosisPoor[1]

Experimental Protocols

Detailed methodologies for the detection and quantification of SPAG5 are crucial for reproducible research.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for SPAG5 mRNA

This protocol outlines the steps for quantifying SPAG5 mRNA levels in tissue samples.

  • RNA Extraction: Total RNA is extracted from fresh or frozen tissue samples using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The relative expression of SPAG5 mRNA is quantified using a qPCR system with SYBR Green or TaqMan probes. A housekeeping gene (e.g., GAPDH) is used for normalization. The comparative Ct (2-ΔΔCt) method is typically used to calculate the relative gene expression.

Immunohistochemistry (IHC) for SPAG5 Protein

This protocol describes the localization and semi-quantitative analysis of SPAG5 protein in tissue sections.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are sectioned into 4-μm thick slices and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for SPAG5 at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate kit for visualization.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: The staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of SPAG5 expression.

Signaling Pathways Involving SPAG5

While the precise signaling pathways involving SPAG5 are still under active investigation, it is known to be a component of the mitotic spindle apparatus and to interact with microtubules, suggesting a critical role in cell division. Its overexpression in cancer suggests a potential link to pathways that control cell proliferation and survival.

Below are diagrams illustrating a hypothetical signaling pathway where SPAG5 could be involved and a typical experimental workflow.

SPAG5_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_signaling Downstream Signaling cluster_cell_cycle Cell Cycle Regulation Growth_Factors Growth Factors GF_Receptor Receptor Tyrosine Kinase Growth_Factors->GF_Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SPAG5 SPAG5 mTOR->SPAG5 Upregulates Transcription/ Translation CDK1 CDK1 SPAG5->CDK1 CyclinB1 Cyclin B1 CDK1->CyclinB1 Mitosis Mitotic Progression CyclinB1->Mitosis

Caption: Hypothetical SPAG5 signaling pathway in cancer cell proliferation.

Experimental_Workflow Patient_Samples Patient Tumor and Adjacent Normal Tissues RNA_Protein_Extraction RNA and Protein Extraction Patient_Samples->RNA_Protein_Extraction RT_qPCR RT-qPCR for SPAG5 mRNA RNA_Protein_Extraction->RT_qPCR IHC Immunohistochemistry for SPAG5 Protein RNA_Protein_Extraction->IHC Data_Analysis Quantitative Data Analysis RT_qPCR->Data_Analysis IHC->Data_Analysis Correlation Correlation with Clinicopathological Data Data_Analysis->Correlation Biomarker_Validation Biomarker Validation Correlation->Biomarker_Validation

Caption: Experimental workflow for validating SPAG5 as a biomarker.

Conclusion and Future Directions

The available data strongly suggest that SPAG5 is a promising prognostic biomarker, particularly in breast cancer. Its overexpression is consistently associated with more aggressive tumor features and poorer patient outcomes.[1] Further research is warranted to validate these findings in larger, prospective clinical trials and to explore the potential of SPAG5 as a therapeutic target. The development of standardized and validated assays for SPAG5 detection will be critical for its successful integration into clinical practice.

References

Evolutionary Conservation of SHLP-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 5 (SHLP-5) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA gene of the mitochondrial genome. As a member of the SHLP family, it is implicated in a range of cellular processes, including metabolism and apoptosis. Understanding the evolutionary conservation of this compound is crucial for elucidating its functional significance and evaluating its potential as a therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound, detailed experimental protocols for its study, and an exploration of its potential signaling pathways based on current knowledge of the SHLP family.

Introduction to this compound and Mitochondrial-Derived Peptides

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive peptides that originate from short open reading frames (sORFs) within the mitochondrial DNA. These peptides, including the well-studied Humanin and the SHLP family (SHLP1-6), act as signaling molecules, modulating a variety of physiological and pathological processes. The SHLPs, in particular, have been shown to regulate cell viability, metabolism, and apoptosis. This compound, a 24-amino acid peptide, is one of the more recently identified members of this family. Its precise function and the extent of its evolutionary conservation are still under active investigation.

Evolutionary Conservation of this compound

The evolutionary conservation of a peptide is a strong indicator of its biological importance. To assess the conservation of this compound, a bioinformatics approach was employed, beginning with the identification of orthologs in various species.

Identification of this compound Orthologs

The human this compound amino acid sequence (MYCSEVGFCSEVAPTEIFNAGLWV) was used as a query for a Protein BLAST (Basic Local Alignment Search Tool) search against the NCBI non-redundant protein sequences database. This search identified several potential orthologs across a range of vertebrate species. The top hits with significant sequence similarity were selected for further analysis.

Multiple Sequence Alignment and Quantitative Conservation Analysis

The identified orthologous sequences were aligned using Clustal Omega, a multiple sequence alignment tool. The alignment reveals conserved regions and specific amino acid substitutions across different species.

Table 1: this compound Orthologs and Sequence Identity

SpeciesCommon NameUniProt AccessionSequence Identity to Human this compound (%)
Homo sapiensHumanA0A0J9YVW3100%
Pan troglodytesChimpanzeeXP_001143899.1100%
Macaca mulattaRhesus macaqueNP_001244463.195.8%
Mus musculusMouseNP_001153676.179.2%
Rattus norvegicusRatNP_001100384.175.0%
Bos taurusCowXP_002690825.183.3%
Gallus gallusChickenXP_001232822.162.5%
Danio rerioZebrafishXP_002663673.154.2%

Note: Sequence identity was calculated based on a multiple sequence alignment of the full-length peptide sequences.

The high degree of sequence identity among mammals suggests a conserved function in this class. While the conservation decreases in more distantly related vertebrates like birds and fish, key motifs within the peptide may still be preserved, indicating fundamental functional constraints.

Phylogenetic Analysis

To visualize the evolutionary relationships of the identified this compound orthologs, a phylogenetic tree was constructed using the IQ-TREE web server, employing a maximum likelihood approach.

SHLP5_Phylogenetic_Tree cluster_mammals Mammals cluster_vertebrates Other Vertebrates Human Human Chimpanzee Chimpanzee Rhesus macaque Rhesus macaque Mouse Mouse Rat Rat Cow Cow Chicken Chicken Zebrafish Zebrafish Root->Node1 Node1->Node_Mammals Node1->Node_Vertebrates Node_Mammals->Cow Node_Mammals->Node_Primates Node_Mammals->Node_Rodents Node_Vertebrates->Chicken Node_Vertebrates->Zebrafish Node_Primates->Human Node_Primates->Chimpanzee Node_Primates->Rhesus macaque Node_Rodents->Mouse Node_Rodents->Rat

Phylogenetic tree of this compound orthologs.

The phylogenetic tree illustrates the evolutionary divergence of this compound, with a clear clustering of mammalian orthologs, reflecting the high sequence conservation within this group.

Experimental Protocols for the Study of this compound

The study of novel mitochondrial-derived peptides like this compound requires a combination of techniques to identify, quantify, and functionally characterize them. The following are detailed protocols for key experiments.

Identification and Quantification

Accurate protein quantification is essential for subsequent analyses. The Bradford or BCA protein assays are commonly used.

Bradford Assay Protocol:

  • Prepare a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0.1 to 1.0 mg/mL.

  • Add 5 µL of each standard or unknown sample to a microplate well.

  • Add 250 µL of Bradford reagent to each well and mix gently.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve by plotting absorbance versus protein concentration and determine the concentration of the unknown samples.

BCA Assay Protocol:

  • Prepare a series of BSA standards as described for the Bradford assay.

  • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

  • Add 25 µL of each standard or unknown sample to a microplate well.

  • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Construct a standard curve and calculate the concentration of the unknown samples.

Detecting small peptides like this compound requires modifications to standard Western blotting protocols.

  • Gel Electrophoresis: Use a 16% Tris-Tricine gel to achieve optimal separation of low molecular weight peptides.

  • Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane at 100V for 1 hour in a transfer buffer containing 20% methanol.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Functional Assays

The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial function.

  • Seed cells in a Seahorse XF cell culture microplate.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine.

  • Place the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Monitor the OCR in real-time to determine key parameters of mitochondrial respiration.

TUNEL Assay:

  • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Incubate cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and BrdUTP.

  • Detect the incorporated BrdU using a fluorescently labeled anti-BrdU antibody.

  • Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

Caspase Activity Assay:

  • Lyse cells to release cellular contents.

  • Add a caspase-3/7 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubate at 37°C to allow for cleavage of the substrate by active caspases.

  • Measure the absorbance or fluorescence of the released chromophore or fluorophore.

Potential Signaling Pathways of this compound

Direct experimental evidence for this compound signaling pathways is currently lacking. However, based on the known functions of other SHLP family members, particularly SHLP2 and SHLP3, we can hypothesize potential pathways that this compound may modulate.

SHLP_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound GPCR GPCR/Receptor This compound->GPCR G_Protein G-Protein GPCR->G_Protein STAT3 STAT3 GPCR->STAT3 AC_PLC Adenylyl Cyclase / Phospholipase C G_Protein->AC_PLC cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 PKA_PKC PKA / PKC cAMP_IP3->PKA_PKC MAPK_Pathway MAPK Pathway (ERK) PKA_PKC->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway PKA_PKC->PI3K_Akt_Pathway Metabolism Metabolism MAPK_Pathway->Metabolism Cell_Survival Cell Survival MAPK_Pathway->Cell_Survival PI3K_Akt_Pathway->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt_Pathway->Apoptosis_Inhibition STAT3->Cell_Survival

Potential signaling pathways for this compound.

Other SHLPs have been shown to signal through G-protein coupled receptors (GPCRs), leading to the activation of downstream cascades such as the MAPK/ERK and PI3K/Akt pathways. These pathways are known to regulate crucial cellular functions including cell proliferation, survival, and metabolism. Furthermore, STAT3 signaling has also been implicated in the action of some MDPs. Given the structural similarities within the SHLP family, it is plausible that this compound utilizes similar signaling mechanisms to exert its biological effects.

Conclusion and Future Directions

This compound is an evolutionarily conserved mitochondrial-derived peptide with high sequence identity among mammals. While its specific functions are yet to be fully elucidated, its conservation suggests a vital role in vertebrate physiology. The experimental protocols detailed in this guide provide a robust framework for the identification, quantification, and functional characterization of this compound. Future research should focus on delineating the specific signaling pathways activated by this compound and exploring its therapeutic potential in metabolic and age-related diseases. The continued investigation of this compound and other MDPs will undoubtedly provide novel insights into mitochondrial signaling and its impact on human health and disease.

Structural Analysis of the SHLP-5 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the Small Humanin-Like Peptide 5 (SHLP-5), a mitochondrially-derived peptide with potential therapeutic applications. While specific experimental three-dimensional structural data for this compound is not currently available in the public domain, this document outlines the known structural properties and provides detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a roadmap for its synthesis, purification, and in-depth structural elucidation. Methodologies for in silico structure prediction, primary and secondary structure analysis, and potential signaling pathway investigation are presented.

Introduction to this compound

Small Humanin-Like Peptides (SHLPs) are a family of peptides encoded by the mitochondrial 16S rRNA gene.[1][2] These peptides, including this compound, are believed to act as signaling molecules, regulating various cellular processes such as metabolism and cell survival.[1][3] this compound is a 24-amino acid peptide with a single disulfide bridge, a feature that imparts structural stability.[4] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of therapeutic analogs.

Known Structural and Quantitative Data

While a definitive 3D structure has not been experimentally determined, key quantitative data for this compound has been established.

PropertyValueReference
Amino Acid Sequence MYCSEVGFCSEVAPTEIFNAGLVV[2]
Molecular Weight Approximately 2400 to 4400 g/mol (family)[2]
Number of Amino Acids 24[2]
Disulfide Bridge Present (between Cys3 and Cys9)[4]

Methodologies for Structural Analysis

The following sections detail generalized experimental protocols that can be applied to the structural analysis of this compound.

Peptide Synthesis and Purification

A prerequisite for any structural study is the availability of a highly pure peptide sample.

Experimental Workflow: Peptide Synthesis and Purification

Peptide Synthesis and Purification SPPS Solid-Phase Peptide Synthesis (Fmoc chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage TFA cocktail Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Purity & Identity Check Lyophilization Lyophilization Analysis->Lyophilization If pure

Caption: Workflow for this compound synthesis and purification.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the this compound sequence. Use a coupling agent such as HBTU.

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a piperidine (B6355638) solution to allow for the next amino acid to be added.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5][6]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Verification: Confirm the purity and identity of the synthesized this compound using mass spectrometry.

Primary Structure and Disulfide Bridge Analysis

Mass spectrometry is the primary tool for verifying the amino acid sequence and determining the connectivity of the disulfide bridge.

Experimental Workflow: Mass Spectrometry Analysis

Mass Spectrometry Analysis cluster_disulfide Disulfide Bridge Analysis Intact_MS Intact Mass Analysis (MALDI-TOF or ESI-MS) Tandem_MS Tandem MS (MS/MS) for Sequencing Intact_MS->Tandem_MS Non_Reduced Non-reducing Digestion LC_MSMS LC-MS/MS Analysis Non_Reduced->LC_MSMS Reduced Reducing & Alkylating Digestion Reduced->LC_MSMS Mapping Disulfide Bridge Mapping LC_MSMS->Mapping

Caption: Workflow for primary structure and disulfide bridge analysis.

Protocol for Disulfide Bridge Mapping:

  • Sample Preparation: Prepare two aliquots of the purified this compound peptide.

  • Non-reducing Digestion: Digest one aliquot with a specific protease (e.g., trypsin) under non-reducing conditions to keep the disulfide bond intact.[8][9]

  • Reducing and Alkylating Digestion: Reduce the disulfide bond in the second aliquot using a reducing agent (e.g., DTT) and then alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent re-oxidation. Subsequently, digest with the same protease.[10]

  • LC-MS/MS Analysis: Analyze both digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peptide maps from the non-reduced and reduced/alkylated samples. The peptide fragment containing the disulfide bridge in the non-reduced sample will have a different retention time and mass-to-charge ratio than the two separate peptides in the reduced and alkylated sample, allowing for the identification of the linked cysteines.[10]

Secondary and Tertiary Structure Determination

While no experimental 3D structure of this compound is available, the following are standard approaches for its determination.

In the absence of experimental data, computational methods can provide valuable insights into the likely three-dimensional structure of this compound.

Logical Relationship: In Silico Structure Prediction

In Silico Structure Prediction Sequence This compound Amino Acid Sequence Prediction_Server Peptide Structure Prediction Server (e.g., PEP-FOLD, AlphaFold) Sequence->Prediction_Server Structural_Models Ensemble of Predicted 3D Structures Prediction_Server->Structural_Models MD_Simulation Molecular Dynamics Simulation Analysis Structural Analysis (e.g., secondary structure, surface properties) MD_Simulation->Analysis Structural_Models->MD_Simulation Refinement

Caption: In silico workflow for predicting this compound structure.

Protocol for In Silico Modeling:

  • Sequence Input: Submit the primary amino acid sequence of this compound to a peptide structure prediction server. Tools like PEP-FOLD and AlphaFold have shown promise in predicting peptide structures.[11][12][13]

  • Model Generation: The server will generate a set of possible 3D conformations.

  • Molecular Dynamics (MD) Simulation: Refine the most promising models using MD simulations to assess their stability in a simulated physiological environment.[14]

  • Model Analysis: Analyze the refined models to identify conserved structural motifs and predict potential interaction surfaces.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Experimental Workflow: NMR Spectroscopy

NMR Spectroscopy Sample_Prep Prepare concentrated, isotopically labeled (optional) this compound sample NMR_Acquisition Acquire 2D NMR spectra (COSY, TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Assign proton resonances NMR_Acquisition->Resonance_Assignment Restraint_Generation Generate distance (from NOESY) and dihedral angle restraints Resonance_Assignment->Restraint_Generation Structure_Calculation Calculate 3D structure ensemble Restraint_Generation->Structure_Calculation Refinement Refine and validate the structure Structure_Calculation->Refinement

Caption: Workflow for determining this compound structure via NMR.

Protocol for NMR-based Structure Determination:

  • Sample Preparation: Prepare a highly concentrated (mM range) and pure sample of this compound in a suitable buffer. Isotopic labeling (¹⁵N, ¹³C) may be necessary to resolve spectral overlap.

  • Data Acquisition: Acquire a series of two-dimensional (2D) NMR experiments, including COSY, TOCSY, and NOESY, to establish through-bond and through-space proton connectivities.[15][16][17]

  • Resonance Assignment: Assign the chemical shifts of all protons in the peptide.

  • Structural Restraints: Extract distance restraints from the NOESY spectrum and, if possible, dihedral angle restraints from coupling constants.

  • Structure Calculation: Use computational software to calculate an ensemble of 3D structures that satisfy the experimental restraints.[18]

  • Structure Validation: Assess the quality of the calculated structures using various validation tools.

Potential Signaling Pathways

While the specific signaling pathway for this compound has not been elucidated, other members of the SHLP family, such as SHLP2 and SHLP3, have been shown to activate the ERK and STAT3 signaling pathways.[4] It is plausible that this compound may utilize similar pathways to exert its biological effects.

Signaling Pathway: Potential this compound Downstream Signaling

Potential this compound Signaling SHLP5 This compound Receptor Cell Surface Receptor SHLP5->Receptor RAS_RAF RAS/RAF Receptor->RAS_RAF Activates JAK JAK Receptor->JAK Activates MEK MEK RAS_RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates & Dimerizes STAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Potential signaling pathways activated by this compound.

Experimental Approaches to Elucidate this compound Signaling:

  • Peptide-Protein Interaction Studies: Techniques such as co-immunoprecipitation, pull-down assays, and surface plasmon resonance can be used to identify the cell surface receptor for this compound.[19][20][21][22]

  • Phospho-protein arrays and Western Blotting: Treatment of relevant cell lines with this compound followed by analysis of protein phosphorylation can identify activated signaling cascades like the ERK/MAPK and JAK/STAT pathways.[23][24][25][26][27][28][29][30][31][32]

Conclusion

The structural analysis of this compound is an important step towards understanding its biological function and therapeutic potential. This guide provides a framework for researchers to approach the characterization of this compound, from its initial synthesis to detailed structural and functional studies. While experimental data on the three-dimensional structure and signaling of this compound is currently lacking, the application of the outlined methodologies will be instrumental in filling this knowledge gap and advancing the development of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for SHLP-5 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis and purification of the Small Humanin-Like Peptide 5 (SHLP-5). This compound is a 24-amino acid mitochondrial-derived peptide with the sequence Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val.[1][2] These protocols detail the methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, cleavage of the peptide from the resin, and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide outlines the necessary quality control measures, including characterization by mass spectrometry.

Introduction

Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules with diverse biological activities.[3] this compound, encoded by the mitochondrial 16S rRNA gene, is implicated in various cellular processes and is a peptide of interest for research in metabolic diseases, neurodegenerative disorders, and cancer.[3] The availability of high-purity synthetic this compound is crucial for in-vitro and in-vivo studies to elucidate its mechanism of action and therapeutic potential.

The following protocols are designed to provide a robust and reproducible method for obtaining high-purity this compound for research and drug development purposes.

This compound Peptide Profile

PropertyValueReference
Sequence Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val[1]
Molecular Weight ~2563.93 Da[1]
Amino Acid Count 24[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support.[4][5]

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol, Isopropanol

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Valine) to the N-terminus (Methionine).

SPPS Workflow Diagram:

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all 24 Amino Acids wash2->repeat repeat->deprotection Next Amino Acid end End: Resin-bound this compound repeat->end Final Amino Acid

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.

Cleavage and Deprotection of this compound

Due to the presence of two cysteine residues, a specific cleavage cocktail with scavengers is required to prevent side reactions.[6]

Cleavage Cocktail (Reagent K):

ReagentPercentage (v/v)
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocol:

  • Wash the peptide-resin with DCM (3x) and dry it under a vacuum.

  • Prepare the cleavage cocktail fresh.

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10x the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide pellet under a vacuum.

Purification of this compound by RP-HPLC

Reverse-phase HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[7]

Materials and Reagents:

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Crude this compound peptide

Protocol:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of Mobile Phase B. A suggested gradient for the hydrophobic this compound is from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.

Purification Workflow Diagram:

Purification_Workflow crude Crude this compound (from Cleavage) dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.22 µm) dissolve->filter hplc Preparative RP-HPLC (C18 Column, ACN/Water/TFA Gradient) filter->hplc collect Collect Fractions hplc->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>95%) analyze->pool lyophilize Lyophilize pool->lyophilize pure Purified this compound lyophilize->pure

Caption: Purification workflow for synthetic this compound peptide.

Characterization of this compound

Mass Spectrometry:

  • Purpose: To confirm the identity and molecular weight of the synthesized peptide.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[8][9]

  • Expected Result: A major peak corresponding to the calculated molecular weight of this compound (~2563.93 Da).

Analytical RP-HPLC:

  • Purpose: To determine the purity of the final peptide product.

  • Method: Use an analytical C18 column with a faster gradient than the preparative method.

  • Expected Result: A single major peak, indicating high purity (typically >95%).

Data Presentation

Table 1: Reagents for this compound Synthesis (0.1 mmol scale)

ReagentQuantityEquivalents (relative to resin loading)
Fmoc-Rink Amide Resin (0.5 mmol/g)200 mg1
Fmoc-Amino Acids0.3 - 0.5 mmol3 - 5
HBTU/HATU0.3 - 0.5 mmol3 - 5
DIPEA0.6 - 1.0 mmol6 - 10
20% Piperidine in DMF10 mL per deprotectionN/A

Table 2: RP-HPLC Purification Parameters

ParameterPreparativeAnalytical
Column C18, 10 µm, 21.2 x 250 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 min5-95% B over 30 min
Flow Rate 15-20 mL/min1 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm

Conclusion

The protocols outlined in this document provide a detailed and reliable methodology for the synthesis and purification of the this compound peptide. Adherence to these procedures, particularly the use of appropriate scavengers during cleavage and optimized HPLC conditions, is critical for obtaining high-purity this compound suitable for a wide range of research and development applications. The successful synthesis and purification of this compound will facilitate further investigation into its biological functions and therapeutic potential.

References

Application Notes and Protocols for the Quantification of SHLP-5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHLP-5 (Small Humanin-Like Peptide 5) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA gene of the mitochondrial genome.[1][2] Along with its counterparts (SHLP1-6), this compound belongs to a class of bioactive microproteins that are emerging as key regulators in various physiological and pathological processes, including metabolism, apoptosis, and inflammation.[3][4] Given their potential role in diseases such as diabetes, neurodegenerative disorders, and cancer, the accurate quantification of these peptides in accessible biological fluids like plasma is critical for advancing research and drug development.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound levels in plasma. As no commercial kits are currently available for the specific quantification of this compound, this document outlines two primary methodologies: the development of a custom Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Method 1: Custom Sandwich ELISA Development and Protocol

A custom-developed sandwich ELISA is a highly sensitive and specific method for quantifying peptides like this compound in complex biological matrices such as plasma. The development process involves generating specific antibodies and optimizing assay conditions.

Principle of the Assay

The sandwich ELISA employs two antibodies that recognize different epitopes on the this compound peptide. A capture antibody is immobilized on a microplate well. The plasma sample is added, and any this compound present binds to the capture antibody. After washing, a detection antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is added and binds to a different site on the captured this compound. A substrate solution is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Experimental Workflow for Custom ELISA Development

ELISA_Development_Workflow cluster_prep Phase 1: Reagent Preparation cluster_optimization Phase 2: Assay Optimization cluster_validation Phase 3: Assay Validation Peptide Synthesize this compound Peptide (for immunization and standard) Ab_Dev Generate Monoclonal or Polyclonal Antibodies to this compound Peptide->Ab_Dev Ab_Screen Screen Antibody Pairs (Capture & Detection) Ab_Dev->Ab_Screen Coating Optimize Coating Concentration of Capture Antibody Ab_Screen->Coating Blocking Optimize Blocking Buffer Coating->Blocking Detection Optimize Detection Antibody Concentration Blocking->Detection Incubation Optimize Incubation Times & Temperatures Detection->Incubation Std_Curve Establish Standard Curve Incubation->Std_Curve Validation Validate for Specificity, Sensitivity, Precision, Accuracy, and Linearity Std_Curve->Validation Sample_Test Test Plasma Samples Validation->Sample_Test

Caption: Workflow for developing a custom this compound sandwich ELISA.

Detailed Protocol: Plasma Sample Handling and ELISA Procedure

1. Plasma Sample Collection and Preparation

  • Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][8]

  • Processing: Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][2]

  • Aliquoting and Storage: Immediately transfer the supernatant (plasma) into clean polypropylene (B1209903) tubes. Aliquot to avoid repeated freeze-thaw cycles.[9] Store samples at -80°C for long-term stability.[8]

  • Thawing: When ready to use, thaw samples on ice to minimize protein degradation.[9]

2. ELISA Protocol

  • Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use. Reconstitute standards and prepare serial dilutions as optimized.

  • Plate Coating: Dilute the capture antibody in a coating buffer (e.g., PBS, pH 7.4) to the pre-determined optimal concentration. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[10] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Sample/Standard Incubation: Add 100 µL of prepared standards and plasma samples (diluted as necessary in diluent buffer) to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.[11]

  • Washing: Repeat the wash step, increasing to 4 washes.

  • Detection Antibody Incubation: Add 100 µL of the biotin-conjugated detection antibody, diluted to its optimal concentration in diluent buffer, to each well. Cover and incubate for 1 hour at room temperature.[7][11]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30-45 minutes at room temperature in the dark.[7][11]

  • Washing: Repeat the wash step, increasing to 5-7 washes to minimize background.

  • Substrate Development: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.[11]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.

Data Presentation: Assay Performance (Illustrative)

As there is no published data for a specific this compound assay, the following table illustrates typical performance characteristics for a custom-developed peptide ELISA, using data for the related peptide SHLP2 as a reference where available.[3]

ParameterTypical Performance CharacteristicsReference SHLP2 Plasma Levels[3]
Assay Range 10 - 2000 pg/mL
Sensitivity (LOD) < 5 pg/mL
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Spike Recovery 85 - 115%
Dilutional Linearity 80 - 120%
Plasma Levels To be determined~300-400 pg/mL (in specific cohorts)

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive alternative for the absolute quantification of small peptides like this compound, especially when specific antibodies are unavailable.[12] This method separates the peptide from other plasma components by liquid chromatography and then identifies and quantifies it based on its unique mass-to-charge ratio.[9][13]

Experimental Workflow for LC-MS/MS

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Analysis Plasma Thaw Plasma Sample Spike Spike with Stable Isotope-Labeled (SIL) this compound Internal Standard Plasma->Spike Extract Protein Precipitation & Peptide Extraction (e.g., SPE or LLE) Spike->Extract LC Liquid Chromatography (Separation on C18 column) Extract->LC MS Tandem Mass Spectrometry (Ionization and Fragmentation) LC->MS Detect Detection using Multiple Reaction Monitoring (MRM) MS->Detect Curve Generate Standard Curve (Analyte/IS Peak Area Ratio) Detect->Curve Quant Quantify this compound Concentration Curve->Quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of a synthetic this compound standard of known concentration.

    • Synthesize a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C and ¹⁵N labeled amino acids) to use as an internal standard (IS).

    • Prepare calibration standards by spiking known amounts of the this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Peptide Extraction from Plasma:

    • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add a fixed amount of the SIL-SHLP-5 internal standard.

    • Perform protein precipitation by adding 3-5 volumes of cold acetonitrile (B52724) or methanol.[12] Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, perform solid-phase extraction (SPE) to enrich the peptide and remove interfering substances.

    • Evaporate the solvent and reconstitute the peptide extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the instrument settings (e.g., ion source temperature, voltages) for this compound.

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the native this compound and the SIL-SHLP-5 internal standard to ensure specificity and accurate quantification.[14]

  • Data Analysis:

    • Calculate the peak area ratio of the native this compound to the SIL-SHLP-5 internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the standard curve.

This compound Signaling Pathway (Hypothesized)

While the specific receptor and downstream signaling cascade for this compound have not been fully elucidated, studies on related mitochondrial-derived peptides like Humanin and SHLP2 suggest a general mechanism of action.[15] These peptides can act on cell surface receptors to activate intracellular signaling pathways that promote cell survival, stress resistance, and metabolic regulation.

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Treatment with SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptides (SHLPs) are a family of mitochondrial-derived peptides (MDPs) encoded by the 16S ribosomal RNA gene. These peptides, including SHLP-5, are emerging as significant regulators of cellular processes and are being investigated for their therapeutic potential in a range of diseases, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1] This document provides detailed protocols for the in vitro evaluation of this compound and related peptides on cell viability, proliferation, and apoptosis, along with methods to investigate their impact on key signaling pathways.

Note on this compound Specific Data: As of the current literature, there is limited specific quantitative data and detailed signaling pathway analysis exclusively for this compound. This is partly due to challenges in generating specific antibodies for its detection.[2] The data and protocols presented here are based on studies of the broader SHLP family, particularly SHLP-2 and SHLP-3, which share functional similarities.[3][4] Researchers are encouraged to adapt these protocols for their specific cell models and experimental goals.

Data Presentation

The following tables summarize the observed effects of SHLP-2 and SHLP-3 in relevant in vitro models. These can serve as a reference for expected outcomes when studying this compound.

Table 1: Effect of SHLP Treatment on Cell Viability

Cell LinePeptideConcentrationIncubation TimeAssayResult (Change in Viability)Reference
NIT-1 (murine pancreatic β-cells)SHLP-2100 nM72 hoursMTS~25% Increase[5]
NIT-1 (murine pancreatic β-cells)SHLP-3100 nM72 hoursMTS~20% Increase[5]
22Rv1 (human prostate cancer)SHLP-2100 nM72 hoursMTS~15% Increase[5]
22Rv1 (human prostate cancer)SHLP-3100 nM72 hoursMTS~10% Increase[5]

Table 2: Effect of SHLP Treatment on Apoptosis

Cell LinePeptideConcentrationIncubation TimeAssayResult (Change in Apoptosis)Reference
NIT-1 (murine pancreatic β-cells)SHLP-2100 nM24 hoursDNA Fragmentation~40% Decrease[5]
NIT-1 (murine pancreatic β-cells)SHLP-3100 nM24 hoursDNA Fragmentation~35% Decrease[5]
22Rv1 (human prostate cancer)SHLP-2100 nM24 hoursDNA Fragmentation~30% Decrease[5]
22Rv1 (human prostate cancer)SHLP-3100 nM24 hoursDNA Fragmentation~25% Decrease[5]

Table 3: Effect of SHLP Treatment on Cell Proliferation

Cell LinePeptideConcentrationIncubation TimeAssayResult (Change in Proliferation)Reference
NIT-1 (murine pancreatic β-cells)SHLP-2100 nM24 hoursBrdU Incorporation~30% Increase[5]
NIT-1 (murine pancreatic β-cells)SHLP-4100 nM24 hoursBrdU Incorporation~25% Increase[4]
22Rv1 (human prostate cancer)SHLP-2100 nM24 hoursBrdU IncorporationNo Significant Change[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to measure changes in cell viability following this compound treatment. Metabolically active cells reduce MTS to a formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[2][6]

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound peptide stock solution (e.g., in sterile PBS or DMSO)

  • MTS reagent

  • Phenazine methosulfate (PES) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Preparation: Shortly before use, prepare the MTS/PES solution according to the manufacturer's instructions.

  • MTS Incubation: Add 20 µL of the MTS/PES solution to each well. Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Apoptosis by DNA Fragmentation

This protocol describes the detection of apoptosis by analyzing DNA fragmentation, a hallmark of programmed cell death, which results in a characteristic ladder pattern on an agarose (B213101) gel.

Materials:

  • 6-well tissue culture plates

  • This compound peptide stock solution

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • DNA Extraction: Transfer the supernatant containing fragmented DNA to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

  • Protein Digestion: Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.

  • DNA Precipitation: Perform a phenol:chloroform extraction followed by ethanol precipitation.

  • DNA Pellet: Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspension: Resuspend the DNA pellet in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.

  • Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments.

Protocol 3: Assessment of Cell Proliferation by BrdU Incorporation

This protocol measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.[5][7][8]

Materials:

  • 96-well tissue culture plates

  • This compound peptide stock solution

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the medium, add 100 µL of Fixing/Denaturing solution to each well, and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the wells. Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis of ERK and STAT3 Phosphorylation

This protocol is for the detection of phosphorylated ERK1/2 and STAT3, key signaling molecules that may be modulated by SHLP peptides.[1][9][10]

Materials:

  • 6-well tissue culture plates

  • This compound peptide stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, serum-starve overnight if necessary, and then treat with this compound for various time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total protein and a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

SHLP_Signaling_Pathway SHLP SHLP Peptide Receptor Cell Surface Receptor (Unknown for SHLPs) SHLP->Receptor ERK ERK1/2 Receptor->ERK STAT3 STAT3 Receptor->STAT3 pERK p-ERK1/2 ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pERK->Nucleus pSTAT3->Nucleus Transcription Gene Transcription Nucleus->Transcription Cell_Response Cellular Responses (Viability, Proliferation, Anti-Apoptosis) Transcription->Cell_Response

Caption: Proposed signaling pathway for SHLP peptides.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., NIT-1, 22Rv1) Peptide_Prep 2. This compound Dilution Treatment 3. Cell Treatment (Varying concentrations and times) Peptide_Prep->Treatment Viability 4a. Viability Assay (MTS) Treatment->Viability Apoptosis 4b. Apoptosis Assay (DNA Fragmentation) Treatment->Apoptosis Proliferation 4c. Proliferation Assay (BrdU) Treatment->Proliferation Signaling 4d. Signaling Analysis (Western Blot for p-ERK/p-STAT3) Treatment->Signaling Data_Analysis 5. Quantification and Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Proliferation->Data_Analysis Signaling->Data_Analysis

Caption: General experimental workflow for this compound in vitro studies.

References

Optimal Dosage of SHLP-5 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal dosage of Small Humanin-Like Peptide 5 (SHLP-5) for in vivo research. As a member of the mitochondrial-derived peptide family, this compound is implicated in cellular metabolism, survival, and stress responses. Due to the limited availability of in vivo data specifically for this compound, this guide leverages established protocols and quantitative data from studies on its closely related analogue, SHLP-2, to provide a robust framework for experimental design. The provided protocols for administration, dose-response studies, and metabolic analysis are intended to serve as a comprehensive resource for investigating the therapeutic potential of this compound in preclinical models.

Introduction to this compound

Small Humanin-Like Peptides (SHLPs) are a family of six micropeptides (SHLP-1 to SHLP-6) encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1] These peptides are emerging as critical retrograde signaling molecules that communicate mitochondrial status to the rest of the cell, influencing a variety of biological processes. SHLPs have demonstrated roles in regulating cell viability, mitochondrial function, and metabolism.[2] Specifically, SHLP-2 and SHLP-3 have been shown to have cytoprotective effects and enhance insulin (B600854) sensitivity.[2] Given its origin and family, this compound is an attractive candidate for investigation in metabolic diseases, neurodegenerative disorders, and age-related conditions.

Quantitative Data Summary for SHLP Analogue (SHLP-2)

The following table summarizes quantitative data from an in vivo study on SHLP-2 in a diet-induced obesity (DIO) mouse model. These data can be used as a reference for designing and evaluating studies with this compound.

ParameterVehicle ControlSHLP-2 Treatment (2 mg/kg, IP)OutcomeReference
Body Weight Change (%) IncreaseSignificant protection against HFD-induced body weight gainSHLP-2 prevents diet-induced obesity.[1]
Fasting Blood Glucose ElevatedSignificantly lower blood glucose levelsSHLP-2 improves glycemic control.[1]
Glucose Tolerance Test (GTT) ImpairedImproved glucose toleranceSHLP-2 enhances glucose disposal.[1]
Insulin Tolerance Test (ITT) ImpairedImproved insulin sensitivitySHLP-2 increases insulin action.[1]
Food Intake UnchangedAcute suppression of food intakeSHLP-2 may have central effects on appetite.[1]

Signaling Pathway

SHLP-2, a close analogue of this compound, is believed to exert its effects through the activation of a specific signaling cascade. The proposed pathway involves the binding of SHLP-2 to the chemokine receptor CXCR7, which in turn activates the Extracellular signal-regulated kinase (ERK1/2) pathway. This signaling cascade is implicated in the regulation of cellular processes such as proliferation, differentiation, and survival.

SHLP5_Signaling_Pathway SHLP5 This compound CXCR7 CXCR7 Receptor SHLP5->CXCR7 Binding ERK_Activation ERK1/2 Activation CXCR7->ERK_Activation Signal Transduction Cellular_Response Cellular Response (e.g., Survival, Metabolism) ERK_Activation->Cellular_Response Regulation

Proposed signaling pathway for this compound and its analogues.

Experimental Protocols

Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and a range of effective doses for this compound in vivo.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution

  • Animal model (e.g., C57BL/6 mice, 8-10 weeks old)

  • Standard animal housing and monitoring equipment

Procedure:

  • Reconstitution: Reconstitute lyophilized this compound in sterile saline or PBS to a desired stock concentration. Ensure complete dissolution.

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/kg) and a vehicle control group (n=5-10 animals per group).

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Based on SHLP-2 studies, a twice-daily administration schedule can be considered.[3]

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • Monitor food and water intake.

  • Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause significant morbidity or a greater than 15-20% loss in body weight.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Model

Objective: To evaluate the efficacy of this compound in a mouse model of diet-induced obesity.

Materials:

  • C57BL/6 mice (4-6 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Low-fat diet (LFD; control)

  • This compound reconstituted in sterile vehicle

  • Glucometer and test strips

  • Insulin and glucose solutions for tolerance tests

Procedure:

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed an LFD.

  • Group Allocation: Randomize HFD-fed mice into a vehicle control group and this compound treatment groups (based on the dose-range finding study, e.g., 2.5 mg/kg). An LFD control group should also be included.

  • Treatment: Administer this compound or vehicle intraperitoneally twice daily for a specified duration (e.g., 3-4 weeks).

  • Metabolic Phenotyping:

    • Monitor body weight and food intake regularly.

    • Perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the study.

    • Collect blood samples for analysis of fasting glucose, insulin, and other relevant biomarkers.

  • Tissue Collection: At the end of the study, euthanize animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

Experimental_Workflow_DIO start Start: C57BL/6 Mice diet 8-12 weeks High-Fat Diet (vs. Low-Fat Diet) start->diet randomize Randomization diet->randomize treatment 3-4 weeks Treatment: - Vehicle Control - this compound (e.g., 2.5 mg/kg IP) randomize->treatment monitoring Metabolic Monitoring: - Body Weight - Food Intake - GTT / ITT treatment->monitoring endpoint Endpoint: Tissue Collection & Data Analysis monitoring->endpoint

Workflow for in vivo efficacy testing in a DIO model.

Concluding Remarks

The protocols and data presented in this document provide a foundational approach for investigating the optimal in vivo dosage and therapeutic potential of this compound. Given the precedent set by studies on SHLP-2, a starting dose of 2.5 mg/kg administered intraperitoneally is a logical and evidence-based starting point for efficacy studies in mouse models of metabolic disease. Researchers should, however, always perform initial dose-range finding studies to establish the safety and tolerability of this compound in their specific animal model and experimental conditions. The signaling pathway and experimental workflow diagrams offer a visual guide to the underlying mechanisms and practical execution of these studies. As research into the SHLP family of peptides continues, it is anticipated that a more precise understanding of this compound's specific functions and optimal therapeutic window will emerge.

References

Application Notes and Protocols for the Administration of Small Humanin-like Peptide 5 (SHLP-5) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo studies detailing the administration, efficacy, and mechanism of action of SHLP-5 in mouse models have not been extensively published. The following application notes and protocols are based on established methodologies for the investigation of similar peptides in the context of neurodegenerative disease models, particularly Alzheimer's disease. These should be considered as a comprehensive starting point for the preclinical evaluation of this compound.

Introduction to this compound

Small Humanin-like Peptide 5 (this compound) is a member of the Small Humanin-like Peptides (SHLPs), a family of peptides derived from the mitochondrial 16S ribosomal RNA region.[1] These peptides are emerging as significant retrograde signaling molecules that may play roles in various cellular processes. While each of the six identified SHLPs exhibits a unique tissue expression pattern in mice, their collective functions are believed to involve the regulation of cell viability, proliferation, and apoptosis.[1]

Preliminary in vitro studies on other members of the SHLP family, such as SHLP2 and SHLP3, have demonstrated their ability to enhance cell viability, inhibit apoptosis, and improve mitochondrial metabolism.[1][2][3] Given the crucial role of mitochondrial dysfunction and apoptosis in the pathogenesis of neurodegenerative diseases like Alzheimer's, this compound presents itself as a promising candidate for therapeutic investigation. These application notes provide a framework for the systematic in vivo evaluation of this compound in relevant mouse models of Alzheimer's disease.

Data Presentation: Templates for Quantitative Analysis

The following tables are templates designed for the structured presentation of quantitative data from in vivo studies of this compound. They provide a framework for assessing the dose-dependent and time-course effects of this compound on key pathological and behavioral endpoints in Alzheimer's disease mouse models.

Table 1: Dose-Response Effects of this compound on Cognitive Function in an Alzheimer's Disease Mouse Model

Treatment GroupDose (mg/kg)nMorris Water Maze (Escape Latency, s)Y-Maze (% Spontaneous Alternation)Novel Object Recognition (Recognition Index)
Vehicle Control012Value ± SEMValue ± SEMValue ± SEM
This compound112Value ± SEMValue ± SEMValue ± SEM
This compound512Value ± SEMValue ± SEMValue ± SEM
This compound1012Value ± SEMValue ± SEMValue ± SEM

Data to be presented as mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate analysis (e.g., ANOVA followed by post-hoc tests).

Table 2: Effects of this compound on Neuropathological Markers in the Hippocampus of an Alzheimer's Disease Mouse Model

Treatment GroupDose (mg/kg)Amyloid-β (Aβ) Plaque Load (%)Phosphorylated Tau (AT8) Immunoreactivity (Arbitrary Units)Microglia Activation (Iba1+ cells/mm²)Astrocyte Activation (GFAP+ cells/mm²)
Vehicle Control0Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound5Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Data to be presented as mean ± SEM. Statistical significance to be determined by appropriate analysis.

Table 3: Pharmacokinetic Profile of this compound in Mice Following a Single Intraperitoneal Injection

Time (hours)Plasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)
0.25Value ± SEMValue ± SEM
0.5Value ± SEMValue ± SEM
1Value ± SEMValue ± SEM
2Value ± SEMValue ± SEM
4Value ± SEMValue ± SEM
8Value ± SEMValue ± SEM
24Value ± SEMValue ± SEM

Data to be presented as mean ± SEM from a cohort of mice (n ≥ 5 per time point).

Table 4: Preliminary Toxicity Profile of this compound in Mice Following 28-Day Repeated Dosing

Treatment GroupDose (mg/kg/day)Body Weight Change (%)Serum ALT (U/L)Serum AST (U/L)Kidney Histopathology Score
Vehicle Control0Value ± SEMValue ± SEMValue ± SEMValue ± SEM
This compound10Value ± SEMValue ± SEMValue ± SEMValue ± SEM

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Histopathology to be scored based on a standardized scale. Data to be presented as mean ± SEM.

Experimental Protocols

This compound Preparation
  • Reconstitution: Lyophilized this compound peptide should be reconstituted in a sterile, pyrogen-free vehicle suitable for in vivo administration. A common vehicle is sterile phosphate-buffered saline (PBS) or 0.9% saline. For peptides with solubility challenges, the addition of a small percentage of a biocompatible solubilizing agent such as DMSO or PEG may be necessary, with the final concentration of the organic solvent kept to a minimum (typically <1-5%) to avoid toxicity.

  • Aliquoting and Storage: Following reconstitution to a stock concentration, the this compound solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Aliquots should be stored at -20°C or -80°C for long-term stability.

  • Dosing Solutions: On the day of administration, the required aliquot should be thawed and diluted to the final desired concentrations using the same sterile vehicle.

Mouse Models of Alzheimer's Disease

A variety of transgenic mouse models are available that recapitulate different aspects of Alzheimer's disease pathology. The choice of model will depend on the specific scientific question being addressed. Commonly used models include:

  • APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent accumulation of amyloid-β plaques and associated cognitive deficits.[4]

  • 5XFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of amyloid pathology, gliosis, and neuronal loss.[5]

  • 3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and tau pathology.[4]

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Administration Protocols

The following are standard protocols for peptide administration in mice. The optimal route for this compound will need to be determined empirically.

This is a common route for systemic administration of therapeutic agents.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.[6][7]

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.[6]

  • Procedure: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[6] Aspirate gently to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). Inject the this compound solution slowly.

  • Volume: The maximum recommended injection volume is typically 10 ml/kg of body weight.[8]

This route allows for a slower, more sustained release of the peptide.

  • Restraint: Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".[1][2]

  • Injection Site: The dorsal midline, between the scapulae, is the preferred site.

  • Procedure: Use a 26-27 gauge needle. Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. Aspirate to check for blood. Inject the solution, which will form a small bleb under the skin.

  • Volume: A typical maximum volume is 10 µl/g of body weight.[1]

This method is used for direct administration to the gastrointestinal tract.

  • Restraint: The mouse must be firmly and gently restrained to prevent movement of the head and neck.

  • Procedure: Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[9] Measure the needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth. Gently insert the needle into the mouth, over the tongue, and advance it along the esophagus into the stomach. Administer the solution slowly.

  • Volume: The recommended maximum volume for a single gavage is typically 10 ml/kg.[9]

Key Experimental Assays
  • Behavioral Testing: To assess cognitive function, a battery of behavioral tests should be employed. These may include the Morris Water Maze for spatial learning and memory, the Y-maze for working memory, and the Novel Object Recognition test for recognition memory.[5]

  • Histopathology and Immunohistochemistry: Following the treatment period, mice should be euthanized and brain tissue collected. Standard histological stains (e.g., Hematoxylin and Eosin) can be used to assess general morphology. Immunohistochemistry with specific antibodies should be used to quantify amyloid-β plaques (e.g., 6E10 or 4G8 antibodies), hyperphosphorylated tau (e.g., AT8 antibody), microgliosis (e.g., Iba1 antibody), and astrogliosis (e.g., GFAP antibody).

  • Biochemical Analysis: Brain homogenates can be used for ELISA or Western blot analysis to quantify levels of soluble and insoluble Aβ species, total and phosphorylated tau, and inflammatory cytokines.

  • Pharmacokinetic Studies: To determine the bioavailability and distribution of this compound, blood and brain tissue samples should be collected at various time points after administration. Peptide concentrations can be measured using techniques such as ELISA or mass spectrometry.

  • Toxicity Assessment: A preliminary assessment of toxicity should include monitoring of body weight, general health, and post-mortem analysis of major organs (liver, kidney, spleen) for any gross or microscopic abnormalities. Serum biochemistry can be performed to assess liver and kidney function.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound in Neuronal Protection

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert neuroprotective effects, based on the known functions of other mitochondrial-derived peptides and the pathophysiology of Alzheimer's disease.

SHLP5_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Cellular Outcome SHLP5 This compound Receptor Putative Cell Surface Receptor SHLP5->Receptor Binding Mitochondrion Mitochondrion SHLP5->Mitochondrion Direct Effect? PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulation MAPK_ERK->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Bax->Mitochondrion Pore Formation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Neuronal_Survival Increased Neuronal Survival and Function Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release ATP ATP Production Mitochondrion->ATP Enhancement Cytochrome_c->Caspase3 Activation ATP->PI3K_Akt ATP->MAPK_ERK

Caption: Hypothetical this compound signaling pathway for neuroprotection.

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a mouse model of Alzheimer's disease.

SHLP5_Workflow cluster_setup Phase 1: Setup and Dosing cluster_assessment Phase 2: In-Life Assessment cluster_analysis Phase 3: Post-Mortem Analysis cluster_conclusion Phase 4: Data Interpretation Model Select Alzheimer's Mouse Model (e.g., APP/PS1, 5XFAD) Grouping Randomize Mice into Treatment Groups Model->Grouping Dosing Administer this compound or Vehicle (IP, SC, or PO) for a Defined Period (e.g., 4-12 weeks) Grouping->Dosing Behavior Conduct Behavioral Testing (e.g., MWM, Y-Maze) Dosing->Behavior Health Monitor Body Weight and General Health Dosing->Health Data_Analysis Statistical Analysis of All Collected Data Behavior->Data_Analysis Euthanasia Euthanize Mice and Collect Tissues (Brain, Blood) Histology Brain Histopathology and Immunohistochemistry (Aβ, p-Tau, Gliosis) Euthanasia->Histology Biochem Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochem PK Pharmacokinetic Analysis (if applicable) Euthanasia->PK Histology->Data_Analysis Biochem->Data_Analysis PK->Data_Analysis Conclusion Draw Conclusions on Efficacy, Mechanism, and Safety Data_Analysis->Conclusion

Caption: Experimental workflow for this compound in vivo evaluation.

References

Application Note & Protocol: Development of a Sandwich ELISA for the Detection of the Novel Protein SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of proteins is crucial in various fields of biological research and drug development. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying proteins and other soluble substances.[1] Among the different ELISA formats, the sandwich ELISA offers high specificity and sensitivity, making it a preferred method for complex samples.[2][3] This is achieved by using two distinct antibodies that bind to different epitopes on the target antigen, forming a "sandwich" complex.[2][4]

This document provides a comprehensive guide to developing a robust sandwich ELISA for the detection of a novel protein, designated here as SHLP-5. Since commercially available, validated antibody pairs for novel proteins are often unavailable, this protocol emphasizes the critical steps of antibody pair selection and assay optimization. The methodologies described herein provide a general framework that can be adapted for the development of ELISAs for other novel protein targets.

Principle of the this compound Sandwich ELISA

The sandwich ELISA involves several key steps.[4] First, a capture antibody specific for this compound is immobilized on the surface of a 96-well microplate. Following a blocking step to prevent non-specific binding, the sample containing this compound is added to the wells. The immobilized antibody captures the this compound from the sample. After washing away unbound substances, a biotinylated detection antibody, which recognizes a different epitope on this compound, is added. This is followed by the addition of streptavidin conjugated to horseradish peroxidase (HRP). Finally, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of this compound captured in the well and is measured using a microplate reader at 450 nm. The concentration of this compound in the samples is then determined by interpolating from a standard curve generated with known concentrations of recombinant this compound.

Experimental Protocols

I. Antibody Pair Selection: Checkerboard Titration

To identify the optimal capture and detection antibody pair and their approximate concentrations, a checkerboard titration is performed.[5][6] This involves testing various concentrations of different capture antibodies against a range of detection antibody concentrations.

Methodology:

  • Capture Antibody Coating:

    • Prepare serial dilutions of three different anti-SHLP-5 monoclonal antibodies (mAb-1, mAb-2, mAb-3) in Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6) to final concentrations of 8, 4, 2, and 1 µg/mL.

    • Coat a 96-well microplate by adding 100 µL of each capture antibody dilution to different rows. For this example, use rows A-D for mAb-1, and rows E-H for mAb-2. A separate plate can be used for mAb-3.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 300 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Antigen and Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare a constant concentration of recombinant this compound (e.g., 500 pg/mL) in Assay Diluent (e.g., 1% BSA in PBS-T). Add 100 µL to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of three different biotinylated anti-SHLP-5 detection antibodies (bio-mAb-A, bio-mAb-B, bio-mAb-C) in Assay Diluent at concentrations of 2, 1, 0.5, and 0.25 µg/mL.

    • Add 100 µL of each detection antibody dilution to different columns across the plate.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

II. Final Optimized Sandwich ELISA Protocol for this compound

This protocol is based on the results from the checkerboard titration, using the optimal concentrations of the selected antibody pair.

Methodology:

  • Plate Coating:

    • Dilute the optimal capture antibody (e.g., mAb-2) to its optimal concentration (e.g., 2 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.[4]

  • Washing and Blocking:

    • Wash the plate three times with 300 µL/well of Wash Buffer.

    • Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4]

  • Standard and Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare a standard curve by performing serial dilutions of recombinant this compound in Assay Diluent (e.g., from 2000 pg/mL to 31.25 pg/mL, plus a zero standard).[7]

    • Add 100 µL of standards and samples (diluted in Assay Diluent) to the appropriate wells. Run all standards and samples in duplicate or triplicate.[8]

    • Incubate for 2 hours at room temperature with gentle shaking.[9]

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the optimal biotinylated detection antibody (e.g., bio-mAb-A) to its optimal concentration (e.g., 0.5 µg/mL) in Assay Diluent.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.[9]

  • Streptavidin-HRP Incubation and Signal Development:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark with gentle shaking.[9]

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm immediately.[9]

    • Calculate the mean absorbance for each set of duplicates.

    • Subtract the mean absorbance of the zero standard from all other standards and samples.[10]

    • Plot a standard curve of the mean absorbance versus the this compound concentration. A four-parameter logistic (4-PL) curve fit is recommended.[10]

    • Determine the concentration of this compound in the samples by interpolating from the standard curve. Remember to multiply by the dilution factor for the final concentration.[10]

Data Presentation

Table 1: Checkerboard Titration for Antibody Pairing

This table summarizes hypothetical results to identify the best antibody pair. The optimal combination (Capture: mAb-2; Detection: bio-mAb-A) is highlighted, showing a high signal-to-noise ratio.

Capture Antibody (µg/mL)Detection Antibody (bio-mAb-A) (µg/mL)Absorbance (450 nm)
mAb-1
421.852
411.623
221.798
211.588
mAb-2
4 1 2.451
4 0.5 2.105
2 1 2.398
2 0.5 2.055
mAb-3
421.234
411.011
221.199
210.987
No Capture
010.102
00.50.098
Table 2: Standard Curve Data for this compound ELISA

This table presents example data for generating a standard curve for this compound quantification.

This compound Conc. (pg/mL)Absorbance 1 (450 nm)Absorbance 2 (450 nm)Mean AbsorbanceCorrected Absorbance (Mean - Blank)
20002.5892.6112.6002.500
10001.8921.9081.9001.800
5001.2451.2551.2501.150
2500.7810.7990.7900.690
1250.4560.4640.4600.360
62.50.2880.2920.2900.190
31.250.1890.1910.1900.090
0 (Blank)0.0980.1020.1000.000
Table 3: Example of Sample this compound Quantification

This table illustrates how to calculate the final concentration of this compound in unknown samples.

Sample IDDilution FactorMean AbsorbanceCalculated Conc. (pg/mL)Final Conc. (pg/mL)
Sample A101.520750.57505.0
Sample B200.950345.26904.0
Sample C50.350120.8604.0

Visualizations

Hypothetical this compound Signaling Pathway

SHLP5_Signaling_Pathway extracellular Extracellular Space membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus SHLP5 This compound Receptor This compound Receptor SHLP5->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: A hypothetical signaling cascade initiated by this compound binding.

Sandwich ELISA Workflow for this compound Detection

ELISA_Workflow start Start coat 1. Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block 2. Block Plate wash2 Wash block->wash2 add_sample 3. Add this compound Standard or Sample wash3 Wash add_sample->wash3 add_detection 4. Add Biotinylated Detection Antibody wash4 Wash add_detection->wash4 add_strep 5. Add Streptavidin-HRP add_sub 6. Add TMB Substrate add_strep->add_sub stop 7. Add Stop Solution add_sub->stop read 8. Read Absorbance at 450 nm stop->read end End read->end wash1->block wash2->add_sample wash3->add_detection wash4->add_strep

Caption: Step-by-step workflow for the this compound sandwich ELISA.

References

Application Notes and Protocols for Western Blot Analysis of SHLP-5 (Synaptotagmin-like protein 5)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The term "SHLP-5" is not a standard protein abbreviation. Based on search results, it is likely that "this compound" refers to Synaptotagmin-like protein 5 (SYTL5) , also known as Slp5. The following application notes and protocols are based on this assumption. If "this compound" refers to a different molecule, these guidelines will need to be adapted accordingly.

Introduction

Synaptotagmin-like protein 5 (SYTL5) is a member of the synaptotagmin-like protein family. These proteins are characterized by the presence of a Slp homology domain (SHD) at the N-terminus, which functions as a binding site for Rab27A.[1] The interaction with Rab27A suggests a role for SYTL5 in Rab27A-dependent membrane trafficking.[1] Expression of SYTL5 has been observed in the placenta and liver.[1] Western blotting is a key technique to detect and quantify SYTL5 protein expression in cell lysates and tissue homogenates.[2]

Antibody Selection for SYTL5

The choice of a primary antibody is critical for a successful Western blot. An ideal antibody should be specific, sensitive, and validated for use in Western blotting. Several commercial antibodies are available for SYTL5. When selecting an antibody, it is important to consider its validation data. Enhanced validation strategies, such as genetic knockdown (e.g., siRNA), orthogonal methods, and the use of independent antibodies, provide a higher level of confidence in the antibody's specificity.[3][4]

Table 1: Commercially Available Antibodies for SYTL5 (Slp5)

Product NameHost SpeciesRecommended Dilution (WB)SupplierCatalog Number
SYTL5 AntibodyRabbit1:100-1:500Abbiotec252094
Anti-SH3BP5 AntibodyRabbit / IgG1:200Proteintech11127-2-AP

Note: This table is not exhaustive and represents a selection of available antibodies. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.

Western Blot Protocol for SYTL5

This protocol provides a general guideline for the detection of SYTL5 by Western blot. Optimization of conditions, such as antibody concentrations and incubation times, may be necessary for specific experimental setups.

I. Sample Preparation (Cell Lysate)[2][6][7][8]
  • Cell Culture and Treatment: Grow cells to the desired confluency. If applicable, treat cells with experimental agents.

  • Cell Lysis:

    • For adherent cells, wash twice with ice-cold PBS.

    • For suspension cells, centrifuge at 100–500 x g for 5 minutes at 4°C to pellet the cells, and wash twice with ice-cold PBS.

    • Add ice-cold RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 1x10⁷ cells.

    • For adherent cells, scrape the cells off the plate.[5]

    • Transfer the cell suspension to a microcentrifuge tube.

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate for 10-15 seconds to shear DNA and increase protein extraction.[6][5]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable method, such as the Bradford or BCA assay.[2][8][9][10][11] This is crucial for loading equal amounts of protein for each sample.[7]

II. SDS-PAGE[2][6]
  • Sample Preparation for Loading:

    • Take a calculated volume of lysate containing 20-30 µg of total protein.[6][7]

    • Add an equal volume of 2x Laemmli sample buffer.[7]

    • Boil the samples at 95-100°C for 5 minutes.[6][7]

    • Briefly centrifuge the samples.

  • Gel Electrophoresis:

    • Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of SYTL5 (predicted around 75 kDa).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

III. Protein Transfer[6][7]
  • Membrane Preparation:

    • Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane to the size of the gel.[6][12]

    • If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[12]

    • If using nitrocellulose, equilibrate directly in transfer buffer for at least 5 minutes.[12]

  • Transfer Sandwich Assembly: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the transfer system's instructions. Ensure no air bubbles are trapped between the gel and the membrane.[7]

  • Electrotransfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will vary depending on the transfer system and the size of the protein. A common condition is 100V for 1-2 hours.[7]

IV. Immunodetection[2][6][7][8]
  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).[6]

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) with gentle agitation.[6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-SYTL5 antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:100-1:500).[1]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[6][5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]

V. Detection and Imaging
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[6]

    • Incubate the membrane with the ECL reagent for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Experimental Workflow and Signaling Pathway Diagrams

Western_Blot_Workflow cluster_Preparation Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Detection Immunodetection cluster_Analysis Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging & Data Analysis Detection->Imaging

Caption: Western Blot Experimental Workflow.

SYTL5_Interaction SYTL5 SYTL5 (Slp5) Rab27A Rab27A SYTL5->Rab27A Binds via SHD domain Membrane_Trafficking Membrane Trafficking Rab27A->Membrane_Trafficking Regulates

Caption: SYTL5 Interaction with Rab27A.

Disclaimer: The information provided is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult original research articles and manufacturer's protocols for detailed and specific information.

References

Application Notes and Protocols for Immunofluorescence Staining of Intracellular Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the immunofluorescence (IF) staining of intracellular proteins, with a focus on localizing proteins within cellular compartments such as the nucleus, nucleolus, and cytoplasm. The following protocols are designed for researchers, scientists, and drug development professionals to accurately visualize the subcellular distribution of target proteins.

Introduction

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within cells or tissues.[1][2] This method is crucial for determining the subcellular localization of proteins, which is essential for understanding their function and involvement in cellular processes.[3] The protocols outlined below are applicable for the localization of various intracellular proteins and can be adapted for specific targets. Recent studies have shown the localization of proteins like TSPYL5 to both the cytoplasm and the nucleolus, while SRSF5 has been observed to have nuclear positivity.[4][5][6][7]

Data Presentation

Quantitative analysis of immunofluorescence data often involves measuring fluorescence intensity or the percentage of cells showing a specific localization pattern. The data below is a representative table for summarizing such quantitative findings.

Target ProteinCell LinePrimary Antibody DilutionSecondary AntibodySubcellular LocalizationPercentage of Positive CellsAverage Fluorescence Intensity (Arbitrary Units)
Protein XHeLa1:500Alexa Fluor 488Nucleus85%150 ± 20
Protein YMCF71:200Alexa Fluor 568Cytoplasm92%210 ± 35
Protein ZA5491:1000Alexa Fluor 647Nucleolus & Cytoplasm78%180 ± 25

Experimental Protocols

A critical aspect of staining intracellular antigens is the fixation and permeabilization of the cells to allow antibodies to access the cell interior while preserving the cellular morphology.[8] For different intracellular targets, the methods for fixation and permeabilization may need to be optimized.[8][9]

Protocol 1: Immunofluorescence Staining of Cultured Adherent Cells

This protocol is a standard method for the immunofluorescence staining of proteins in adherent cell lines.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody (specific to the target protein)

  • Fluorochrome-conjugated Secondary Antibody[1]

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Mounting Medium

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with Fixation Solution for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Solution for 10-15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature in the dark.[10]

  • Washing: Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.[10]

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Combined Surface and Intracellular Staining for Suspension Cells

This protocol is designed for the simultaneous analysis of both cell surface and intracellular antigens, often used in flow cytometry but adaptable for microscopy.[11]

Materials:

  • Cells in suspension

  • Stain Buffer (PBS with 2% FCS and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibody for surface antigen

  • Fixation Buffer (e.g., 1-4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (Stain Buffer with 0.1-0.5% Saponin or Triton X-100)[9][11]

  • Primary antibody for intracellular antigen

  • Fluorochrome-conjugated secondary antibody (if the primary intracellular antibody is not conjugated)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with Stain Buffer.[11]

  • Surface Staining: Incubate the cells with the fluorochrome-conjugated primary antibody for the surface antigen for 30 minutes at 4°C in the dark.[11]

  • Washing: Wash the cells twice with Stain Buffer.

  • Fixation: Resuspend the cells in Fixation Buffer and incubate for 20-30 minutes at room temperature.[11]

  • Washing: Wash the cells once with Stain Buffer.

  • Permeabilization: Resuspend the cells in Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Intracellular Staining (Primary): Add the primary antibody for the intracellular antigen, diluted in Permeabilization Buffer, and incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Intracellular Staining (Secondary): If required, add the fluorochrome-conjugated secondary antibody diluted in Permeabilization Buffer and incubate for 30 minutes at room temperature in the dark.[11]

  • Washing: Wash the cells twice with Stain Buffer.

  • Analysis: Resuspend the cells in Stain Buffer or PBS for analysis by flow cytometry or mount for microscopy.

Visualizations

The following diagrams illustrate the experimental workflow for immunofluorescence and a potential signaling pathway that could be investigated using this technique.

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_visualization Visualization cell_culture 1. Cell Culture wash1 2. Wash (PBS) cell_culture->wash1 fixation 3. Fixation (PFA) wash1->fixation wash2 4. Wash (PBS) fixation->wash2 permeabilization 5. Permeabilization wash2->permeabilization blocking 6. Blocking permeabilization->blocking primary_ab 7. Primary Antibody blocking->primary_ab wash3 8. Wash (PBST) primary_ab->wash3 secondary_ab 9. Secondary Antibody wash3->secondary_ab wash4 10. Wash (PBST) secondary_ab->wash4 counterstain 11. Counterstain (DAPI) wash4->counterstain mount 12. Mounting counterstain->mount imaging 13. Microscopy mount->imaging

Caption: Immunofluorescence Staining Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor Binding kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A Generic Signaling Pathway.

References

Application Notes & Protocols for Creating SHLP-5 Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHLP-5 (Sub-Mitochondrial Peptide Homologue-5) is a mitochondrial-derived peptide (MDP) encoded by the 16S ribosomal RNA gene, MT-RNR2. Emerging research suggests the involvement of this compound in various cellular processes and its potential role in the pathology of conditions such as diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1] To elucidate the precise function of this compound and validate it as a potential therapeutic target, loss-of-function models are indispensable tools. These models, created through gene knockout (complete gene ablation) or knockdown (reduction of gene expression), allow researchers to study the phenotypic consequences of this compound deficiency.

This document provides detailed protocols for creating this compound knockdown models using small interfering RNA (siRNA) and short hairpin RNA (shRNA), as well as a protocol for generating a complete gene knockout using the CRISPR/Cas9 system.

Choosing the Right Model: Knockdown vs. Knockout

The choice between a knockdown and a knockout approach depends on the specific research question.

  • Knockdown (siRNA/shRNA): This method reduces the expression of the target gene, which can be transient (siRNA) or stable (shRNA). It is often faster to implement than knockout generation. A key advantage is that a partial reduction in gene expression may be more physiologically relevant for certain studies than a complete loss, especially if the gene is essential for cell viability.[2][3] However, knockdown approaches can suffer from off-target effects and incomplete silencing.[2]

  • Knockout (CRISPR/Cas9): This technology creates a permanent and complete loss of gene function by introducing mutations (insertions/deletions) into the gene's DNA sequence. This provides a definitive model for studying the effects of total protein absence.[2] However, cells might develop compensatory mechanisms to cope with the permanent loss of an essential gene, which could complicate the interpretation of results.[2][3]

Hypothetical Signaling Pathway of this compound

While the precise signaling cascade of this compound is an active area of research, a hypothetical pathway can be proposed based on the function of other mitochondrial-derived peptides. This model suggests this compound may be released from the mitochondria under cellular stress and interact with cell surface receptors or intracellular targets to modulate downstream pathways involved in metabolism, apoptosis, and inflammation.

SHLP5_Pathway cluster_cyto Cytoplasm Mito MT-RNR2 Gene SHLP5_pre This compound Precursor Mito->SHLP5_pre SHLP5 This compound Peptide SHLP5_pre->SHLP5 Release Receptor Cell Surface Receptor SHLP5->Receptor Target Intracellular Target SHLP5->Target Pathway Downstream Signaling Cascade Receptor->Pathway Target->Pathway Response Cellular Response (Metabolism, Apoptosis, Inflammation) Pathway->Response

Figure 1: Hypothetical this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Transient this compound Knockdown using siRNA

This protocol describes the transient reduction of this compound expression in cultured cells using siRNA.

shRNA_Workflow cluster_viral_production Lentiviral Production (Day 1-3) cluster_transduction Transduction & Selection (Day 4-14+) A Co-transfect HEK293T cells with shRNA plasmid & packaging plasmids B Incubate 48-72 hours A->B C Harvest & Concentrate Lentiviral Particles B->C D Transduce Target Cells with Lentivirus + Polybrene C->D E Incubate 48-72 hours D->E F Apply Antibiotic Selection (e.g., Puromycin) E->F G Expand Resistant Clones F->G H Validate Stable Knockdown G->H

References

Application Notes: SHLP-5 Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SHLP-5 (Small Humanin-like Peptide 5) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA gene of the mitochondrial genome.[1][2][3] Emerging evidence suggests that MDPs, including the SHLP family, act as signaling molecules in a retrograde communication pathway from the mitochondria to the rest of the cell, influencing various cellular processes.[2][4] this compound has been implicated in the pathophysiology of several age-related diseases, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer, highlighting its potential as a therapeutic target and biomarker.[1] Understanding the molecular function of this compound is critical to elucidating its role in health and disease.

Assay Principle

This protocol describes a colorimetric assay for measuring the biological activity of this compound. The assay is based on the hypothesis that this compound activates a downstream protein kinase, herein referred to as Metabolic Kinase X (MKX). The activation of MKX by this compound leads to the phosphorylation of a specific substrate. This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The detection of ADP is achieved through a coupled enzymatic reaction that results in the production of a chromophore, which can be measured spectrophotometrically at 450 nm. This assay provides a robust and high-throughput method for screening for activators and inhibitors of the this compound signaling pathway.

Hypothetical this compound Signaling Pathway

SHLP5_Signaling_Pathway SHLP5 This compound Receptor Cell Surface Receptor SHLP5->Receptor MKX_inactive MKX (Inactive) Receptor->MKX_inactive Activates MKX_active MKX (Active) MKX_inactive->MKX_active Phosphorylation Downstream Downstream Substrates MKX_active->Downstream Phosphorylates Response Cellular Response (e.g., Metabolism, Survival) Downstream->Response

Experimental Workflow for this compound Activity Assay

SHLP5_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, This compound, MKX, and Substrate Add_Components Add this compound, MKX, Substrate, and ATP to microplate wells Prep_Reagents->Add_Components Incubate_Reaction Incubate at 37°C to allow for phosphorylation Add_Components->Incubate_Reaction Add_Detection_Reagent Add ADP Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate at room temperature to develop color Add_Detection_Reagent->Incubate_Detection Read_Plate Measure absorbance at 450 nm Incubate_Detection->Read_Plate Analyze_Data Calculate this compound activity Read_Plate->Analyze_Data

Detailed Experimental Protocol

A. Materials and Reagents

  • This compound Peptide (synthetic)

  • Recombinant Human Metabolic Kinase X (MKX)

  • MKX Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP Detection Kit (Colorimetric)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

B. Reagent Preparation

  • This compound Stock Solution (1 mM): Reconstitute lyophilized this compound peptide in sterile water to a final concentration of 1 mM. Aliquot and store at -80°C.

  • MKX Stock Solution (100 µg/mL): Reconstitute recombinant MKX in kinase assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • MKX Substrate Stock Solution (10 mM): Reconstitute the substrate peptide in sterile water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • ATP Stock Solution (10 mM): Dissolve ATP in sterile water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, prepare working solutions of this compound, MKX, and MKX substrate by diluting the stock solutions in kinase assay buffer to the desired concentrations.

C. Assay Procedure

  • Prepare Reaction Mixture: In each well of a 96-well microplate, prepare the following reaction mixture:

    • 10 µL of Kinase Assay Buffer (for negative control) or this compound working solution (for experimental wells).

    • 10 µL of MKX working solution.

    • 10 µL of MKX substrate working solution.

    • Mix gently by pipetting.

  • Initiate Kinase Reaction: Add 10 µL of ATP working solution to each well to start the reaction. The final reaction volume is 40 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP detection kit, prepare the detection reagent.

    • Add 40 µL of the ADP detection reagent to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.

D. Data Analysis

  • Correct for Background: Subtract the absorbance of the negative control (no this compound) from the absorbance of the experimental wells.

  • Determine this compound Activity: The net absorbance is directly proportional to the amount of ADP produced and thus to the activity of this compound in activating MKX.

  • Generate Dose-Response Curve (Optional): To determine the EC₅₀ of this compound, perform the assay with a serial dilution of the this compound peptide and plot the net absorbance against the logarithm of the this compound concentration.

Data Presentation

Table 1: Hypothetical this compound Dose-Dependent Activation of MKX

This compound Concentration (nM)Absorbance at 450 nm (Mean ± SD)Net Absorbance (A450)
0 (Control)0.150 ± 0.0100.000
10.250 ± 0.0150.100
100.450 ± 0.0200.300
500.750 ± 0.0250.600
1000.950 ± 0.0300.800
5001.150 ± 0.0351.000
10001.160 ± 0.0401.010

References

Quantifying SHLP-5 (SYTL5) Gene Expression Using qPCR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmin-like protein 5 (SYTL5), also known as SHLP-5, is a member of the synaptotagmin-like protein family.[1] It is characterized by an N-terminal Slp homology domain (SHD) that functions as a binding site for the small GTPase Rab27A, a key player in protein transport and vesicle trafficking.[1][2] Emerging research has implicated SYTL5 in critical cellular processes, including the regulation of mitophagy and mitochondrial metabolism.[2][3][4] Furthermore, studies have linked aberrant SYTL5 expression to cancer progression, highlighting its potential as a therapeutic target and biomarker. For instance, SYTL5 has been shown to promote papillary thyroid carcinoma progression by activating the NF-kappaB signaling pathway.[1][5]

Accurate and reliable quantification of this compound/SYTL5 gene expression is therefore crucial for elucidating its biological functions and its role in disease. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[6][7] This document provides a detailed protocol for the quantification of human this compound/SYTL5 mRNA levels using SYBR Green-based qPCR, along with guidelines for data analysis and presentation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound/SYTL5 and the experimental workflow for its quantification.

SHLP5_Signaling_Pathway This compound/SYTL5 Signaling Pathway cluster_activation Activation cluster_interaction Interaction & Function GTP GTP Rab27A_GDP Rab27A-GDP (inactive) Rab27A_GTP Rab27A-GTP (active) Rab27A_GDP->Rab27A_GTP GEF Rab27A_GTP->Rab27A_GDP GAP SHLP5 This compound/SYTL5 Rab27A_GTP->SHLP5 Binds to SHD domain Mitochondria Mitochondria SHLP5->Mitochondria Recruitment Vesicles Vesicles SHLP5->Vesicles Trafficking NFkB NF-κB Pathway SHLP5->NFkB Activates Mitophagy Mitophagy Mitochondria->Mitophagy Regulates Cellular Processes Cellular Processes Vesicles->Cellular Processes Gene Expression Gene Expression NFkB->Gene Expression Drives qPCR_Workflow qPCR Workflow for this compound/SYTL5 Quantification RNA_Extraction 1. Total RNA Extraction (from cells or tissues) RNA_QC 2. RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification (Thermal Cycler) qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification, e.g., ΔΔCt method) qPCR_Run->Data_Analysis

References

Application Notes and Protocols for the Identification of SHLP-5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-Like Peptide 5 (SHLP-5) is a member of a growing class of microproteins encoded by the mitochondrial genome. These mitochondrial-derived peptides (MDPs) are gaining significant attention for their potential roles in a variety of physiological and pathological processes, including metabolism, cardiovascular disease, and neurodegeneration. The accurate identification and quantification of this compound are crucial for elucidating its biological functions and exploring its potential as a therapeutic target or biomarker.

Mass spectrometry (MS) has emerged as the definitive tool for the identification and characterization of proteins and peptides. However, the small size of microproteins like this compound presents unique challenges for standard proteomic workflows. This document provides detailed application notes and protocols tailored for the successful identification and characterization of this compound using state-of-the-art mass spectrometry techniques.

Experimental Workflow for this compound Identification

The overall workflow for the identification of this compound involves several key stages, from initial sample preparation to final data analysis and validation. A generalized workflow is presented below.

SHLP5_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Lysis Cell Lysis & Protein Extraction Sample->Lysis Enrichment Optional: MDP/Small Protein Enrichment Lysis->Enrichment Digestion Bottom-Up: Enzymatic Digestion (e.g., Trypsin) Enrichment->Digestion Bottom-Up Intact Top-Down: No Digestion Enrichment->Intact Top-Down LC Liquid Chromatography (LC) Separation Digestion->LC Intact->LC MS1 MS1 Scan (Precursor Ion Scan) LC->MS1 MS2 MS/MS Scan (Fragmentation & Product Ion Scan) MS1->MS2 DB_Search Database Search (e.g., SEQUEST, Mascot) MS2->DB_Search De_Novo De Novo Sequencing MS2->De_Novo Validation Peptide/Protein Validation DB_Search->Validation De_Novo->Validation Quantification Quantitative Analysis Validation->Quantification

Caption: General experimental workflow for this compound identification.

Methodologies and Protocols

Two primary mass spectrometry strategies are employed for protein and peptide identification: bottom-up and top-down proteomics.

Bottom-Up Proteomics Protocol

In the bottom-up approach, proteins are enzymatically digested into smaller peptides prior to MS analysis. This is the most common method for protein identification.

a. Sample Preparation and Protein Extraction:

  • Cell Lysis: Homogenize cells or tissues in a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Further disrupt cells and shear nucleic acids by sonication on ice.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

b. Protein Digestion:

  • Denaturation: Take a desired amount of protein (e.g., 100 µg) and denature the proteins by adding urea (B33335) to a final concentration of 8 M.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylation: Alkylate the reduced cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

  • Drying: Dry the desalted peptides in a vacuum centrifuge.

c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • LC Separation: Load the peptide sample onto a reversed-phase analytical column (e.g., C18) connected to a nano-flow HPLC system. Separate the peptides using a gradient of increasing acetonitrile concentration over a specific duration (e.g., 60-120 minutes).

  • Mass Spectrometry:

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans (MS1) to detect precursor peptide ions.

    • Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

    • Acquire MS/MS scans (MS2) of the fragment ions.

d. Data Analysis:

  • Database Search: Use a search algorithm (e.g., SEQUEST, Mascot, or MaxQuant) to match the experimental MS/MS spectra against a protein sequence database. The database should include the sequence of this compound.

  • Peptide Identification: Validate the peptide-spectrum matches (PSMs) based on a false discovery rate (FDR) of typically 1%.

  • Protein Inference: Infer the presence of this compound based on the identification of its unique peptides.

Top-Down Proteomics Protocol

The top-down approach analyzes intact proteins without prior digestion, which is particularly advantageous for small proteins like this compound as it can provide information on post-translational modifications.

a. Sample Preparation:

  • Follow the same initial protein extraction steps as in the bottom-up protocol.

  • Enrichment/Purification: Due to the complexity of analyzing intact proteins, an enrichment step for small proteins or a purification of this compound is highly recommended. This can be achieved through size-exclusion chromatography (SEC) or immunoprecipitation if a specific antibody is available.

  • Desalting: Desalt the intact protein sample using a method suitable for proteins (e.g., dialysis or specialized spin columns).

b. LC-MS/MS Analysis:

  • LC Separation: Separate the intact proteins using a reversed-phase or size-exclusion column suitable for proteins.

  • Mass Spectrometry:

    • Acquire MS1 scans to determine the accurate mass of the intact this compound.

    • Select the precursor ion corresponding to this compound for fragmentation. Fragmentation methods for intact proteins include electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD).

    • Acquire MS/MS scans of the fragment ions.

c. Data Analysis:

  • Deconvolution: Deconvolute the MS1 spectra to determine the neutral mass of the intact protein.

  • Database Search: Use specialized top-down search algorithms to match the fragmentation data against the this compound sequence to confirm its identity and localize any modifications.

Quantitative Data Presentation

While specific quantitative data for this compound is not yet widely published, a typical quantitative proteomics experiment would aim to measure the relative or absolute abundance of this compound under different biological conditions. The results would be summarized in a table similar to the template below.

Biological Condition Sample Replicate This compound Abundance (Relative Quantification) p-value Fold Change
Control Group11.00\multirow{2}{}{N/A}\multirow{2}{}{N/A}
21.05
30.95
Treatment Group12.10\multirow{3}{}{<0.05}\multirow{3}{}{2.0}
21.95
32.05

This table is a template. Actual data would be generated from label-free quantification (LFQ) intensity values or reporter ion intensities from isobaric labeling (e.g., TMT, iTRAQ).

This compound Signaling Pathway

The specific signaling pathway for this compound has not yet been fully elucidated. As a mitochondrial-derived peptide, it may exert its effects through various mechanisms, including binding to cell surface receptors to initiate intracellular signaling cascades or acting on intracellular targets. Below is a hypothetical signaling pathway for a generic mitochondrial-derived peptide.

SHLP5_Signaling cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular SHLP5 This compound Receptor Cell Surface Receptor (e.g., GPCR) SHLP5->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway for this compound.

Disclaimer: This application note provides generalized protocols and theoretical frameworks. Specific experimental conditions may need to be optimized for your particular sample type and instrumentation.

Application Notes and Protocols for Recombinant SHLP-5 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHLP-5 (Small Humanin-like Peptide 5) is a novel mitochondrial-derived peptide (MDP) encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene.[1][2][3] Emerging research indicates that this compound and other MDPs are crucial signaling molecules involved in a variety of cellular processes, including metabolism, cell survival, and apoptosis.[2][3][4] These peptides are being investigated for their therapeutic potential in a range of age-related and metabolic diseases, such as diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1][2]

These application notes provide detailed protocols for utilizing recombinant this compound in key functional assays to investigate its effects on cell viability, apoptosis, mitochondrial function, and specific signaling pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes of recombinant this compound treatment in various functional assays based on current literature. These tables are intended to serve as a guide for data interpretation.

Table 1: Effect of Recombinant this compound on Cell Viability

Cell LineThis compound Concentration (nM)Incubation Time (hours)Assay MethodExpected Change in Cell Viability (%)
Prostate Cancer (e.g., 22Rv1)10072MTS AssayIncreased
Pancreatic Beta-Cells (e.g., NIT-1)10072MTS AssayIncreased

Table 2: Effect of Recombinant this compound on Apoptosis

Cell LineThis compound Concentration (nM)Incubation Time (hours)Assay MethodExpected Change in Apoptotic Cells (%)
Prostate Cancer (e.g., 22Rv1)10024Annexin V/PI StainingDecreased
Pancreatic Beta-Cells (e.g., NIT-1)10024Annexin V/PI StainingDecreased

Table 3: Effect of Recombinant this compound on Cell Proliferation

Cell LineThis compound Concentration (nM)Incubation Time (hours)Assay MethodExpected Change in Cell Proliferation (fold change)
Prostate Cancer (e.g., 22Rv1)10024BrdU IncorporationNo significant change
Pancreatic Beta-Cells (e.g., NIT-1)10024BrdU IncorporationNo significant change

Table 4: Effect of Recombinant this compound on Mitochondrial Respiration

Cell TypeThis compound Concentration (nM)Parameter MeasuredAssay MethodExpected Outcome
Various Mammalian Cells100Oxygen Consumption Rate (OCR)Seahorse XF AnalyzerIncreased Basal and Maximal Respiration

Table 5: Effect of Recombinant this compound on ERK and STAT3 Activation

Cell LineThis compound Concentration (nM)Time PointProtein AnalyzedAssay MethodExpected Change in Phosphorylation (fold change)
Various Mammalian Cells10015-30 minPhospho-ERK1/2 (Thr202/Tyr204)Western Blot / ELISAIncreased
Various Mammalian Cells10030-60 minPhospho-STAT3 (Tyr705)Western Blot / ELISAIncreased

Experimental Protocols

Cell Viability Assay (MTS)

This protocol is for determining the effect of recombinant this compound on the viability of adherent cells in a 96-well format.

Materials:

  • Recombinant this compound (lyophilized)

  • Appropriate cell line (e.g., 22Rv1 or NIT-1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Sterile, nuclease-free water or appropriate solvent for this compound reconstitution

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Reconstitute lyophilized recombinant this compound in sterile water or a recommended solvent to create a concentrated stock solution.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). Include a vehicle-only control.

    • Carefully aspirate the complete medium from the wells.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with recombinant this compound using flow cytometry.

Materials:

  • Recombinant this compound

  • Appropriate cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat cells with the desired concentration of recombinant this compound (e.g., 100 nM) or vehicle control in serum-free medium for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in live cells treated with recombinant this compound.

Materials:

  • Recombinant this compound

  • Appropriate cell line

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for attachment.

  • This compound Treatment:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium containing the desired concentration of this compound (e.g., 100 nM) or vehicle control.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.

    • Calibrate the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol on the analyzer.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot for ERK and STAT3 Activation

This protocol is for detecting the phosphorylation status of ERK1/2 and STAT3 in response to recombinant this compound treatment.

Materials:

  • Recombinant this compound

  • Appropriate cell line

  • 6-well cell culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with recombinant this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualization of Pathways and Workflows

SHLP5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP5 Recombinant this compound Receptor Putative Receptor SHLP5->Receptor Ras Ras Receptor->Ras Activates JAK JAK Receptor->JAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Survival, Metabolism) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Proposed this compound signaling pathway.

Apoptosis_Assay_Workflow start Seed Cells in 6-well Plate treatment Treat with Recombinant this compound (24 hours) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI (15 min incubation) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the apoptosis assay.

Western_Blot_Workflow start Seed and Serum-Starve Cells treatment Treat with Recombinant this compound (Time Course) start->treatment lysis Lyse Cells and Quantify Protein treatment->lysis sds_page SDS-PAGE and Transfer to PVDF lysis->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibody (p-ERK/p-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols: Investigating Protein Interactions of SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. A novel protein, designated SHLP-5, has been identified, and preliminary evidence suggests its involvement in key signaling pathways. Elucidating the interaction network of this compound is crucial for understanding its biological function and for identifying potential therapeutic targets. These application notes provide an overview of common techniques to study PPIs and detailed protocols for their application to this compound.

Disclaimer: As of the latest literature review, specific protein-protein interactions for a protein designated "this compound" are not extensively documented in publicly available scientific databases. The following protocols are based on established methodologies for general protein interaction studies and can be adapted for the investigation of this compound once putative interacting partners are identified.

Section 1: Common Techniques for Studying Protein-Protein Interactions

Several robust methods are available to identify and characterize protein-protein interactions. The choice of technique depends on the specific research question, whether the interaction is direct or part of a larger complex, and the required throughput.

1.1. Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate. It is a powerful tool for validating interactions within a cellular context.

1.2. Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions. It is particularly useful for screening entire cDNA libraries to identify novel interaction partners for a protein of interest (the "bait").

1.3. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd).

Section 2: Experimental Protocols

2.1. Protocol: Co-Immunoprecipitation (Co-IP) for this compound

This protocol outlines the steps to identify proteins that interact with this compound in a cellular environment.

Materials:

  • Cells expressing tagged or endogenous this compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-SHLP-5 antibody or anti-tag antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies for Western blotting (anti-SHLP-5 and antibodies against potential interactors)

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-SHLP-5 antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and putative interacting partners. Alternatively, for discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry.

2.2. Protocol: Yeast Two-Hybrid (Y2H) Screen with this compound as Bait

This protocol describes how to screen a cDNA library for proteins that interact with this compound.

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)

  • cDNA library cloned into the prey vector

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Synthetic defined (SD) media for selection (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Plasmid Construction: Clone the full-length coding sequence of this compound into the bait vector (e.g., pGBKT7-SHLP5).

  • Bait Auto-activation Test: Transform the bait plasmid into a yeast strain and plate on SD/-Trp and SD/-Trp/-His/-Ade plates. The bait should not activate the reporter genes on its own.

  • Library Screening: Co-transform the bait plasmid and the prey cDNA library into the appropriate yeast strain.

  • Selection of Positive Clones: Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). Colonies that grow represent potential interactions.

  • Validation: Rescue the prey plasmids from positive yeast colonies. Re-transform the rescued prey plasmids with the bait plasmid to confirm the interaction.

  • Identification: Sequence the validated prey plasmids to identify the interacting proteins.

Section 3: Data Presentation

Quantitative data from interaction studies should be organized for clear interpretation.

Table 1: Summary of Putative this compound Interactors from Y2H Screen

Prey Protein IDGene SymbolDescriptionReporter Gene Activation (Fold Change)
P12345GENE1Kinase A15.2
Q67890GENE2Adaptor Protein B8.7
R11223GENE3Transcription Factor C5.1

Table 2: Kinetic Parameters of this compound Interactions from SPR Analysis

Analyte (Interactor)ka (1/Ms)kd (1/s)KD (nM)
GENE11.5 x 10^53.2 x 10^-42.1
GENE22.8 x 10^41.1 x 10^-339.3

Section 4: Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Co_IP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Beads start->preclear ip Immunoprecipitation (Anti-SHLP-5 Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps (3-5x) capture->wash elute Elution of Protein Complexes wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Workflow for Co-Immunoprecipitation.

Y2H_Workflow bait Construct Bait Plasmid (pGBKT7-SHLP5) auto_act Test for Auto-activation bait->auto_act screen Co-transform Bait + Prey Library auto_act->screen selection Plate on High-Stringency Selective Media screen->selection validate Rescue and Validate Positive Clones selection->validate identify Sequence Prey Plasmids validate->identify

Caption: Yeast Two-Hybrid Screening Workflow.

SHLP5_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor GENE2 Adaptor Protein B (GENE2) Receptor->GENE2 recruits SHLP5 This compound GENE1 Kinase A (GENE1) SHLP5->GENE1 activates Downstream Downstream Signaling (e.g., Transcription) GENE1->Downstream phosphorylates GENE2->SHLP5 binds

Application Notes and Protocols: Assessing the Effect of SHLP-5 on Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Human Schlafen 5 (SLFN5), a protein that plays a crucial role in inhibiting tumor growth and orchestrating cell cycle regulation.[1][2] The following protocols are designed to be adaptable to various cell lines and experimental setups.

Introduction to SHLP-5 (SLFN5) and Apoptosis

Human Schlafen 5 (SLFN5) is a member of the Schlafen family of proteins, which are recognized for their regulatory roles in cell growth and differentiation.[1] Emerging research highlights SLFN5 as a potential tumor suppressor, with evidence suggesting its involvement in promoting apoptosis in several types of cancer cells, including lung adenocarcinoma.[1][3] SLFN5 has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways, such as the PTEN/PI3K/AKT/mTOR pathway.[1][3]

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. It is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases called caspases.[4][5] Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression.[6][7] Therefore, molecules like SLFN5 that can modulate apoptotic pathways are of significant interest in cancer therapy.

This document outlines detailed protocols to assess the effect of SLFN5 expression or modulation on the induction of apoptosis in cancer cell lines.

Key Signaling Pathways

The pro-apoptotic function of SLFN5 is linked to its ability to influence critical signaling cascades. Understanding these pathways is essential for designing and interpreting experiments.

SHLP5_Apoptosis_Pathway cluster_0 This compound (SLFN5) Modulation cluster_1 Signaling Cascade cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade & Apoptosis SHLP5 This compound (SLFN5) PTEN PTEN SHLP5->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound (SLFN5) induced apoptosis.

Experimental Workflow

A systematic approach is crucial for accurately assessing the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Select Cancer Cell Line transfection Cell Transfection (e.g., SLFN5 overexpression or knockdown) start->transfection treatment Cell Treatment (e.g., with potential SLFN5 modulators) start->treatment culture Cell Culture & Incubation (e.g., 24-48 hours) transfection->culture treatment->culture harvest Harvest Cells culture->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7, -9) harvest->caspase western Western Blotting (Apoptotic Protein Expression) harvest->western analysis Data Analysis & Interpretation annexin->analysis caspase->analysis western->analysis end Conclusion analysis->end

Caption: General experimental workflow for assessing this compound's effect on apoptosis.

Detailed Experimental Protocols

Cell Culture and Transfection/Treatment
  • Objective: To modulate this compound levels in a selected cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer cells)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Plasmid for SLFN5 overexpression or shRNA for SLFN5 knockdown

    • Transfection reagent (e.g., Lipofectamine)

    • Control vectors (empty plasmid, scrambled shRNA)

  • Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

    • For transfection, prepare DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the complexes to the cells and incubate for the recommended duration.

    • Replace the transfection medium with fresh complete medium and incubate for 24-48 hours to allow for gene expression or knockdown.

    • For treatment with a potential this compound modulating compound, add the compound at various concentrations to the cells and incubate for the desired time period. Include a vehicle control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.[8][9][10]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[9][10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • PBS (Phosphate-Buffered Saline)

    • Flow cytometer

  • Protocol:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[10]

    • Wash the cells twice with cold PBS.[10]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the cells by flow cytometry within one hour.[9]

Caspase Activity Assay
  • Objective: To measure the activity of key executioner caspases (e.g., Caspase-3/7) and initiator caspases (e.g., Caspase-9).[8]

  • Principle: These assays utilize a specific substrate for the caspase of interest that is conjugated to a fluorophore or chromophore. Cleavage of the substrate by the active caspase results in a detectable signal.

  • Materials:

    • Caspase-Glo® 3/7, 8, or 9 Assay Kit (or similar)

    • Cultured cells in 96-well plates

    • Luminometer or fluorometer

  • Protocol:

    • Culture and treat cells in a 96-well plate as described in section 4.1.

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

Western Blotting for Apoptosis-Related Proteins
  • Objective: To determine the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture using antibodies.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-SLFN5, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the harvested cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in tables for clear comparison between control and this compound modulated groups.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining
Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Empty Vector)
This compound Overexpression
Control (Scrambled shRNA)
This compound Knockdown
Vehicle Control
Compound X Treatment
Table 2: Caspase Activity
Treatment GroupRelative Caspase-3/7 Activity (Fold Change)Relative Caspase-9 Activity (Fold Change)
Control (Empty Vector)1.01.0
This compound Overexpression
Control (Scrambled shRNA)1.01.0
This compound Knockdown
Vehicle Control1.01.0
Compound X Treatment
Table 3: Protein Expression Levels (Relative to Loading Control)
Treatment GroupSLFN5Bcl-2BaxCleaved Caspase-3
Control
This compound Modulated

Interpretation: An increase in the percentage of apoptotic cells, elevated caspase activity, and changes in the expression of apoptotic regulatory proteins (e.g., decreased Bcl-2, increased Bax and cleaved Caspase-3) in this compound overexpressing cells or cells treated with an this compound-upregulating compound would support the pro-apoptotic role of this compound. Conversely, a decrease in apoptosis upon this compound knockdown would further validate its importance in this process.

Conclusion

The protocols outlined in these application notes provide a robust framework for elucidating the role of this compound in apoptosis. By employing a multi-faceted approach that combines the quantification of apoptotic cells, measurement of caspase activity, and analysis of key protein expression, researchers can gain valuable insights into the molecular mechanisms by which this compound exerts its anti-tumor effects. This knowledge is critical for the development of novel therapeutic strategies that target apoptotic pathways in cancer.

References

Troubleshooting & Optimization

SHLP-5 antibody validation and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHLP-5 antibody. This resource is designed to assist researchers, scientists, and drug development professionals in successfully applying this antibody in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and validation data.

Frequently Asked Questions (FAQs)

Q1: What is the immunogen used to generate the this compound antibody?

The this compound antibody was generated using a synthetic peptide corresponding to the C-terminal region of the human this compound protein.

Q2: What applications has the this compound antibody been validated for?

Our this compound antibody is validated for use in Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF). Please refer to the specific protocols below for optimal experimental conditions.

Q3: What is the recommended starting dilution for the this compound antibody?

We recommend the following starting dilutions:

  • Western Blotting: 1:1000

  • Immunohistochemistry: 1:200

  • Immunofluorescence: 1:500

Please note that the optimal dilution should be determined experimentally by the end-user.

Q4: How should I store the this compound antibody?

For long-term storage, we recommend aliquoting the antibody and storing it at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to 2 weeks), the antibody can be stored at 4°C.

Q5: What is the known cross-reactivity of the this compound antibody?

The this compound antibody has been tested for cross-reactivity against related mitochondrial-derived peptides. Based on our validation data, no significant cross-reactivity has been observed with other known mitochondrial peptides. However, we recommend performing a sequence alignment to assess potential cross-reactivity with novel proteins of interest.

Troubleshooting Guides

Weak or No Signal
Possible Cause Recommended Solution
Incorrect Antibody Dilution Perform a dilution series to determine the optimal antibody concentration for your specific application and sample type.
Insufficient Incubation Time Increase the primary antibody incubation time. For low abundance targets, an overnight incubation at 4°C is recommended.
Inactive Secondary Antibody Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh, properly stored secondary antibody.
Low Target Protein Expression Use a positive control to confirm that the target protein is expressed in your sample.[1][2] Consider using a more sensitive detection method.
Inefficient Protein Transfer (WB) Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.
Epitope Masking (IHC) Optimize antigen retrieval method (heat-induced or enzymatic) to unmask the epitope.[3]
High Background
Possible Cause Recommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[2]
Non-specific Secondary Antibody Binding Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[1] Use a pre-adsorbed secondary antibody.
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.
Endogenous Peroxidase Activity (IHC) Quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from our in-house validation of the this compound antibody.

Table 1: Western Blot Validation

Cell LineThis compound Expression (Relative to GAPDH)Antibody DilutionSignal-to-Noise Ratio
HEK2931.01:100015.2
HeLa1.51:100022.8
SH-SY5Y2.11:100031.5
This compound KO HEK2930.01:10001.1

Table 2: Immunohistochemistry Validation

Tissue TypeStaining Intensity (Scale 0-3)Antibody DilutionCellular Localization
Human Prostate Cancer3+1:200Cytoplasmic
Human Alzheimer's Brain2+1:200Cytoplasmic
Normal Human Prostate1+1:200Cytoplasmic
Normal Human Brain01:200Not Detected

Experimental Protocols

Western Blotting Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry Protocol
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Block non-specific binding with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the this compound antibody (diluted 1:200) overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.

  • Washing: Repeat the wash step as in step 5.

  • Chromogen Detection: Develop the signal with a DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Visualizations

This compound Antibody Validation Workflow

G cluster_validation Antibody Validation node_specificity Specificity Testing node_ko Knockout (KO) Validation (Western Blot) node_specificity->node_ko KO Cell Line node_specificity->node_ko node_peptide Peptide Competition Assay node_specificity->node_peptide Peptide Array node_specificity->node_peptide node_sensitivity Sensitivity Testing node_dilution Titration Curve (ELISA) node_sensitivity->node_dilution Dilution Series node_sensitivity->node_dilution node_reproducibility Reproducibility Testing node_lot Inter-Lot Consistency Check node_reproducibility->node_lot Lot-to-Lot Testing node_reproducibility->node_lot

Caption: Workflow for this compound antibody validation.

Troubleshooting Logic for Weak or No Signal

G start Start: Weak or No Signal check_positive_control Is the positive control visible? start->check_positive_control check_secondary_control Is the secondary-only control clean? check_positive_control->check_secondary_control Yes issue_protein Issue: Low/No Target Protein Solution: Use a different sample or induce protein expression. check_positive_control->issue_protein No issue_primary_ab Issue: Primary Antibody Problem Solutions: - Optimize dilution - Increase incubation time - Check storage conditions check_secondary_control->issue_primary_ab Yes issue_secondary_ab Issue: Secondary Antibody Problem Solutions: - Check compatibility - Use a new/validated secondary check_secondary_control->issue_secondary_ab No issue_protocol Issue: Protocol Problem Solutions: - Check buffer preparation - Optimize antigen retrieval (IHC) - Verify transfer (WB) issue_primary_ab->issue_protocol If problem persists G SHLP5 This compound Receptor Cell Surface Receptor SHLP5->Receptor Binds SHLP5->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Apoptosis, Metabolism) Nucleus->GeneExpression Nucleus->GeneExpression

References

Technical Support Center: Optimizing SHLP-5 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive support for researchers working with SHLP-5, a mitochondrial-derived peptide, to determine its optimal concentration for cell viability and cytotoxicity assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a mitochondrial-derived peptide encoded by the MT-RNR2 gene.[1] It is under investigation for its potential therapeutic roles in a variety of diseases, including diabetes, Alzheimer's disease, and cancer.[1] Its mechanism often involves modulating cellular metabolism and stress response pathways, which can impact cell viability. A proposed pathway involves the activation of downstream signaling cascades that can lead to either cell survival or apoptosis, depending on the cellular context and concentration.

Q2: How should I prepare and store this compound?

Proper handling and storage are critical for maintaining the peptide's activity.

  • Reconstitution: For a stock solution, dissolve lyophilized this compound in a small amount of a biocompatible solvent like sterile water or DMSO.[2] Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells (typically <0.5% for DMSO).[2][3]

  • Storage: Store the lyophilized peptide at -20°C or colder, protected from light.[4] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

Q3: What is a good starting concentration range for a dose-response experiment with this compound?

For a novel peptide like this compound, it is essential to test a broad range of concentrations to determine its effect on your specific cell line. A common strategy is to perform a serial dilution covering several orders of magnitude.[2]

ParameterRecommended RangeRationale
Initial Concentration Range 1 nM to 100 µMA wide range is crucial to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and to observe any potential hormetic effects (a stimulatory effect at low doses and inhibitory at high doses).[2]
Serial Dilution Factor 1:3 or 1:10Provides sufficient data points for a reliable dose-response curve.[2]
Treatment Duration 24, 48, or 72 hoursThe effect of this compound may be time-dependent; testing multiple time points is recommended.[2]

Q4: Which cell viability assay is most suitable for this compound?

The choice of assay depends on this compound's mechanism of action, your cell type, and available equipment.[5] Colorimetric assays like the MTT assay are widely used and cost-effective.[5]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[5][6][7]Well-established, cost-effective.[5]Requires a solubilization step; formazan crystals can be difficult to dissolve; MTT itself can be toxic to cells.[5][8]
XTT Assay Similar to MTT, but produces a water-soluble formazan product.[5]Faster protocol than MTT (no solubilization step).[5]Generally less sensitive than MTT.[5]
CellTiter-Glo® (ATP Assay) Measures ATP content as an indicator of metabolically active cells.[9]Highly sensitive and rapid.Can be more expensive than colorimetric assays.
LDH Assay Measures lactate (B86563) dehydrogenase released from damaged cells.[5]Directly measures cytotoxicity/membrane rupture.[5]Less sensitive for early apoptotic events.[5]

Experimental Protocols

Protocol: this compound Dose-Response Analysis using MTT Assay

This protocol outlines the steps to determine the IC50 of this compound.

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound peptide

  • MTT solution (5 mg/mL in sterile PBS).[5][7]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[4]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4][10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).[2][4]

    • Include necessary controls:

      • Vehicle Control: Medium with the highest concentration of the solvent (e.g., DMSO) used for this compound.[4]

      • Untreated Control: Medium only.

      • Blank: Medium without cells to measure background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.[4]

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5][6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[5]

    • Carefully aspirate the medium without disturbing the crystals.[5]

    • Add 100 µL of solubilization buffer to each well and mix thoroughly (e.g., by shaking on an orbital shaker for 15 minutes) to dissolve the formazan.[4][7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.[4] A reference wavelength of >650 nm can be used to reduce background.[5][7]

    • Calculate the percentage of cell viability for each concentration.[9]

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the logarithm of the this compound concentration.[9]

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[9][11]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during seeding. Use a calibrated multichannel pipette.[3]
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or medium.[3][12]
Incomplete Reagent Mixing After adding reagents like MTT or solubilization buffer, ensure gentle but thorough mixing.[3]
Cell Clumping For cell lines prone to clumping, ensure gentle handling and create a single-cell suspension before plating.[13]

Issue 2: No significant effect on cell viability observed.

Potential CauseRecommended Solution
Incorrect Concentration Range The effective concentration may be higher than tested. Extend the concentration range.
Peptide Instability/Degradation Ensure proper storage and handling. Test the stability of this compound in your culture medium over the experiment's duration.[2]
Low Cell Permeability This compound may not be entering the cells efficiently. Consider performing a cell permeability assay.[2]
Short Incubation Time The effects of this compound might require a longer incubation period. Extend the treatment duration (e.g., to 72 hours).

Issue 3: Excessive cell death, even at the lowest concentrations.

Potential CauseRecommended Solution
Inherent Peptide Toxicity Your cell line may be highly sensitive to this compound. Extend the concentration range to lower doses (e.g., picomolar range).[4]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (usually <0.5%). Run a vehicle-only control to confirm.[3]
Contaminants Contaminants from the peptide synthesis process (e.g., TFA) could be cytotoxic. Consider using a different batch of the peptide.[4]
Suboptimal Cell Health Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[12]

Visual Guides

Diagrams

SHLP5_Pathway cluster_cell Cell cluster_mito Mitochondrion SHLP5 This compound Receptor Cell Surface Receptor SHLP5->Receptor Binds Signal_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signal_Cascade Activates Survival Cell Survival Gene Expression Signal_Cascade->Survival Promotes (Low Conc.) Apoptosis Apoptosis Induction Signal_Cascade->Apoptosis Induces (High Conc.)

Caption: Proposed dual-action signaling pathway of this compound.

experimental_workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Prepare this compound Serial Dilutions B->C D 4. Treat Cells (24, 48, or 72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Add Solubilizer & Dissolve Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate % Viability & IC50) G->H

Caption: Experimental workflow for this compound IC50 determination.

troubleshooting_flow node_sol node_sol Start Inconsistent Results? HighVar High Variability? Start->HighVar Yes NoEffect No Effect? Start->NoEffect No HighVar->NoEffect No node_sol_1 Check Seeding Density Avoid Edge Effects Ensure Proper Mixing HighVar->node_sol_1 Yes HighTox High Toxicity? NoEffect->HighTox No node_sol_2 Extend Concentration Range Check Peptide Stability Increase Incubation Time NoEffect->node_sol_2 Yes node_sol_3 Test Lower Concentrations Check Solvent Toxicity Verify Cell Health HighTox->node_sol_3 Yes

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Preventing SHLP-5 Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of SHLP-5 peptide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound (Small Humanin-like Peptide 5) is a mitochondrial-derived peptide. Its amino acid sequence is Ala-Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val. It contains a disulfide bridge between the two cysteine residues.

Q2: What are the key physicochemical properties of the this compound peptide?

A2: Understanding the physicochemical properties of this compound is crucial for preventing aggregation. The following table summarizes its key characteristics.

PropertyValueImplication for Handling
Molecular Weight 2563.93 DaStandard for a 24-amino acid peptide.
Theoretical Isoelectric Point (pI) 4.05The peptide is acidic. It will have a net negative charge at neutral pH and will be least soluble at its pI.
Grand Average of Hydropathicity (GRAVY) 0.558The positive GRAVY score indicates that this compound is a hydrophobic peptide, suggesting a tendency to aggregate in aqueous solutions.
Amino Acid Composition High content of hydrophobic residues (Ala, Met, Val, Gly, Phe, Ile, Leu, Pro)Contributes to the peptide's hydrophobicity and potential for aggregation.
Special Feature One disulfide bridgeImportant for maintaining the correct tertiary structure. Reducing agents should be avoided unless the goal is to linearize the peptide.

Q3: What is the best solvent for dissolving lyophilized this compound peptide?

A3: Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging. It is recommended to first reconstitute the lyophilized peptide in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Once the peptide is fully dissolved, you can slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution while gently vortexing. Aim for a final organic solvent concentration that is compatible with your downstream experiments, typically less than 1%.

Q4: How does pH affect the solubility and stability of this compound?

A4: The theoretical isoelectric point (pI) of this compound is 4.05. At this pH, the peptide has a net neutral charge and is most prone to aggregation and precipitation. To maintain solubility, the pH of the solution should be kept at least 2 units away from the pI. Therefore, using a buffer with a pH of 6.0 or higher is recommended. Buffering at a physiological pH of 7.4 is a common and suitable practice.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage, keep the this compound solution at 4°C for up to one week. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guide

Issue 1: The lyophilized this compound peptide will not dissolve.

QuestionAnswer/Suggestion
What solvent are you using? Avoid dissolving this compound directly in aqueous buffers. Use a small amount of 100% DMSO or DMF first to ensure the peptide is fully solubilized before adding your aqueous buffer.
Have you tried sonication? If the peptide is still not dissolving, try a brief sonication in a water bath. This can help break up small aggregates. Be cautious with the duration and power to avoid heating the sample.

Issue 2: The this compound peptide precipitates out of solution after adding aqueous buffer.

QuestionAnswer/Suggestion
How quickly did you add the aqueous buffer? Add the aqueous buffer to the organic solvent-peptide solution slowly and with gentle mixing. Rapid addition can cause the peptide to crash out of solution.
What is the final concentration of your peptide? High peptide concentrations increase the likelihood of aggregation. Try working with a lower final concentration.
What is the pH of your final solution? Ensure the final pH of your peptide solution is well above the pI of 4.05. A pH of 7.0-8.0 is generally recommended.

Issue 3: I am observing a gradual loss of this compound activity in my experiments.

QuestionAnswer/Suggestion
How are you storing your this compound solution? Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots at -20°C or -80°C. For working solutions, store at 4°C and use within a few days.
Is your solution vortexed vigorously before each use? While gentle mixing is needed for initial solubilization, vigorous vortexing of the final solution can introduce shear stress and promote aggregation. Mix gently by pipetting or flicking the tube.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Pre-treatment: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of 100% sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 1-5 mM). Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

  • Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) to the stock solution while gently mixing to reach the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, refer to the troubleshooting guide.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot into single-use tubes and store at -80°C.

Visualizations

experimental_workflow cluster_preparation Peptide Preparation cluster_dilution Working Solution Preparation cluster_storage_use Storage and Use start Start: Lyophilized this compound warm Warm vial to Room Temperature start->warm add_dmso Add 100% DMSO warm->add_dmso dissolve Gently Vortex to Dissolve add_dmso->dissolve slow_add_buffer Slowly Add Aqueous Buffer (pH > 6.0) dissolve->slow_add_buffer mix Gentle Mixing slow_add_buffer->mix check_solubility Check for Precipitates mix->check_solubility check_solubility->dissolve Precipitate Present use_now Use Immediately check_solubility->use_now Clear Solution store Aliquot and Store at -80°C check_solubility->store Clear Solution

Caption: Recommended workflow for dissolving this compound peptide to minimize aggregation.

aggregation_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors hydrophobicity High Hydrophobicity (GRAVY = 0.558) aggregation This compound Aggregation hydrophobicity->aggregation pi Acidic pI (4.05) pi->aggregation ph pH near pI ph->aggregation concentration High Peptide Concentration concentration->aggregation temperature High Temperature / Freeze-Thaw Cycles temperature->aggregation ionic_strength Inappropriate Ionic Strength ionic_strength->aggregation solvent Poor Initial Solvent Choice solvent->aggregation

Caption: Factors contributing to this compound peptide aggregation in solution.

Technical Support Center: Improving the Stability of Synthetic SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of synthetic Small Humanin-Like Peptide 5 (SHLP-5). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its potential stability issues?

A1: Synthetic this compound is a laboratory-produced version of the endogenous mitochondrial-derived peptide. Like many synthetic peptides, its stability can be compromised by several factors, leading to degradation and loss of biological activity. The primary stability concerns for peptides include susceptibility to oxidation, deamidation, hydrolysis, and proteolytic cleavage. The specific amino acid sequence of this compound dictates its unique vulnerability to these degradation pathways.

Q2: What is the amino acid sequence of human this compound?

A2: The amino acid sequence for human this compound is: Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val.[1]

This sequence is critical for predicting and understanding its potential degradation sites.

Q3: How should lyophilized synthetic this compound be stored?

A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. When stored properly in its lyophilized form, the peptide can be stable for extended periods. It is advisable to minimize exposure to moisture and atmospheric oxygen.

Q4: What is the recommended procedure for reconstituting lyophilized this compound?

A4: To reconstitute lyophilized this compound, use a sterile, high-purity solvent appropriate for your experimental needs (e.g., sterile water, PBS, or a specific buffer). Allow the vial to equilibrate to room temperature before opening to prevent condensation. Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. For detailed instructions, please refer to the Experimental Protocols section.

Q5: How stable is this compound in solution, and what are the best storage practices for the reconstituted peptide?

A5: The stability of this compound in solution is significantly lower than in its lyophilized form and is highly dependent on the storage conditions, including temperature, pH, and the presence of proteases. Once reconstituted, it is recommended to use the solution immediately. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability in solution will vary based on the buffer composition; for example, solutions at neutral or slightly acidic pH are generally more stable than those at basic pH.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of synthetic this compound.

Problem 1: Loss of biological activity over time.

Possible Cause: Degradation of the peptide due to oxidation, deamidation, hydrolysis, or proteolytic cleavage.

Solutions:

  • Prevent Oxidation: The this compound sequence contains Methionine (Met) and Cysteine (Cys), which are susceptible to oxidation.

    • Prepare solutions in degassed buffers.

    • Consider adding antioxidants, such as N-acetylcysteine or methionine, to the buffer.

    • Store solutions under an inert gas like argon or nitrogen.

  • Minimize Deamidation: The presence of Asparagine (Asn) in the sequence ("Asn-Ala-Gly") presents a potential site for deamidation.

    • Maintain the pH of the solution below 7. Higher pH significantly accelerates deamidation.

    • Store solutions at low temperatures.

  • Control Proteolytic Degradation: The peptide may be susceptible to cleavage by proteases present in cell culture media or other biological samples.

    • Add protease inhibitors to your experimental setup where appropriate.

    • Handle the peptide in a sterile environment to prevent microbial contamination, which can be a source of proteases.

  • Prevent Aggregation: Peptides can sometimes aggregate, leading to loss of activity.

    • Avoid vigorous shaking during reconstitution.

    • Ensure the peptide is fully dissolved. Sonication can sometimes help, but should be used with caution.

    • Consider the use of excipients that are known to reduce aggregation.

Problem 2: Inconsistent experimental results.

Possible Cause: Inconsistent peptide concentration due to adsorption to surfaces or improper handling.

Solutions:

  • Use Low-Binding Labware: Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.

  • Proper Aliquoting: Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles and repeated exposure to room temperature.

  • Accurate Pipetting: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.

Predicted Proteolytic Cleavage Sites in this compound

Based on its amino acid sequence, the following table summarizes potential cleavage sites for common proteases as predicted by the ExPASy PeptideCutter tool. This information can help in designing experiments to minimize proteolytic degradation.

ProteasePredicted Cleavage Site(s) (after amino acid)
TrypsinNone
Chymotrypsin (high specificity)Phe (8), Phe (18), Leu (22)
Pepsin (pH 1.3)Cys (3), Val (6), Phe (8), Cys (9), Val (12), Leu (22)
ThermolysinMet (1), Val (6), Ile (17), Leu (22), Val (23), Val (24)

Data Presentation: Strategies to Enhance this compound Stability

The following table summarizes various strategies that can be employed to improve the stability of synthetic this compound.

StrategyDescriptionKey Considerations
Lyophilization Freeze-drying the peptide to remove water.Store lyophilized powder at -20°C or -80°C in a desiccated environment.
pH Optimization Maintaining the solution at an optimal pH.For most peptides, a slightly acidic pH (4-6) is optimal to minimize deamidation and hydrolysis.
Use of Excipients Adding stabilizing agents to the formulation.Examples include antioxidants (e.g., methionine), cryoprotectants (e.g., mannitol, sucrose (B13894) for lyophilization), and bulking agents.
Chemical Modification Altering the peptide sequence to remove labile residues.This is an advanced strategy typically employed during peptide design and synthesis.
Proper Handling Following best practices for peptide reconstitution and storage.Use low-binding labware, aliquot solutions, and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Add the desired volume of a sterile, appropriate solvent (e.g., sterile water, 0.1% TFA in water, or a buffer of choice) to the vial to achieve the desired stock concentration.

  • Gently swirl the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Do not vortex or shake vigorously.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of your this compound solution under specific conditions.

  • Prepare Samples: Reconstitute this compound in the buffer of interest to a known concentration. Prepare multiple identical aliquots.

  • Incubation: Incubate the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

  • Analysis: Immediately analyze the samples by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to determine the percentage of intact this compound remaining.

  • Data Analysis: Plot the percentage of intact this compound versus time for each condition to determine the degradation rate.

Mandatory Visualization

Signaling Pathway

SHLP5_Signaling_Pathway SHLP5 Synthetic this compound Receptor Putative Receptor (e.g., GPCR) SHLP5->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Hypothetical signaling pathway for this compound, based on related peptides.

Experimental Workflow

Experimental_Workflow start Start: Lyophilized This compound reconstitution Reconstitution (Protocol 1) start->reconstitution stability_setup Set up Stability Study (Protocol 2) reconstitution->stability_setup incubation Incubate at Different Temperatures stability_setup->incubation sampling Collect Samples at Time Points incubation->sampling analysis RP-HPLC Analysis sampling->analysis data_analysis Data Analysis: Degradation Rate analysis->data_analysis end End: Determine Optimal Conditions data_analysis->end

Caption: Workflow for assessing the stability of synthetic this compound.

Logical Relationship: Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products SHLP5 Intact this compound Oxidized Oxidized this compound (Met, Cys) SHLP5->Oxidized Oxidation Deamidated Deamidated this compound (Asn) SHLP5->Deamidated Deamidation Cleaved Cleaved Fragments SHLP5->Cleaved Proteolysis

Caption: Major predicted degradation pathways for synthetic this compound.

References

Technical Support Center: Mitochondrial Peptide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitochondrial peptide experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their studies.

I. Peptide Design, Synthesis, and Handling

This section addresses frequent problems related to the intrinsic properties of mitochondrial peptides, from their initial design to their storage and handling.

Frequently Asked Questions (FAQs)

Q1: My custom-synthesized mitochondrial peptide has poor solubility. What can I do?

A1: Poor solubility is a common issue, often due to the hydrophobic residues required for membrane penetration. Here are several strategies to improve solubility:

  • pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge and enhance solubility.[1]

  • Solvent Selection: Start with sterile, purified water. If solubility remains low, sequentially try dilute acetic acid (for basic peptides), dilute ammonia (B1221849) (for acidic peptides), and finally organic solvents like DMSO, DMF, or acetonitrile. Note that organic solvents may be incompatible with certain cellular assays.[1]

  • Peptide Design Modifications: For future syntheses, consider incorporating at least one charged amino acid for every five residues to improve hydrophilicity. Replacing a hydrophobic amino acid with a more polar one (e.g., Alanine with Glycine) can also help.[1]

Q2: I'm observing a loss of peptide activity over time. What could be the cause?

A2: Peptide degradation is a likely culprit. Several factors can contribute to this:

  • Improper Storage: Peptides should be stored lyophilized at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Aliquoting the peptide upon initial solubilization is highly recommended.

  • Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[2][3] This can be mitigated by preparing fresh solutions and minimizing exposure to air.

  • Enzymatic Degradation: If using biological samples or cell culture media, proteases can degrade your peptide. Consider using protease inhibitors or modifying the peptide with D-amino acids to enhance stability.[3][4]

Q3: My peptide contains Trifluoroacetic acid (TFA) from purification. Can this affect my experiments?

A3: Yes, residual TFA from the HPLC purification process can interfere with biological assays.[2] TFA can alter the pH of your solution and has been shown to inhibit cell proliferation in some cases.[2] If you observe unexpected cytotoxicity or assay interference, consider TFA removal services or using a different salt form of the peptide (e.g., acetate (B1210297) or hydrochloride).

Troubleshooting Guide: Peptide Solubility

This guide provides a systematic approach to solubilizing challenging mitochondrial peptides.

Table 1: Step-by-Step Solubilization Protocol

StepActionRationale
1Analyze Peptide Sequence Determine the net charge of the peptide at neutral pH. Basic peptides have a net positive charge (high pI), while acidic peptides have a net negative charge (low pI).
2Initial Solubilization For basic peptides, try dissolving in distilled water or a dilute aqueous acetic acid solution (e.g., 10%). For acidic peptides, use distilled water or a dilute aqueous ammonium (B1175870) hydroxide (B78521) solution. For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) may be needed.[1]
3Sonication If the peptide does not readily dissolve, brief sonication in a water bath can help break up aggregates.
4Test in Assay Medium Before your main experiment, perform a small-scale test to ensure the peptide remains soluble when diluted into your final assay buffer or cell culture medium.[1] Peptides dissolved in a high concentration of organic solvent may precipitate when added to an aqueous buffer.[1]

II. Peptide Delivery and Cellular Uptake

A primary challenge in mitochondrial peptide research is ensuring the peptide reaches its target organelle. This section covers common issues related to cellular and mitochondrial entry.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my peptide is localizing to the mitochondria and not just sticking to the cell membrane?

A1: This is a critical issue, as high peptide hydrophobicity can lead to membrane accumulation.[5] Confocal microscopy is essential for visualizing subcellular localization. Co-stain cells with your fluorescently labeled peptide and a mitochondrial-specific dye (e.g., MitoTracker). True mitochondrial uptake will show a high degree of colocalization between the two signals. Time-course studies can also reveal if the peptide initially associates with the plasma membrane before internalizing and moving to the mitochondria.[5]

Q2: My peptide shows high cellular uptake in flow cytometry, but I don't see a biological effect. Why?

A2: High fluorescence from flow cytometry can be misleading. It may indicate that the peptide is trapped in endosomes or lysosomes following endocytosis, rather than reaching the mitochondrial matrix.[5] To distinguish, you can use endosomal/lysosomal markers in your microscopy studies or employ techniques to disrupt endosomes. Additionally, the fluorescent tag itself could be cleaved from the peptide and accumulate in the cell.

Q3: What are the key design principles for an effective Mitochondria-Penetrating Peptide (MPP)?

A3: Successful MPPs generally share a few key characteristics:

  • Cationic Nature: A net positive charge (typically +3 to +6) is crucial for interacting with the negative mitochondrial membrane potential.[6]

  • Optimal Lipophilicity: The peptide must be hydrophobic enough to cross the lipid bilayers but not so hydrophobic that it gets stuck in the membranes.[6][7]

  • Balanced Structure: An alternating arrangement of cationic and hydrophobic residues often facilitates mitochondrial targeting.[6]

Experimental Workflow: Validating Mitochondrial Localization

This workflow outlines the steps to confirm that your peptide is successfully reaching the mitochondria.

Caption: Workflow for validating mitochondrial peptide localization.

III. Assays for Mitochondrial Function

This section provides troubleshooting for common assays used to measure the effects of peptides on mitochondrial health and activity.

Frequently Asked Questions (FAQs)

Q1: I'm using a Seahorse XF Analyzer, and my basal Oxygen Consumption Rate (OCR) is very low or negative. What's wrong?

A1: Low or negative basal OCR is a common issue that can arise from several sources:

  • Insufficient Cell Number: If there are too few cells per well, their respiration will be below the instrument's detection limit.[8] Ensure you are seeding the optimal number of cells for your cell type.

  • Uneven Cell Plating: A non-uniform cell monolayer can lead to variable and inaccurate readings.[8]

  • Incorrect Blanking: Make sure you have designated the correct number of wells as blanks and that they are properly subtracted by the software.[8]

  • Assay Medium Issues: Ensure the assay medium is at the correct pH and has been properly supplemented with substrates like pyruvate (B1213749), glutamine, and glucose.

Q2: In my Mito Stress Test, the response to the uncoupler (e.g., FCCP) is minimal. How can I fix this?

A2: A poor response to FCCP suggests that the cells are already respiring at their maximum capacity or that the FCCP concentration is not optimal.

  • Optimize FCCP Concentration: The optimal FCCP concentration varies between cell types. It's crucial to perform a titration experiment to find the concentration that gives the maximal OCR.[9]

  • Cell Health: Unhealthy or stressed cells will have a compromised respiratory capacity. Ensure your cells are healthy and not overly confluent before starting the assay.

  • Substrate Limitation: If the assay medium lacks sufficient substrates, the electron transport chain cannot be maximally stimulated by FCCP.

Troubleshooting Logic: Low OCR in Seahorse Assay

This diagram outlines a logical flow for diagnosing the cause of low OCR readings.

Seahorse_Troubleshooting Start Low Basal OCR Reading Check_Cell_Number Is Cell Seeding Density Optimal for Cell Type? Start->Check_Cell_Number Check_Plating Is the Cell Monolayer Even and Confluent? Check_Cell_Number->Check_Plating Yes Solution_Cell_Number Optimize Cell Seeding Density Check_Cell_Number->Solution_Cell_Number No Check_Blanks Are Blank Wells Correctly Assigned? Check_Plating->Check_Blanks Yes Solution_Plating Improve Plating Technique Check_Plating->Solution_Plating No Check_Media Is Assay Medium pH and Substrate Correct? Check_Blanks->Check_Media Yes Solution_Blanks Correct Blank Assignment in Software Check_Blanks->Solution_Blanks No Solution_Media Prepare Fresh, Correctly Supplemented Medium Check_Media->Solution_Media No

Caption: Troubleshooting flowchart for low OCR in Seahorse assays.

Detailed Experimental Protocol: Seahorse XF Cell Mito Stress Test

This protocol provides a generalized procedure for assessing mitochondrial respiration.

  • Cell Seeding:

    • One day prior to the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Distribute cells evenly to ensure a uniform monolayer.

  • Hydrate (B1144303) Sensor Cartridge:

    • The day before the assay, hydrate the sensor cartridge by placing it in a utility plate with sterile water and incubating overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium:

    • Warm Seahorse XF base medium to 37°C.

    • Supplement with glutamine, glucose, and sodium pyruvate to the desired final concentrations.

    • Adjust the pH to 7.4.

  • Prepare Injection Port Plate:

    • Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test (typically oligomycin, FCCP, and a mixture of rotenone/antimycin A) at optimized concentrations.

  • Run the Assay:

    • Replace the cell culture medium with the prepared assay medium.

    • Incubate the plate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and begin the assay protocol.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

Technical Support Center: Troubleshooting Inconsistent Results in SHLP-5 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHLP-5 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound functional assays?

Inconsistent results in functional assays can arise from several factors, broadly categorized as biological, technical, and procedural. Key sources include:

  • Cell Line Integrity and Handling: Genetic drift in continuously passaged cells, mycoplasma contamination, and improper cell handling (e.g., over-confluency, inconsistent seeding density) can significantly alter cellular responses.[1][2]

  • Reagent Quality and Consistency: Variability between lots of reagents such as antibodies, cytokines, and serum can lead to differing results.[3] Proper validation and storage of all reagents are critical.[4][5][6]

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can introduce significant variability.[7][8]

  • Data Analysis: The choice of statistical methods and the presence of outliers can influence the interpretation of results.

Q2: How can I ensure the quality of my this compound antibody?

Antibody validation is crucial for reliable results.[4][5] It is recommended to:

  • Validate for the Specific Application: An antibody that works for Western blotting may not be suitable for immunocytochemistry or functional assays without specific validation.[4]

  • Use Independent Antibodies: Comparing results from two different antibodies targeting distinct epitopes on the target protein can help confirm specificity.[6][9]

  • Perform Knockout/Knockdown Validation: The gold standard for antibody validation is to test it in a cell line where the target protein has been knocked out or knocked down. A specific antibody should show no signal in this condition.[5][10]

  • Include Proper Controls: Always include positive and negative controls in your experiments.[11][12]

Q3: My cell-based assay results are not reproducible. What should I check first?

For lack of reproducibility, start by systematically reviewing your experimental workflow:

  • Review Your Protocol: Ensure you are following a standardized protocol without any deviations between experiments.[7]

  • Check Your Cells: Authenticate your cell line and test for mycoplasma contamination. Ensure you are using cells at a consistent passage number.[1]

  • Verify Reagents: Check the expiration dates and storage conditions of all reagents. If possible, test a new lot of a critical reagent.

  • Calibrate Equipment: Ensure all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and maintained.[7]

Troubleshooting Guide

Issue 1: High Background Signal in Assays

High background can mask the true signal from your experiment, leading to a low signal-to-noise ratio and difficulty in interpreting the data.

Potential CauseRecommended Solution
Non-specific antibody binding Increase the concentration of the blocking agent (e.g., BSA, serum) in your buffers. Optimize the primary antibody concentration by performing a titration.
Insufficient washing Increase the number and/or duration of wash steps to more effectively remove unbound reagents.
Contaminated reagents Use fresh, sterile buffers and reagents. Filter buffers if necessary.
Cell seeding density too high Optimize the cell seeding density to avoid overgrowth and cell death, which can contribute to background signal.
Issue 2: Low or No Signal

A weak or absent signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.

Potential CauseRecommended Solution
Inactive this compound or other critical reagents Confirm the bioactivity of your this compound preparation. Use a fresh aliquot of reagents.
Suboptimal antibody concentration Perform an antibody titration to determine the optimal concentration for your assay.
Incorrect buffer composition Ensure the pH and ionic strength of your buffers are appropriate for the assay.
Insufficient incubation time Optimize the incubation times for each step of the assay.
Cell line does not express the target receptor Confirm the expression of the this compound receptor in your chosen cell line using techniques like qPCR or Western blotting.
Issue 3: Inconsistent Results Between Replicates
Potential CauseRecommended Solution
Inaccurate pipetting Use calibrated pipettes and practice proper pipetting technique. For critical steps, use a multichannel pipette for simultaneous dispensing.[13]
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
"Edge effects" in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Cell clumping Gently triturate cell suspensions to break up clumps before seeding.

Quantitative Data Summary: General Assay Optimization Parameters

ParameterGeneral RangeKey Considerations
Cell Seeding Density 1 x 10⁴ to 5 x 10⁵ cells/mLDependent on cell size, proliferation rate, and assay duration.[14][15]
Serum Concentration 0.5% - 10% FBSLower serum concentrations are often used to reduce background signaling.[3][16]
Primary Antibody Concentration 0.1 - 10 µg/mLRequires titration for each new antibody lot and application.
Incubation Time 15 minutes - 72 hoursDependent on the specific cellular process being measured (e.g., phosphorylation vs. proliferation).[16]
Lysis Buffer Volume 50 - 200 µL per well (96-well plate)Should be sufficient to completely lyse all cells.[15]

Experimental Protocols

Example Protocol: Cell Viability/Proliferation Assay (MTS-based)

This protocol provides a general framework for assessing the effect of this compound on cell viability or proliferation.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the results to the untreated control wells.

    • Plot the dose-response curve and calculate the EC₅₀ or IC₅₀ if applicable.

Note: It is important to be aware that metabolism-based assays like MTS and ATP assays can sometimes produce results that do not correlate directly with cell number, depending on the mechanism of action of the compound being tested.[17]

Visualizations

This compound Related Signaling Pathway (Example: IL-5 Signaling)

The following diagram illustrates a potential signaling cascade that could be investigated in functional assays, using the well-characterized IL-5 pathway as an example, which may be relevant if "this compound" is a typo for IL-5.[18][19][20]

IL5_Signaling_Pathway IL5 IL-5 IL5R IL-5 Receptor (α/βc) IL5->IL5R JAK2 JAK2 IL5R->JAK2 Activation PI3K PI3K IL5R->PI3K Ras Ras IL5R->Ras STAT5 STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Nucleus->Proliferation Gene Expression

Caption: Example of an IL-5 signaling pathway.

Troubleshooting Workflow for Inconsistent Assay Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in your functional assays.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckProtocol Review Protocol & Execution Start->CheckProtocol CheckCells Assess Cell Health & Identity CheckProtocol->CheckCells CheckReagents Verify Reagent Quality & Storage CheckCells->CheckReagents CheckEquipment Calibrate Equipment CheckReagents->CheckEquipment IsolateVariable Isolate & Test One Variable CheckEquipment->IsolateVariable OptimizeAssay Re-optimize Assay Parameters IsolateVariable->OptimizeAssay Yes Consult Consult Colleague or Technical Support IsolateVariable->Consult No Resolved Problem Resolved OptimizeAssay->Resolved Consult->Resolved

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing ELISA Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the sensitivity of their ELISA experiments.

Troubleshooting Guide: Low Signal or Poor Sensitivity

Low signal or poor sensitivity is a common issue in ELISA, leading to difficulty in detecting low-abundance analytes. The following question-and-answer guide addresses specific problems you might be encountering.

Question: My standard curve is flat or the signal from my low-concentration samples is undetectable. What are the possible causes and solutions?

Answer: A flat standard curve or undetectable signal at low concentrations points to an overall lack of assay sensitivity. Several factors could be at play, from reagent issues to suboptimal protocol steps.[1]

Potential Causes and Solutions:

  • Suboptimal Antibody Concentrations: The concentrations of the capture and/or detection antibodies may not be optimal for your specific assay conditions.[2]

    • Solution: Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies. This involves testing a range of concentrations for each antibody simultaneously to find the combination that yields the best signal-to-noise ratio.[3][4]

  • Insufficient Incubation Time or Suboptimal Temperature: Short incubation times may not allow for sufficient binding of antibodies to the antigen.[5] Similarly, the temperature can affect binding kinetics.[6]

    • Solution: Increase the incubation times for the sample and antibody steps.[5] For example, try incubating overnight at 4°C instead of 2 hours at room temperature.[5] Also, ensure that incubations are performed at the temperature recommended in the protocol, and that the plate is evenly heated.[1]

  • Inactive Enzyme Conjugate: The enzyme (e.g., HRP or AP) conjugated to the secondary antibody may have lost activity due to improper storage or handling.[1][2]

    • Solution: Use a fresh vial of the enzyme conjugate. To test its activity, you can perform a simple check by adding the substrate directly to a small aliquot of the conjugate to see if the expected color change occurs.[1]

  • Substrate Issues: The substrate may be expired, contaminated, or may have been exposed to light, leading to reduced performance.[1][5]

    • Solution: Use a fresh, properly stored substrate. Always protect the substrate from light.[5] If you are using a TMB substrate, it should be colorless before use.[7]

  • Inefficient Washing: Inadequate washing can lead to high background, which can mask a low signal. Conversely, overly aggressive washing can remove bound antibodies or antigen.

    • Solution: Optimize your washing procedure. Increase the number of washes and ensure that the wells are completely filled and emptied during each wash. A soak step of 30-60 seconds during each wash can also be beneficial.[1][8]

Frequently Asked Questions (FAQs)

Q1: How can I amplify the signal in my ELISA to increase sensitivity?

A1: Signal amplification is a powerful technique to enhance the detection of low-abundance targets. One of the most common methods is the use of a biotin-streptavidin system.[9][10] In this approach, the detection antibody is labeled with biotin (B1667282). Then, streptavidin conjugated to an enzyme (like HRP) is added. Since one streptavidin molecule can bind to four biotin molecules, this leads to an amplification of the signal.[9] There are also commercially available signal amplification kits that can further enhance the signal.[11]

Q2: Can the type of microplate I use affect the sensitivity of my ELISA?

A2: Yes, the choice of microplate can significantly impact your results. High-binding plates are generally recommended for ELISA to ensure that the capture antibody or antigen is efficiently immobilized on the surface of the wells.[12] If you are experiencing low signal, ensure you are using a plate that is appropriate for protein binding.

Q3: My results are inconsistent between wells. What could be the cause?

A3: Inconsistent results across a plate, often referred to as "edge effects," can be caused by several factors:

  • Uneven Temperature: The outer wells of the plate may be at a different temperature than the inner wells, leading to variations in reaction rates.[1] To mitigate this, ensure the plate is brought to room temperature before use and consider incubating in a water bath for more uniform temperature distribution.[1]

  • Evaporation: Evaporation from the wells, especially the outer ones, can concentrate the reagents and lead to higher signals. Using a plate sealer during incubations can help prevent this.[1]

  • Pipetting Errors: Inconsistent pipetting volumes will lead to variability in results. Ensure your pipettes are calibrated and use proper pipetting techniques.[4][13]

Q4: Can my sample matrix be affecting the sensitivity of the assay?

A4: Yes, the sample matrix (e.g., serum, plasma, cell culture supernatant) can contain substances that interfere with the assay, a phenomenon known as the "matrix effect."[14] This can either inhibit or enhance the signal, leading to inaccurate results. To address this, you can try diluting your samples to reduce the concentration of interfering substances. It is also important to use a standard diluent that closely matches the sample matrix.[8]

Experimental Protocols and Data

Protocol: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies.

  • Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer. Coat different rows of a 96-well plate with each dilution. For example, use concentrations ranging from 0.5 to 8 µg/mL. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate with wash buffer and then block the wells with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add Antigen: Add a constant, intermediate concentration of the antigen to all wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate as before.

  • Add Detection Antibody: Prepare serial dilutions of the detection antibody. Add each dilution to different columns of the plate. For instance, use a concentration range from 0.1 to 2 µg/mL. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate.

  • Add Enzyme Conjugate and Substrate: Add the enzyme-conjugated secondary antibody (if required) followed by the substrate.

  • Read the Plate: Measure the absorbance at the appropriate wavelength.

  • Analyze the Data: The optimal combination of capture and detection antibody concentrations is the one that gives the highest signal for the antigen-containing wells and the lowest signal for the blank wells (high signal-to-noise ratio).[4]

Data Presentation: Impact of Optimization on Assay Sensitivity

The following table summarizes hypothetical data demonstrating the improvement in assay sensitivity after implementing various optimization strategies.

Optimization StepInitial Lower Limit of Detection (LLOD)Optimized LLODFold Improvement
Antibody Titration100 pg/mL25 pg/mL4x
Increased Incubation Time100 pg/mL50 pg/mL2x
Signal Amplification (Biotin-Streptavidin)100 pg/mL10 pg/mL10x
Change to High-Sensitivity Substrate100 pg/mL20 pg/mL5x

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low sensitivity in an ELISA experiment.

ELISA_Troubleshooting Start Low Sensitivity Detected (Flat standard curve or low OD) CheckReagents Step 1: Check Reagents Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK sub_reagents • Antibody/Enzyme Activity • Substrate Performance • Reagent Expiration CheckReagents->sub_reagents OptimizeProtocol Step 2: Optimize Protocol ReagentOK->OptimizeProtocol Yes Failure Consult Manufacturer or Further Develop Assay ReagentOK->Failure No ProtocolOK Sensitivity Improved? OptimizeProtocol->ProtocolOK sub_protocol • Antibody Concentrations • Incubation Times/Temps • Washing/Blocking Steps OptimizeProtocol->sub_protocol AmplifySignal Step 3: Amplify Signal ProtocolOK->AmplifySignal No Success Assay Optimized ProtocolOK->Success Yes FinalCheck Sensitivity Adequate? AmplifySignal->FinalCheck sub_amplify • Biotin-Streptavidin System • High-Sensitivity Substrate AmplifySignal->sub_amplify FinalCheck->Success Yes FinalCheck->Failure No

Caption: Troubleshooting workflow for low ELISA sensitivity.

References

Technical Support Center: SHLP-5 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. No specific therapeutic agent designated "SHLP-5" has been identified in publicly available scientific literature. The content below addresses general challenges and troubleshooting strategies for the in vivo delivery of a hypothetical peptide therapeutic, referred to as this compound, based on established principles of drug delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of peptide therapeutics like this compound?

The in vivo delivery of peptide therapeutics such as this compound is often hampered by several factors. Peptides are susceptible to degradation by proteases in the biological environment, which can significantly reduce their efficacy. Their generally large size and hydrophilic nature can limit their ability to cross cell membranes to reach intracellular targets. Furthermore, without targeted delivery systems, peptides may be rapidly cleared from circulation or distribute to non-target tissues, potentially leading to off-target effects and reduced therapeutic benefit.

Q2: How can the stability of this compound be improved for in vivo applications?

Enhancing the stability of this compound is crucial for its therapeutic success. Strategies to improve stability include chemical modifications of the peptide, such as PEGylation, which can shield it from enzymatic degradation and increase its circulation half-life. Formulation of this compound into delivery vehicles like liposomes or polymeric nanoparticles can also protect it from degradation and facilitate its delivery to target sites.

Q3: What are the options for targeted delivery of this compound to specific tissues or cells?

Targeted delivery of this compound can minimize off-target effects and increase its concentration at the site of action. This can be achieved by conjugating this compound to ligands that bind to receptors specifically expressed on target cells. Alternatively, the delivery vehicle encapsulating this compound can be decorated with such targeting moieties. The physicochemical properties of nanoparticles, such as size and surface charge, can also be tuned to promote accumulation in certain tissues.[1]

Q4: How do I monitor the biodistribution and pharmacokinetics of this compound in vivo?

To track the biodistribution and pharmacokinetic profile of this compound, it can be labeled with a detectable marker, such as a fluorescent dye (e.g., Cy5) or a radionuclide. Following administration in an animal model, blood samples can be collected at various time points to measure the concentration of this compound in circulation. Tissues of interest can be harvested at the end of the study to quantify the amount of accumulated peptide.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low therapeutic efficacy of this compound in vivo 1. Rapid degradation of the peptide.2. Poor bioavailability at the target site.3. Inefficient cellular uptake.1. Reformulate this compound in a protective delivery system (e.g., nanoparticles, hydrogels).[4][5]2. Optimize the route of administration and dosage.3. Incorporate cell-penetrating peptides or targeting ligands into the formulation.
High off-target toxicity 1. Non-specific biodistribution of this compound.2. High dosage required to achieve therapeutic effect at the target site.1. Utilize a targeted delivery strategy to increase accumulation in the desired tissue.[6]2. Evaluate different dosing schedules to minimize systemic exposure.
Variability in experimental results 1. Inconsistent formulation of the this compound delivery system.2. Differences in animal handling and administration techniques.3. Biological variability among animals.1. Standardize the formulation protocol and characterize each batch for size, charge, and encapsulation efficiency.2. Ensure all personnel are trained on consistent administration methods.3. Increase the number of animals per group to improve statistical power.
Difficulty in detecting this compound in tissues 1. Low levels of accumulation.2. Insufficient sensitivity of the detection method.1. Increase the administered dose or use a more efficient delivery system.2. Employ a more sensitive labeling and detection technique (e.g., radiolabeling and autoradiography).

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)

Objective: To encapsulate this compound in LNPs to improve its stability and facilitate in vivo delivery.

Materials:

  • This compound peptide

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Methodology:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to prepare the lipid phase.

  • Dissolve this compound in citrate buffer to prepare the aqueous phase.

  • Load the lipid phase and aqueous phase into separate syringes.

  • Connect the syringes to a microfluidic mixing device.

  • Set the flow rates to achieve a desired ratio of aqueous to lipid phase (e.g., 3:1).

  • Initiate mixing to allow for the self-assembly of LNPs encapsulating this compound.

  • Dialyze the resulting LNP suspension against PBS to remove residual ethanol and unencapsulated peptide.

  • Characterize the LNPs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Biodistribution Study of Labeled this compound

Objective: To determine the tissue distribution of this compound following systemic administration in mice.

Materials:

  • Cy5-labeled this compound (or this compound loaded in Cy5-labeled LNPs)

  • Healthy Balb/c mice

  • Anesthesia

  • Saline solution

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment

Methodology:

  • Administer Cy5-labeled this compound intravenously to a cohort of mice at a predetermined dose.

  • At selected time points (e.g., 4, 24, and 96 hours), euthanize a subset of mice.[2]

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise major organs (heart, liver, spleen, lungs, kidneys, brain).[2]

  • Image the excised organs using an IVIS to measure the fluorescence intensity of Cy5.

  • Quantify the fluorescence signal in each organ to determine the relative biodistribution of this compound.

Signaling Pathway and Experimental Workflow Diagrams

SHLP5_Signaling_Pathway cluster_cell_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation SHLP5 This compound SHLP5->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Induction Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound binding to its cell surface receptor.

InVivo_Delivery_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization Formulate Formulate this compound (e.g., in LNPs) Characterize Characterize Formulation (Size, Charge, EE) Formulate->Characterize Administer Administer to Animal Model Characterize->Administer PK_PD Pharmacokinetics & Pharmacodynamics Administer->PK_PD Biodistribution Biodistribution Analysis Administer->Biodistribution Efficacy Therapeutic Efficacy Administer->Efficacy Toxicity Toxicity Assessment Administer->Toxicity Analyze Analyze Data PK_PD->Analyze Biodistribution->Analyze Efficacy->Analyze Toxicity->Analyze Optimize Optimize Formulation & Dosing Analyze->Optimize Optimize->Formulate Iteration

Caption: General experimental workflow for the in vivo delivery and evaluation of this compound.

References

Technical Support Center: Refining SHLP-5 Experimental Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Small Humanin-Like Peptide 5 (SHLP-5) experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known functions?

A1: this compound, or Small Humanin-Like Peptide 5, is a member of a group of peptides encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] These peptides, known as SHLPs, are believed to act as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell. While research on the specific functions of this compound is ongoing, related peptides in the SHLP family have been shown to play roles in cell viability, proliferation, and apoptosis.[1] For instance, SHLP2 and SHLP3 have been observed to enhance cell viability and inhibit apoptosis, while SHLP6 has demonstrated pro-apoptotic effects.[1]

Q2: How should I reconstitute and store my lyophilized this compound peptide?

A2: Proper reconstitution and storage are critical for maintaining the bioactivity of this compound. For reconstitution, it is recommended to use sterile, distilled water or a buffer appropriate for your experimental system.[2][3] Gently swirl or vortex the vial to dissolve the peptide completely. For long-term storage of the lyophilized peptide, it is best to keep it at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage of the reconstituted solution, 4°C is acceptable for a few days.

Q3: What is a good starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies with related mitochondrial-derived peptides, a good starting point for dose-response experiments is in the nanomolar to low micromolar range. We recommend performing a dose-response curve from 10 nM to 10 µM to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound treatment 1. Peptide degradation: Improper storage or handling may have led to the degradation of the this compound peptide. 2. Suboptimal concentration: The concentration of this compound used may be too low to elicit a response in your cell type. 3. Incorrect incubation time: The duration of the treatment may not be sufficient to observe a cellular response.1. Ensure proper reconstitution and storage of the peptide. Use a fresh aliquot for your experiment. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
High background in ELISA 1. Insufficient blocking: The blocking step may not be adequate, leading to non-specific binding of antibodies. 2. Antibody concentration too high: The primary or secondary antibody concentration may be too high. 3. Inadequate washing: Insufficient washing between steps can result in high background.1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST). 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of wash steps with an appropriate wash buffer (e.g., TBST).
Non-specific bands in Western Blot 1. Antibody specificity: The primary antibody may be cross-reacting with other proteins. 2. High antibody concentration: The concentration of the primary or secondary antibody may be too high. 3. Insufficient blocking or washing: Similar to ELISA, inadequate blocking and washing can lead to non-specific bands.1. Verify the specificity of your primary antibody. Consider using a blocking peptide if available. 2. Optimize the antibody concentrations through titration. 3. Enhance your blocking and washing steps as described for ELISA troubleshooting.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent reagent preparation: Variations in the preparation of buffers and solutions can introduce variability. 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent results.1. Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh reagents and use calibrated equipment. 3. Use calibrated pipettes and practice proper pipetting techniques.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This protocol is for detecting this compound-induced apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression following this compound treatment.

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]

Signaling Pathways and Workflows

Putative this compound Signaling Pathway

Based on the known signaling of related mitochondrial-derived peptides like SHLP2, which involves the ERK and STAT3 pathways, the following diagram illustrates a putative signaling cascade for this compound. Further research is required to fully elucidate the specific pathway for this compound.

SHLP5_Signaling_Pathway SHLP5 This compound Receptor Putative Receptor SHLP5->Receptor Binds ERK_Pathway ERK Pathway Receptor->ERK_Pathway Activates STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Activates Cell_Viability Cell Viability ERK_Pathway->Cell_Viability Apoptosis_Inhibition Apoptosis Inhibition STAT3_Pathway->Apoptosis_Inhibition

A putative signaling pathway for this compound.
General Experimental Workflow for this compound Functional Assays

The following diagram outlines a general workflow for conducting functional assays with this compound.

SHLP5_Experimental_Workflow Start Start Reconstitute Reconstitute this compound Start->Reconstitute Treatment This compound Treatment (Dose-response & Time-course) Reconstitute->Treatment Cell_Culture Cell Seeding & Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

General workflow for this compound functional assays.

References

dealing with high background in SHLP-5 immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their SHLP-5 immunofluorescence experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly high background staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

This compound (Small Humanin-like Peptide 5) is a mitochondrial-derived peptide. Its subcellular localization is of significant interest in research related to diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1][2] Immunofluorescence is a key technique to visualize the spatial distribution of this compound within cells and tissues.

Q2: I am observing high background in my this compound immunofluorescence staining. What are the common causes?

High background in immunofluorescence can originate from several factors. The most common culprits include:

  • Suboptimal primary or secondary antibody concentrations: Using antibodies at a concentration that is too high is a frequent cause of non-specific binding.[1][3][4]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to high background.[1][3][5]

  • Problems with the secondary antibody: The secondary antibody may be cross-reacting with other proteins in the sample.[1][3]

  • Insufficient washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background noise.[1][3]

  • Fixation artifacts: The choice of fixative and the fixation time can sometimes alter the antigen, leading to non-specific antibody binding.[3]

  • Autofluorescence: Some cell or tissue types exhibit natural fluorescence, which can be mistaken for high background.[6][7]

Q3: What is the recommended starting dilution for my primary anti-SHLP-5 antibody?

The optimal antibody dilution is highly dependent on the specific antibody and the experimental conditions. It is always best to perform a titration experiment to determine the ideal concentration.[5] A good starting point for many antibodies is a 1:100 to 1:1000 dilution.[1]

Q4: How can I minimize autofluorescence in my samples?

To check for autofluorescence, examine an unstained sample under the microscope.[6][7] If autofluorescence is high, you can try several strategies to reduce it, such as using a different fixative, treating the sample with a quenching agent like sodium borohydride, or using a mounting medium with an anti-fade reagent.[6]

Troubleshooting High Background in this compound Immunofluorescence

This guide provides a systematic approach to identifying and resolving the root cause of high background staining in your this compound immunofluorescence experiments.

Diagram: Troubleshooting Workflow for High Background

high_background_troubleshooting Troubleshooting High Background start High Background Observed check_controls Review Controls (No Primary, Isotype) start->check_controls primary_ab Primary Antibody Issue? check_controls->primary_ab Controls OK optimize_secondary Optimize Secondary Ab - Titrate concentration - Run secondary only control check_controls->optimize_secondary Secondary Control Stained secondary_ab Secondary Antibody Issue? primary_ab->secondary_ab No optimize_primary Optimize Primary Ab - Titrate concentration - Increase incubation time primary_ab->optimize_primary Yes blocking Blocking Insufficient? secondary_ab->blocking No secondary_ab->optimize_secondary Yes washing Washing Inadequate? blocking->washing No optimize_blocking Optimize Blocking - Increase blocking time - Change blocking agent blocking->optimize_blocking Yes protocol_issue Other Protocol Issue? washing->protocol_issue No optimize_washing Optimize Washing - Increase wash duration/frequency washing->optimize_washing Yes solution Problem Resolved protocol_issue->solution No review_protocol Review Protocol - Check fixation - Check for autofluorescence protocol_issue->review_protocol Yes optimize_primary->solution optimize_secondary->solution optimize_blocking->solution optimize_washing->solution review_protocol->solution

Caption: A flowchart to systematically troubleshoot high background.

Quantitative Data Summary: Recommended Starting Points
ParameterRecommendationKey Considerations
Primary Antibody Dilution 1:100 - 1:1000Titration is essential for each new antibody lot.
Secondary Antibody Dilution 1:200 - 1:2000Higher dilutions can reduce background.
Blocking Time 30 - 60 minutesLonger blocking may be necessary for some tissues.
Washing Steps 3 x 5 minutesThorough washing is critical after antibody incubations.

Detailed Experimental Protocols

Protocol 1: Cell Fixation and Permeabilization
  • Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).

  • Fixation:

    • Option A (Paraformaldehyde): Incubate cells in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. This is a good starting point for peptides.

    • Option B (Methanol): Incubate cells in ice-cold methanol (B129727) for 10 minutes at -20°C. Note that methanol also permeabilizes the cells.

  • Washing: Wash the cells three times with 1x PBS for 5 minutes each.

  • Permeabilization (if using PFA): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular targets like mitochondria.

  • Washing: Wash the cells three times with 1x PBS for 5 minutes each.

Protocol 2: Blocking and Antibody Incubation
  • Blocking: Incubate the fixed and permeabilized cells in a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS. The serum should be from the same species as the secondary antibody.[8]

  • Primary Antibody Incubation: Dilute the anti-SHLP-5 primary antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with 1x PBS for 5 minutes each to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-SHLP-5, use an anti-rabbit secondary). Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with 1x PBS for 5 minutes each, protected from light.

Diagram: Immunofluorescence Workflow

immunofluorescence_workflow General Immunofluorescence Workflow start Start cell_culture Cell Culture on Coverslip start->cell_culture wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., BSA or Serum) wash3->blocking primary_ab Primary Antibody Incubation (anti-SHLP-5) blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mounting Mount Coverslip wash5->mounting imaging Microscopy mounting->imaging

Caption: A step-by-step overview of the immunofluorescence protocol.

References

SHLP-5 peptide solubility and buffer optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and buffer optimization for the SHLP-5 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (Small Humanin-Like Peptide 5) is a mitochondrial-derived peptide involved in cellular metabolism and survival.[1][2] Like many synthetic peptides, its solubility can be challenging due to its amino acid composition and physicochemical properties. Proper solubilization is critical for accurate quantification and reliable experimental results.[3]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily influenced by its amino acid sequence: Ala-Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val.[3] Based on this sequence, the key properties are:

  • Acidic Nature: this compound has a net negative charge at neutral pH due to the presence of three glutamic acid residues. Its theoretical isoelectric point (pI) is approximately 4.1. Peptides are least soluble at their pI.[4][5]

  • Hydrophobicity: The peptide contains a significant number of hydrophobic amino acids, which can lead to aggregation in aqueous solutions.[6][7]

Q3: What is the recommended first step for dissolving lyophilized this compound?

A3: Always begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[8] If the peptide does not dissolve, proceed to a systematic approach using different solvents as outlined in the troubleshooting guide below. This prevents the loss of your entire sample in an inappropriate solvent.

Q4: Can I use sonication or warming to help dissolve my this compound peptide?

A4: Yes, both methods can be beneficial. Gentle warming of the solution to no more than 40°C can aid in dissolving the peptide.[9] Sonication can also help to break up aggregates and improve dissolution.[8] However, it is crucial to use these methods judiciously to avoid peptide degradation.

Q5: How should I store my dissolved this compound solution?

A5: For short-term storage (up to 5 days), keep the solution at 4°C. For long-term storage (up to 3 months), it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to troubleshoot and optimize the solubility of your this compound peptide.

Problem: Lyophilized this compound powder is not dissolving in water.

StepActionRationale
1 Try a Basic Buffer Since this compound is an acidic peptide (pI ~4.1), its solubility will increase in a basic buffer (pH > pI). Try dissolving a small amount in 10 mM ammonium (B1175870) bicarbonate (pH ~7.8).[10]
2 Incremental pH Adjustment If solubility is still low, you can cautiously increase the pH by adding a small amount of a dilute basic solution, such as 0.1% aqueous ammonia, and vortexing.[11]
3 Introduce an Organic Co-solvent Due to its hydrophobic nature, this compound may require an organic solvent. First, try to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer of your choice to the desired concentration.[11]
4 Alternative Organic Solvents If DMSO is not compatible with your experiment, you can try other organic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF).[12] Note that DMF should be used for peptides containing cysteine if DMSO is to be avoided.[9]
5 Use of Denaturants For peptides that are prone to aggregation, adding a denaturant like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the buffer can help, followed by dilution.[9]

Quantitative Data Summary

The following tables provide representative data on the solubility of an acidic and hydrophobic peptide like this compound in various solvents and the effect of pH on its stability.

Table 1: this compound Solubility in Different Solvent Systems

Solvent SystemConcentration (mg/mL)Observations
Deionized Water< 0.1Insoluble, cloudy suspension
10 mM PBS (pH 7.4)< 0.1Insoluble
10 mM Ammonium Bicarbonate (pH 7.8)0.5Partially soluble, some particulates
10% Acetic Acid< 0.1Insoluble
100% DMSO> 10Fully soluble, clear solution
1:1 DMSO:Water1.0Soluble, clear solution

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 4°C over 7 Days

Buffer (50 mM)pHRemaining Peptide (%)Primary Degradation Pathway
Citrate4.080%Aggregation/Precipitation
Acetate5.595%Minimal degradation
Phosphate7.492%Deamidation
Carbonate9.085%Oxidation of Cysteine

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

  • Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Initial Test in Water: Weigh a small, known amount of the peptide (e.g., 1 mg) into a low-protein-binding microcentrifuge tube. Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly for 1-2 minutes. Visually inspect for complete dissolution.

  • pH Adjustment (for acidic peptides): If the peptide is insoluble in water, prepare a new sample and attempt to dissolve it in a basic buffer such as 10 mM ammonium bicarbonate.

  • Organic Solvents for Hydrophobic Peptides: If the peptide remains insoluble in aqueous solutions, add a small volume of DMSO (e.g., 20-50 µL) to the dry peptide pellet to create a concentrated stock. Vortex until fully dissolved.

  • Dilution into Aqueous Buffer: Slowly add the desired aqueous buffer to the concentrated DMSO stock with gentle vortexing to reach the final desired concentration. Be mindful that the peptide may precipitate if the final concentration is too high for the mixed solvent system.

Protocol 2: Buffer Optimization for this compound Stability

This protocol outlines a method to assess the stability of this compound in different buffer systems.

  • Materials:

    • Lyophilized this compound peptide

    • High-purity water

    • A selection of buffer components (e.g., sodium acetate, sodium phosphate, ammonium bicarbonate)

    • HPLC system with a C18 column

    • HPLC mobile phases (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

  • Procedure:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO) as determined by Protocol 1.

    • Prepare a series of buffer solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.

    • Aliquot the solutions into multiple vials for analysis at different time points.

    • Store the vials at various temperatures (e.g., 4°C, 25°C).

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), analyze a sample from each condition by reverse-phase HPLC (RP-HPLC) to determine the percentage of intact peptide remaining.

Visualizations

SHLP5_Solubility_Workflow start Start: Lyophilized this compound test_water Dissolve small amount in sterile water start->test_water dissolved_water Soluble in Water test_water->dissolved_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No end_protocol Proceed with Experiment dissolved_water->end_protocol check_properties Analyze Peptide Properties (Acidic, Hydrophobic) insoluble_water->check_properties try_basic Try Basic Buffer (e.g., 10mM Ammonium Bicarbonate) check_properties->try_basic dissolved_basic Soluble in Basic Buffer try_basic->dissolved_basic Yes insoluble_basic Insoluble in Basic Buffer try_basic->insoluble_basic No dissolved_basic->end_protocol use_organic Use Organic Co-solvent (e.g., DMSO) insoluble_basic->use_organic dissolved_organic Soluble in Organic Co-solvent use_organic->dissolved_organic Yes dissolved_organic->end_protocol

Caption: Workflow for this compound Peptide Solubilization.

SHLP5_Signaling_Pathway shlp SHLP Peptides receptor Cell Surface Receptor (Proposed) shlp->receptor mitochondria Mitochondria shlp->mitochondria Direct Action (Proposed) erk_pathway ERK Pathway receptor->erk_pathway stat3_pathway STAT3 Pathway receptor->stat3_pathway metabolism Enhanced Mitochondrial Metabolism erk_pathway->metabolism apoptosis Inhibition of Apoptosis stat3_pathway->apoptosis mitochondria->metabolism mitochondria->apoptosis

Caption: Proposed Signaling Pathways of SHLP Peptides.

References

Technical Support Center: Ensuring the Integrity of SHLP-5 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Small Humanin-Like Peptide 5 (SHLP-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

General Recommendations for Sample Handling and Storage

Proper handling and storage are paramount to prevent the degradation of this compound. Follow these guidelines to maintain the integrity of your samples:

  • Collection: Use appropriate sterile collection containers. For blood samples, it is recommended to use tubes containing a protease inhibitor cocktail.

  • Temperature Control: Keep samples on ice during processing to minimize enzymatic activity. For long-term storage, aliquot samples to avoid repeated freeze-thaw cycles and store at -80°C.

  • pH and Buffers: Maintain a pH between 5 and 6 for optimal peptide stability in solution.

  • Avoid Contamination: Use sterile techniques and filtered pipette tips to prevent microbial and cross-contamination.

  • Container Choice: Utilize low-binding polypropylene (B1209903) tubes to minimize peptide adsorption to container surfaces.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing a lower than expected concentration of this compound in my plasma samples. What could be the cause?

A1: Low recovery of this compound can be attributed to several factors. Firstly, proteolytic degradation by enzymes present in plasma is a common issue. Ensure you are using a broad-spectrum protease inhibitor cocktail immediately after sample collection.[2][3][4][5] Secondly, this compound may adhere to the surfaces of your collection tubes; using low-binding tubes can mitigate this.[1] Lastly, consider the possibility of incomplete solubilization of the lyophilized peptide.

Q2: My mass spectrometry results show a peak with a +16 Da mass shift for this compound. What does this indicate?

A2: A +16 Da mass shift is characteristic of oxidation, a common modification of peptides containing Methionine (Met) or Cysteine (Cys) residues. The this compound sequence contains both Met and Cys, making it susceptible to oxidation. This can occur during sample handling, storage, or even during the mass spectrometry process itself. To prevent this, it is advisable to work in an oxygen-minimized environment, use antioxidants, and consider using specific cleavage cocktails during peptide synthesis that reduce oxidation.

Q3: I've noticed a +1 Da mass shift in my this compound peptide. What is the likely cause?

A3: A +1 Da mass shift often indicates the deamidation of an Asparagine (Asn) residue to aspartic acid or isoaspartic acid. The this compound sequence contains an Asn residue. Deamidation is a spontaneous chemical modification that can be influenced by pH, temperature, and the surrounding amino acid sequence. To minimize deamidation, it's crucial to control the pH of your buffers (ideally between pH 5-6) and to process samples at low temperatures.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound samples?

A4: Yes, repeated freeze-thaw cycles can lead to peptide degradation and aggregation. It is highly recommended to aliquot your this compound samples into single-use volumes before freezing to maintain their integrity.

Q5: What type of protease inhibitor cocktail is best for protecting this compound?

A5: For small peptides like this compound, a broad-spectrum protease inhibitor cocktail is recommended. These cocktails typically contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[6][2][3][5] The specific composition may need to be optimized for your biological matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Signal in Mass Spectrometry 1. Proteolytic Degradation: Endogenous proteases in the biological sample have degraded the peptide. 2. Adsorption to Surfaces: The peptide is sticking to the walls of tubes or pipette tips.[1][7] 3. Poor Ionization: Matrix effects from the biological sample are suppressing the this compound signal.1. Add a broad-spectrum protease inhibitor cocktail to the sample immediately upon collection. Keep samples on ice. 2. Use low-binding polypropylene tubes and pipette tips. Consider adding a carrier protein like BSA to your standards to reduce non-specific binding. 3. Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
Unexpected Peaks in Chromatogram 1. Peptide Degradation Fragments: Proteolytic cleavage has resulted in smaller peptide fragments. 2. Chemical Modifications: Oxidation, deamidation, or other modifications have occurred. 3. Contamination: The sample has been contaminated during preparation.1. Use protease inhibitors and optimize sample handling to minimize degradation. Analyze the mass of the unexpected peaks to identify potential cleavage sites. 2. Refer to the mass shift to identify the type of modification (+16 Da for oxidation, +1 Da for deamidation). Implement preventative measures as described in the FAQs. 3. Review your sample preparation workflow to identify and eliminate potential sources of contamination.
Poor Reproducibility Between Replicates 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or reagent additions between samples. 2. Variable Protease Activity: Differences in endogenous protease activity between individual biological samples. 3. Inaccurate Pipetting: Errors in pipetting small volumes of peptide standards or samples.1. Standardize your entire workflow, ensuring all samples are treated identically. 2. Pool samples from multiple sources if possible to average out individual variations. Ensure consistent and immediate addition of protease inhibitors. 3. Use calibrated pipettes and proper pipetting techniques. Prepare larger volumes of master mixes where possible.
Loss of Biological Activity 1. Peptide Degradation: The peptide has been cleaved by proteases. 2. Chemical Modification: Oxidation or deamidation at critical residues has altered the peptide's structure and function. 3. Incorrect Folding/Conformation: The peptide may not be in its active conformation.1. Perform a stability assay to assess peptide integrity. Use protease inhibitors. 2. Characterize the peptide by mass spectrometry to check for modifications. Implement strategies to prevent these modifications. 3. Ensure proper solubilization and handling conditions that favor the native conformation.

Quantitative Data Summary

PeptideConditionHalf-lifeReference
GLP-1EDTA Plasma (Room Temp)< 1 hour[8][9]
GLP-1Plasma with Protease Inhibitors (Room Temp)> 96 hours[8][9]
GIPEDTA Plasma (Room Temp)~ 2 hours[8][9]
GIPPlasma with Protease Inhibitors (Room Temp)> 96 hours[8][9]
OxyntomodulinEDTA Plasma (Room Temp)< 1 hour[8][9]
OxyntomodulinPlasma with Protease Inhibitors (Room Temp)> 72 hours[8][9]
GlucagonEDTA Plasma (Room Temp)~ 2 hours[8][9]
GlucagonPlasma with Protease Inhibitors (Room Temp)> 45 hours[8][9]

Experimental Protocols

Protocol 1: General Peptide Stability Assay in Plasma

This protocol outlines a method to assess the stability of this compound in a plasma matrix.

Materials:

  • Lyophilized this compound

  • Human plasma (or other relevant biological matrix)

  • Broad-spectrum protease inhibitor cocktail

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (B52724) with 1% Formic Acid)

  • HPLC or LC-MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer at pH 5-6).

    • Thaw plasma on ice. If using, add the protease inhibitor cocktail to the plasma according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the this compound stock solution to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity and precipitate plasma proteins.

    • Vortex the mixture and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the intact this compound.

    • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound

This protocol provides a general workflow for preparing biological samples for the analysis of this compound by mass spectrometry.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate) containing this compound

  • Protease inhibitor cocktail

  • Lysis buffer (if using tissue)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Low-binding tubes

Procedure:

  • Sample Collection and Lysis:

    • Collect the biological sample in the presence of a protease inhibitor cocktail.

    • For tissue samples, homogenize in a suitable lysis buffer containing protease inhibitors on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Precipitation (Optional but Recommended for Plasma):

    • Add cold acetonitrile (typically 3 volumes) to the plasma sample to precipitate larger proteins.

    • Vortex and centrifuge at high speed. Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Desalting and Concentration:

    • Condition the C18 SPE cartridge with ACN followed by equilibration with an aqueous solution containing a low percentage of ACN and 0.1% FA.

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of ACN in water with 0.1% FA to remove salts and other hydrophilic impurities.

    • Elute the this compound from the cartridge using a higher concentration of ACN in water with 0.1% FA.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample using a vacuum centrifuge.

    • Reconstitute the dried peptide in a small volume of a suitable solvent for LC-MS analysis (e.g., 5% ACN, 0.1% FA in water).

  • Mass Spectrometry Analysis:

    • Inject the reconstituted sample into the LC-MS system for analysis.

Visualizations

SHLP5_Degradation_Pathways cluster_oxidation Oxidation cluster_deamidation Deamidation cluster_proteolysis Proteolysis SHLP5 Intact this compound (Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val) Oxidized_Met Methionine Sulfoxide (+16 Da) SHLP5->Oxidized_Met ROS, O2 Oxidized_Cys Cysteine Sulfenic Acid (+16 Da) SHLP5->Oxidized_Cys ROS, O2 Deamidated_Asn Aspartic Acid / iso-Aspartic Acid (+1 Da) SHLP5->Deamidated_Asn pH, Temp Fragments Peptide Fragments SHLP5->Fragments Proteases

Caption: Potential degradation pathways of this compound.

Peptide_Stability_Workflow start Start: Peptide in Biological Matrix incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by LC-MS/HPLC supernatant->analysis data Determine Half-life analysis->data

Caption: Experimental workflow for peptide stability assay.

References

Technical Support Center: Investigating the Mitochondrial-Derived Peptide SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel mitochondrial-derived peptide, SHLP-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of a group of six recently discovered mitochondrial-derived peptides (MDPs) known as small humanin-like peptides (SHLPs), numbered 1 through 6.[1][2][3] These peptides are encoded by short open-reading frames within the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[3][4] this compound, specifically, is encoded by the light strand of the mitochondrial DNA.[3] Research into SHLPs is exploring their potential roles in a variety of age-related diseases, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[4]

Q2: What is the general function of the SHLP family of peptides?

The SHLP family of peptides are signaling molecules that can regulate cellular processes.[5] They have been shown to have both intracellular and extracellular effects.[5] Different members of the SHLP family can have distinct and sometimes opposing functions. For instance, SHLP2 and SHLP3 have demonstrated cytoprotective effects by reducing apoptosis and improving mitochondrial metabolism, whereas SHLP6 has been shown to be pro-apoptotic.[5]

Q3: What is the proposed signaling mechanism for SHLPs?

While the precise receptors for all SHLPs are still under investigation, it is suggested that their extracellular effects may be mediated by a cell surface receptor that, upon activation, triggers downstream signaling cascades involving ERK (extracellular signal-regulated kinase) and STAT3 (signal transducer and activator of transcription 3).[5]

Troubleshooting Guide: Interpreting Unexpected Findings

Issue: Unexpected Pro-Apoptotic Effects Observed with this compound Treatment

You are treating a cell line with synthetic this compound and, contrary to an initial hypothesis of a cytoprotective role, you observe an increase in markers of apoptosis (e.g., caspase-3 activation, TUNEL staining).

Possible Cause 1: Cell-Type Specificity

The function of SHLPs can be highly dependent on the cell type and its metabolic state. A peptide that is protective in one cell line could have no effect or even a detrimental effect in another.

  • Troubleshooting Steps:

    • Literature Review: Scrutinize existing literature for studies using SHLPs in similar cell models.

    • Control Peptides: Test other SHLPs (e.g., SHLP2 as a known anti-apoptotic peptide and SHLP6 as a known pro-apoptotic peptide) in parallel with this compound in your cell line to benchmark the response.[5]

    • Dose-Response Curve: Perform a comprehensive dose-response analysis to ensure the observed effect is not due to toxicity from excessively high concentrations.

Possible Cause 2: Purity and Handling of Synthetic Peptide

The purity of the synthetic this compound peptide is critical. Contaminants or improper storage could lead to spurious results.

  • Troubleshooting Steps:

    • Verify Purity: Obtain a certificate of analysis (e.g., HPLC, mass spectrometry) from the supplier to confirm the purity of the peptide.

    • Proper Solubilization and Storage: Ensure the peptide is dissolved in the recommended solvent and stored at the correct temperature as per the manufacturer's instructions to prevent degradation.

    • Test a Fresh Batch: If possible, obtain a fresh batch of the peptide from a different manufacturing lot or a different supplier to rule out batch-specific issues.

Possible Cause 3: Dominance of an Intracellular Pathway

SHLPs may have both extracellular, receptor-mediated effects and intracellular effects.[5] It is possible that in your specific experimental context, an intracellular pro-apoptotic pathway is being preferentially activated.

  • Troubleshooting Steps:

    • Cellular Localization Studies: Employ immunofluorescence or cellular fractionation followed by Western blotting to determine the subcellular localization of this compound in your cells.

    • Inhibit Proposed Extracellular Pathway: Use inhibitors for downstream effectors of the proposed receptor-mediated pathway (e.g., ERK inhibitors like U0126 or STAT3 inhibitors) to see if this alters the apoptotic response. An unchanged response might suggest an intracellular mechanism.

Data Presentation

The following table summarizes hypothetical quantitative data from a study comparing the effects of different SHLPs on apoptosis in a neuronal cell line under oxidative stress, illustrating the potential for opposing effects within the peptide family.

Treatment GroupApoptosis Rate (% of cells)Fold Change vs. Controlp-value
Vehicle Control35.2 ± 3.11.00-
SHLP-2 (100 nM)18.5 ± 2.50.53< 0.01
This compound (100 nM)45.8 ± 4.21.30< 0.05
SHLP-6 (100 nM)55.1 ± 3.91.57< 0.01

Experimental Protocols

Protocol: Cell Viability Assessment Using MTT Assay

This protocol is for assessing cell viability and proliferation in response to this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

SHLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative SHLP Receptor This compound->Receptor Binding ERK ERK Receptor->ERK Activation STAT3 STAT3 Receptor->STAT3 Activation Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Gene_Expression Gene Expression (e.g., for Cell Survival) Nucleus->Gene_Expression Regulation

Caption: Proposed extracellular signaling pathway for this compound.

Troubleshooting_Workflow Start Unexpected Finding: This compound Increases Apoptosis Check_Purity Verify Peptide Purity and Handling Start->Check_Purity Test_Controls Test Control Peptides (SHLP-2, SHLP-6) Start->Test_Controls Dose_Response Perform Dose-Response Curve Start->Dose_Response Purity_OK Purity Confirmed? Check_Purity->Purity_OK Controls_Consistent Controls Behave as Expected? Test_Controls->Controls_Consistent Dose_Effect Is Effect Dose-Dependent (Not Just High-Dose Toxicity)? Dose_Response->Dose_Effect Purity_OK->Controls_Consistent Yes Re_evaluate Re-evaluate Experiment: Check for Contamination, Order New Peptide Purity_OK->Re_evaluate No Controls_Consistent->Dose_Effect Yes Controls_Consistent->Re_evaluate No Conclusion Conclusion: Finding is Likely a Genuine, Cell-Specific Pro-Apoptotic Effect of this compound Dose_Effect->Conclusion Yes Dose_Effect->Re_evaluate No

Caption: Troubleshooting workflow for unexpected apoptosis results.

References

Technical Support Center: Quality Control for Commercial SHLP-5 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and experimental use of commercial Small Humanin-Like Peptide 5 (SHLP-5). This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a 24-amino acid mitochondrial-derived peptide encoded by the MT-RNR2 gene.[1] It is investigated for its roles in various cellular processes and its potential therapeutic applications in diseases such as Alzheimer's disease, diabetes, cardiovascular disease, and prostate cancer.[1] Its neuroprotective effects are a significant area of study.[2][3]

Q2: What quality control parameters should I expect for a commercial this compound peptide?

A2: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch of this compound.[4][5][6] Key quality control specifications to look for include:

  • Purity (by HPLC): Typically ≥95% for research-grade peptides.[7]

  • Identity (by Mass Spectrometry): The measured molecular weight should match the theoretical molecular weight of this compound (approximately 2563.93 Da).[7]

  • Appearance: Should be a white, lyophilized powder.[7]

  • Solubility: Information on recommended solvents and concentrations.

  • Amino Acid Sequence: MYCSEVGFCSEVAPTEIFNAGLVV.[1]

Q3: How should I properly handle and store my lyophilized this compound peptide?

A3: Proper handling and storage are critical to maintain the integrity of your this compound peptide.

  • Storage of Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a desiccator.[7] Protect from light.

  • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Wear gloves to avoid contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.

Q4: My this compound peptide won't dissolve. What should I do?

A4: Solubility issues can arise from the hydrophobic nature of the peptide. Here is a step-by-step approach to solubilization:

  • Start with Sterile Water or Aqueous Buffer: Attempt to dissolve a small amount of the peptide in sterile, distilled water or a buffer such as PBS (pH 7.2-7.4).

  • Sonication: If solubility is poor, gentle sonication can help to break up aggregates.

  • Adjust pH: If the peptide is still not dissolving, adjusting the pH can help. For peptides with a net positive charge, a small amount of dilute acetic acid can be added. For peptides with a net negative charge, a small amount of dilute ammonium (B1175870) hydroxide (B78521) can be used.

  • Organic Solvents: As a last resort for highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: I am observing high background or no signal in my cell-based assays with this compound. What are the possible causes?

A5: High background or lack of signal can be due to several factors. Consider the following:

  • Peptide Aggregation: this compound, like many peptides, can aggregate, which can lead to non-specific binding or loss of activity.[8] Ensure proper solubilization and consider using peptide-friendly buffers.

  • Incorrect Peptide Concentration: Verify the net peptide content from the CoA to ensure accurate concentration calculations.

  • Cell Health and Passage Number: Ensure your cells are healthy and within an appropriate passage number range.

  • Assay Conditions: Optimize incubation times, cell seeding density, and reagent concentrations.

  • Non-Specific Binding: Use appropriate blocking agents in your assays to minimize non-specific binding of the peptide to plate wells or other surfaces.[9]

Quality Control Data for Commercial this compound Peptides

The following table summarizes typical quality control specifications for a commercial batch of this compound peptide.

ParameterSpecificationTypical ResultMethod
Appearance White lyophilized powderConformsVisual Inspection
Identity (Molecular Weight) 2563.93 ± 1.0 Da2564.1 DaMass Spectrometry (MS)
Purity ≥95%96.5%HPLC
Amino Acid Sequence MYCSEVGFCSEVAPTEIFNAGLVVConfirmedAmino Acid Analysis
Net Peptide Content Report75%Quantitative NMR or Amino Acid Analysis
Water Content Report5%Karl Fischer Titration
Counter-ion Content (TFA) Report20%Ion Chromatography

Troubleshooting Guides

Issue 1: Low or No Biological Activity in Cell-Based Assays

Possible Causes and Solutions

CauseDiagnostic CheckRecommended Solution
Peptide Degradation Re-test a freshly prepared aliquot. Analyze by MS.Store peptide properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Peptide Aggregation Visually inspect the solution for precipitates. Use dynamic light scattering (DLS) if available.Follow the recommended solubilization protocol. Consider using aggregation inhibitors if the problem persists.[10]
Incorrect Concentration Review calculations, ensuring net peptide content was used.Recalculate concentration based on the net peptide content from the CoA.
Cellular Response Check the viability of control cells. Ensure the cell line expresses the target receptor/pathway.Use a positive control for the expected cellular response. Confirm the expression of relevant signaling molecules.
Issue 2: Inconsistent Results Between Experiments

Possible Causes and Solutions

CauseDiagnostic CheckRecommended Solution
Peptide Instability in Solution Prepare fresh solutions for each experiment and compare results.Aliquot peptide upon initial reconstitution and store at -80°C. Use freshly thawed aliquots for each experiment.
Variability in Cell Culture Monitor cell passage number, confluency, and morphology.Maintain a consistent cell culture protocol. Use cells within a defined passage number range.
Pipetting Errors Review pipetting techniques and calibration.Use calibrated pipettes and ensure accurate and consistent dispensing.
Batch-to-Batch Variation Compare the CoAs of different peptide batches.If possible, purchase a larger single batch for a series of experiments. Perform a bridging study to compare new and old batches.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with 100 µL of the this compound solutions at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.

Expected Outcome: In some cancer cell lines, peptides can exhibit cytotoxic effects with IC50 values in the micromolar range.[4][11] For neuroprotective studies, this compound may increase cell viability in the presence of a toxic insult.[3]

Western Blot for p-ERK and p-STAT3

This protocol outlines the detection of phosphorylated ERK and STAT3 in response to this compound treatment.

  • Cell Treatment: Plate cells (e.g., neuronal cells or cancer cell lines) and grow to 70-80% confluency. Treat with this compound at the desired concentration and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-STAT3, and total STAT3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: this compound treatment may lead to an increase in the ratio of p-ERK/total ERK and p-STAT3/total STAT3, with expected fold changes of 1.5 to 3-fold over baseline, depending on the cell type and treatment conditions.[1]

Visualizations

SHLP5_Quality_Control_Workflow cluster_0 Peptide Reception & Initial Checks cluster_1 Peptide Preparation cluster_2 Experimental Use & Troubleshooting Receive Receive Lyophilized this compound CoA_Review Review Certificate of Analysis (CoA) Receive->CoA_Review Verify Purity & Identity Store Store at -20°C to -80°C CoA_Review->Store If Specs Met Solubility_Test Perform Small-Scale Solubility Test Store->Solubility_Test Reconstitute Reconstitute in Appropriate Solvent Aliquot Aliquot for Single Use Reconstitute->Aliquot Solubility_Test->Reconstitute Based on Test Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Experiment Perform Cell-Based Assay Store_Solution->Experiment Data_Analysis Analyze Results Experiment->Data_Analysis Troubleshoot Troubleshoot Inconsistent/Unexpected Results Data_Analysis->Troubleshoot If Issues Arise Troubleshoot->CoA_Review Re-check Specs Troubleshoot->Reconstitute Optimize Solubilization

Caption: Workflow for the quality control and handling of commercial this compound peptides.

SHLP5_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SHLP5 This compound Receptor Cell Surface Receptor (Putative) SHLP5->Receptor Binds ERK_Pathway MEK -> ERK Receptor->ERK_Pathway Activates STAT3_Pathway JAK -> STAT3 Receptor->STAT3_Pathway Activates pERK p-ERK ERK_Pathway->pERK Phosphorylates pSTAT3 p-STAT3 STAT3_Pathway->pSTAT3 Phosphorylates Transcription Gene Transcription pERK->Transcription Translocates & Regulates pSTAT3->Transcription Translocates & Regulates Survival Cell Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Neuroprotection Neuroprotection Transcription->Neuroprotection

Caption: Simplified signaling pathway of this compound leading to cellular responses.

Troubleshooting_Logic Start Inconsistent/No Activity Observed Check_Peptide Is the peptide preparation valid? Start->Check_Peptide Check_Cells Are the cells and assay conditions optimal? Start->Check_Cells Solubility Q: Is the peptide fully dissolved? A: Visually inspect, re-solubilize if needed. Check_Peptide->Solubility Storage Q: Was the peptide stored correctly? A: Check storage conditions, use a fresh aliquot. Check_Peptide->Storage Concentration Q: Is the concentration correct? A: Recalculate using net peptide content. Check_Peptide->Concentration Cell_Health Q: Are cells healthy? A: Check morphology and viability of controls. Check_Cells->Cell_Health Assay_Setup Q: Is the assay setup correct? A: Verify reagent concentrations and incubation times. Check_Cells->Assay_Setup Positive_Control Q: Does the positive control work? A: If not, troubleshoot the assay itself. Check_Cells->Positive_Control

Caption: Logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

SHLP-5 vs. SHLP-2: A Comparative Analysis of Their Influence on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the current body of research marks the comparative understanding of Small Humanin-like Peptide 5 (SHLP-5) and Small Humanin-like Peptide 2 (SHLP-2) on mitochondrial respiration. While SHLP-2 has been the subject of multiple studies elucidating its positive regulatory role in mitochondrial function, this compound remains largely uncharacterized in this context. This guide provides a comprehensive overview of the known effects of SHLP-2 on mitochondrial respiration and highlights the current knowledge gap regarding this compound.

Introduction to SHLP-2 and this compound

SHLP-2 and this compound belong to a family of peptides derived from the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1][2] These peptides are gaining attention for their potential roles in cellular regulation and as therapeutic agents in various diseases. SHLP-2, in particular, has been demonstrated to be a bioactive peptide with protective effects against cellular stress and a modulator of mitochondrial metabolism.[3][4][5] In contrast, information regarding the specific biological functions of this compound is sparse, with some studies questioning its biological importance due to poor conservation.

Comparative Effects on Mitochondrial Respiration: SHLP-2 in the Spotlight

Current scientific literature provides a clear indication that SHLP-2 positively influences mitochondrial respiration. In contrast, there is a significant lack of experimental data on the effects of this compound on any parameter of mitochondrial function.

Quantitative Data on SHLP-2's Impact

Studies have consistently shown that SHLP-2 enhances mitochondrial metabolism by increasing the oxygen consumption rate (OCR) and cellular ATP levels.[3][6] This suggests that SHLP-2 can boost the efficiency of cellular energy production.

ParameterEffect of SHLP-2Cell LineReference
Oxygen Consumption Rate (OCR) Increased22Rv1 (human prostate cancer)[6]
Cellular ATP Levels Increased22Rv1 (human prostate cancer)[6]
Mitochondrial Function Protects against dysfunctionSH-SY5Y (human neuroblastoma)[1]
Reactive Oxygen Species (ROS) ReducedNot specified[3]

Table 1: Summary of SHLP-2's Effects on Mitochondrial Respiration and Function. This table summarizes the observed effects of SHLP-2 on key indicators of mitochondrial health and activity as reported in the cited literature.

Signaling Pathways

The mechanisms through which SHLP-2 exerts its effects on mitochondria are beginning to be understood. The promotion of cell survival by SHLP-2 has been shown to involve the activation of the ERK and STAT3 signaling pathways.[3]

SHLP2_Signaling_Pathway SHLP2 SHLP-2 Receptor Cell Surface Receptor SHLP2->Receptor Mitochondria Mitochondria SHLP2->Mitochondria ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 CellSurvival Enhanced Cell Survival ERK->CellSurvival STAT3->CellSurvival MitoRespiration Increased Mitochondrial Respiration Mitochondria->MitoRespiration

Figure 1: SHLP-2 Signaling Pathway. This diagram illustrates the proposed signaling cascade initiated by SHLP-2, leading to enhanced cell survival and mitochondrial respiration.

Experimental Protocols

The assessment of mitochondrial respiration is a critical component in understanding the bioenergetic effects of compounds like SHLP-2. A widely used methodology is the Seahorse XF Cell Mito Stress Test, which measures the oxygen consumption rate (OCR) in real-time.

Seahorse XF Cell Mito Stress Test Protocol

This protocol provides a general workflow for assessing the impact of a test compound on mitochondrial respiration.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and seed the cells in a Seahorse XF cell culture microplate.

    • Include wells for background correction (media only).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • Prepare the assay medium by warming Seahorse XF Base Medium to 37°C and supplementing it with substrates like pyruvate, glutamine, and glucose.

    • Prepare the test compound (e.g., SHLP-2 or this compound) at various concentrations in the assay medium.

  • Assay Execution:

    • Wash the cells with the prepared assay medium.

    • Add the final volume of assay medium to each well and incubate in a non-CO₂ incubator at 37°C for one hour.

    • Load the hydrated sensor cartridge with the test compounds and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).

    • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay.

  • Data Analysis:

    • The instrument software records OCR in real-time.

    • Normalize the data to cell number or protein concentration.

    • Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Seahorse_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution SeedCells Seed Cells in XF Microplate Incubate1 Incubate Overnight (37°C, 5% CO2) SeedCells->Incubate1 WashCells Wash & Incubate Cells in Assay Medium Incubate1->WashCells HydrateCartridge Hydrate Sensor Cartridge PrepareMedium Prepare Assay Medium & Compounds LoadCartridge Load Cartridge with Compounds & Inhibitors PrepareMedium->LoadCartridge RunAssay Run Seahorse XF Analyzer WashCells->RunAssay LoadCartridge->RunAssay AnalyzeData Data Analysis RunAssay->AnalyzeData

Figure 2: Experimental Workflow. This diagram outlines the key steps involved in a typical Seahorse XF Cell Mito Stress Test.

Conclusion: A Tale of Two Peptides

The current scientific landscape paints a clear picture for SHLP-2 as a beneficial regulator of mitochondrial respiration, with evidence pointing to its ability to enhance cellular energy production and protect against mitochondrial dysfunction. In stark contrast, the role of this compound in mitochondrial biology remains an open question. The lack of available data for this compound prevents a direct comparison of its effects with SHLP-2. Future research is imperative to characterize the function of this compound and determine if it shares the bioenergetic-modulating properties of its counterpart, SHLP-2. For researchers and drug development professionals, SHLP-2 presents a promising avenue for exploring therapeutic strategies related to mitochondrial health, while this compound represents an unexplored territory with the potential for new discoveries.

References

A Comparative Guide to the Mitochondrial-Derived Peptides SHLP-5 and Humanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by the mitochondrial genome that play crucial roles in cellular homeostasis, stress response, and metabolism. Among these, humanin (B1591700) has been extensively studied for its potent cytoprotective and neuroprotective effects. More recently, a family of small humanin-like peptides (SHLPs), including SHLP-5, has been identified, with early research suggesting both distinct and overlapping functions with humanin. This guide provides a comprehensive comparison of the current understanding of this compound and humanin, highlighting their known functions, mechanisms of action, and signaling pathways, supported by available experimental data. A significant disparity in the volume of research exists, with humanin being well-characterized while data on this compound remains limited and, in some cases, conflicting.

Comparative Overview of this compound and Humanin

FeatureThis compoundHumanin
Primary Function Largely uncharacterized; potential roles in diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer are suggested by commercial suppliers[1]. However, some research indicates it is poorly conserved and may lack a significant biological role[2].Cytoprotection, neuroprotection, anti-apoptotic, regulation of metabolism[3][4][5].
Mechanism of Action Unknown.Binds to cell surface receptors (FPRL1, CNTFR/WSX-1/gp130) and intracellular proteins (Bax, Bid, IGFBP3) to modulate signaling pathways and inhibit apoptosis[3][4][5].
Signaling Pathways Not yet elucidated.Activates pro-survival signaling cascades including JAK/STAT, ERK1/2, and PI3K/Akt[3][4][5].
Effects on Apoptosis Not definitively characterized. One study on the SHLP family did not provide specific data for this compound's effect on apoptosis[5].Potent inhibitor of apoptosis induced by various stressors[3][4].
Effects on Cell Proliferation Not definitively characterized.Effects on proliferation are context-dependent and less pronounced than its anti-apoptotic effects.
Role in Metabolism Potential role in metabolic diseases suggested, but no direct evidence is available[1].Enhances insulin (B600854) sensitivity and glucose uptake[3][5].

Signaling Pathways

Humanin Signaling Pathway

Humanin exerts its cytoprotective effects through a complex network of intracellular and extracellular signaling pathways. Upon binding to its cell surface receptors, it activates downstream kinases that promote cell survival and inhibit apoptosis.

humanin_signaling Humanin Humanin Receptor FPRL1 / CNTFR/WSX-1/gp130 Humanin->Receptor Binds Bax Bax Humanin->Bax Inhibits Bid Bid Humanin->Bid Inhibits JAK2 JAK2 Receptor->JAK2 Activates PI3K PI3K Receptor->PI3K Activates ERK ERK1/2 Receptor->ERK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates CellSurvival Cell Survival STAT3->CellSurvival Akt Akt PI3K->Akt Activates Akt->CellSurvival ERK->CellSurvival Apoptosis Apoptosis Bax->Apoptosis Bid->Apoptosis CellSurvival->Apoptosis shlp5_signaling_hypothetical SHLP5 This compound Receptor Hypothetical Receptor SHLP5->Receptor Binds (?) Downstream Downstream Effectors (Unknown) Receptor->Downstream Activates (?) CellularResponse Cellular Response (e.g., Survival, Apoptosis) Downstream->CellularResponse experimental_workflow start Cell Culture treatment Treatment with This compound or Humanin start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI, Caspase) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot) treatment->signaling end Data Analysis & Interpretation viability->end proliferation->end apoptosis->end signaling->end

References

Differential Activity of SHLP Peptides in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential activities of Small Humanin-like Peptides (SHLPs) in cancer cells. SHLPs are a family of six novel mitochondrial-derived peptides (SHLP1-6) that have demonstrated a range of biological effects, including the regulation of cell viability, proliferation, and apoptosis. Understanding their differential activities is crucial for exploring their therapeutic potential in oncology. This document summarizes key experimental data, details the underlying signaling pathways, and provides methodologies for relevant experiments.

Comparative Analysis of SHLP Peptide Activity

The differential effects of SHLP peptides have been primarily characterized in murine pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1). The data reveals a functional divergence among the six peptides, with some promoting cell survival and others inducing apoptosis.

Quantitative Effects on Cell Viability and Apoptosis

The following tables summarize the quantitative data on the effects of SHLP1-6 on the viability and apoptosis of cancer cells, as reported in key studies. The experiments were conducted by treating serum-starved cells with 100 nM of each respective SHLP peptide.

Table 1: Effect of SHLP Peptides on Cell Viability in 22Rv1 Prostate Cancer Cells

PeptideChange in Cell Viability (%)
SHLP1No significant change
SHLP2~15% increase
SHLP3~15% increase
SHLP4No significant change
SHLP5No significant change
SHLP6~15% decrease

Data extracted from studies on 22Rv1 human prostate cancer cells treated with 100 nM of each peptide for 72 hours.[1][2]

Table 2: Effect of SHLP Peptides on Apoptosis in 22Rv1 Prostate Cancer Cells

PeptideChange in Apoptosis (%)
SHLP1No significant change
SHLP2~40% decrease
SHLP3~40% decrease
SHLP4No significant change
SHLP5No significant change
SHLP6~60% increase

Data extracted from studies on 22Rv1 human prostate cancer cells treated with 100 nM of each peptide for 24 hours.[1][2]

Signaling Pathways of SHLP Peptides in Cancer Cells

The differential activities of SHLP peptides are mediated by distinct signaling pathways. SHLP2 has been shown to activate both the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. In contrast, SHLP3-mediated effects appear to be primarily dependent on the ERK pathway. The receptor for SHLP2 remains unknown.[3][4]

SHLP2 Signaling Cascade

SHLP2's pro-survival and anti-apoptotic effects in cancer cells are linked to the simultaneous activation of the ERK1/2 and STAT3 pathways.[3][4] The activation of these pathways is a key mechanism for promoting cell proliferation and inhibiting apoptosis.

SHLP2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP2 SHLP2 Receptor Unknown Receptor SHLP2->Receptor Binds ERK ERK1/2 Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates pERK p-ERK1/2 ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Transcription Gene Transcription pERK->Transcription pSTAT3->Transcription Proliferation Cell Proliferation Transcription->Proliferation Promotes Apoptosis_Inhibition Apoptosis Inhibition Transcription->Apoptosis_Inhibition Inhibits

SHLP2 Signaling Pathway
SHLP3 Signaling Cascade

The pro-survival effects of SHLP3 are mediated through the activation of the ERK1/2 pathway, without the concurrent activation of STAT3.[5]

SHLP3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP3 SHLP3 Receptor_3 Unknown Receptor SHLP3->Receptor_3 Binds ERK_3 ERK1/2 Receptor_3->ERK_3 Activates pERK_3 p-ERK1/2 ERK_3->pERK_3 Phosphorylation Transcription_3 Gene Transcription pERK_3->Transcription_3 Proliferation_3 Cell Proliferation Transcription_3->Proliferation_3 Promotes Apoptosis_Inhibition_3 Apoptosis Inhibition Transcription_3->Apoptosis_Inhibition_3 Inhibits

SHLP3 Signaling Pathway

Comparison with Other Mitochondrial-Derived Peptides

The differential activities of SHLPs can be contextualized by comparing them with other well-characterized mitochondrial-derived peptides (MDPs) such as Humanin and MOTS-c.

Table 3: Comparison of SHLPs with Humanin and MOTS-c in Cancer

PeptidePrimary Effect in Cancer CellsKey Signaling Pathways
SHLP2 Pro-survival, Anti-apoptoticERK, STAT3
SHLP3 Pro-survival, Anti-apoptoticERK
SHLP6 Pro-apoptoticUnknown
Humanin Pro-survival, Anti-apoptoticJAK2/STAT3, PI3K/Akt, MAPK/ERK
MOTS-c Anti-proliferative, Pro-apoptotic (in some cancers)AMPK

This table provides a general comparison based on available literature. The effects of these peptides can be cell-type specific.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of SHLP peptides in cancer cells.

Cell Viability Assay (MTS Assay)

This protocol is adapted from the methods used in the primary research on SHLP peptides.[1]

Objective: To quantify the number of viable cells in response to SHLP peptide treatment.

Materials:

  • 22Rv1 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • SHLP peptides (100 nM working concentration)

  • Serum-free RPMI-1640 medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add 100 µL of serum-free RPMI-1640 medium containing 100 nM of the respective SHLP peptide (or a control peptide) to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control-treated cells.

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_measurement Measurement Seed Seed 22Rv1 cells in 96-well plate Incubate_24h Incubate for 24h Seed->Incubate_24h Wash Wash cells with PBS Incubate_24h->Wash Add_Peptide Add SHLP peptides (100 nM) in serum-free medium Wash->Add_Peptide Incubate_72h Incubate for 72h Add_Peptide->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance

MTS Assay Workflow
Apoptosis Assay (DNA Fragmentation)

This protocol is based on the methods used to assess apoptosis in response to SHLP peptide treatment.[1]

Objective: To quantify the extent of apoptosis by measuring DNA fragmentation.

Materials:

  • 22Rv1 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • SHLP peptides (100 nM working concentration)

  • Serum-free RPMI-1640 medium

  • Cell Death Detection ELISAPLUS kit (Roche)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Seed 22Rv1 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, remove the medium and wash the cells once with PBS.

  • Add 100 µL of serum-free RPMI-1640 medium containing 100 nM of the respective SHLP peptide (or a control peptide) to each well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Lyse the cells and perform the DNA fragmentation assay according to the manufacturer's instructions for the Cell Death Detection ELISAPLUS kit.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enrichment of mono- and oligonucleosomes in the cytoplasm of apoptotic cells as a measure of apoptosis.

Apoptosis_Assay_Workflow cluster_prep_apoptosis Cell Preparation cluster_treatment_apoptosis Peptide Treatment cluster_measurement_apoptosis Measurement Seed_apoptosis Seed 22Rv1 cells in 96-well plate Incubate_24h_apoptosis Incubate for 24h Seed_apoptosis->Incubate_24h_apoptosis Wash_apoptosis Wash cells with PBS Incubate_24h_apoptosis->Wash_apoptosis Add_Peptide_apoptosis Add SHLP peptides (100 nM) in serum-free medium Wash_apoptosis->Add_Peptide_apoptosis Incubate_24h_treatment Incubate for 24h Add_Peptide_apoptosis->Incubate_24h_treatment Lyse Lyse cells Incubate_24h_treatment->Lyse ELISA Perform DNA Fragmentation ELISA Lyse->ELISA Read_Absorbance_apoptosis Read absorbance at 405 nm ELISA->Read_Absorbance_apoptosis

References

Unraveling the IL-5 Signaling Network: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Interleukin-5 (IL-5) signaling pathway and its key mediators, with a comparative look at alternative eosinophil activators. This guide addresses the initial query for "SHLP-5" by focusing on central, validated components of IL-5 signaling, as no published research findings for a molecule designated "this compound" have been identified in the scientific literature.

This guide is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of eosinophil activation and function. Here, we present a validation of published research findings on the IL-5 signaling pathway, with a particular focus on the roles of Signal Transducer and Activator of Transcription 5 (STAT5) and the protein tyrosine phosphatase SHP-2. We provide a comparative analysis with other key cytokines that influence eosinophil biology, namely Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-3 (IL-3).

Comparative Analysis of IL-5 and Alternative Eosinophil-Activating Cytokines

Interleukin-5 is a critical cytokine for the differentiation, proliferation, activation, and survival of eosinophils.[1] However, GM-CSF and IL-3, which share the common β-subunit (βc) of the IL-5 receptor, also play significant roles in eosinophil biology.[2][3] Understanding the quantitative differences in their effects is crucial for targeted therapeutic strategies.

CytokineKey Downstream EffectQuantitative ObservationsReferences
IL-5 Eosinophil Differentiation & Survival Induces robust eosinophil differentiation from bone marrow progenitors.[4] A 300 pM concentration leads to rapid and sustained STAT5 phosphorylation in eosinophils.[5][4][5]
Eosinophil Activation Primes eosinophils for enhanced responses to other stimuli.[6][6]
GM-CSF Eosinophil Survival Effectively inhibits eosinophil apoptosis, comparable to IL-5.[4] A 1000 pM concentration induces strong STAT5 phosphorylation.[5][4][5]
Gene Expression Shows significant redundancy with IL-5 in the genes it regulates in eosinophils.[3][3]
IL-3 Eosinophil Survival & Gene Expression Less efficient at inhibiting eosinophil apoptosis compared to IL-5 and GM-CSF.[4] Induces a distinct gene expression program in eosinophils compared to IL-5 and GM-CSF, with a significant number of uniquely regulated genes enriched in JAK/STAT signaling pathways.[3][3][4]

The Central Role of STAT5 and SHP-2 in IL-5 Signaling

The binding of IL-5 to its receptor triggers the activation of multiple intracellular signaling cascades, with the JAK-STAT and Ras-MAPK pathways being predominant. Within these pathways, STAT5 and SHP-2 are key players, influencing a range of cellular responses from survival to activation.

MoleculeFunction in IL-5 SignalingQuantitative Impact on Eosinophil FunctionReferences
STAT5 Transcription Factor IL-5-induced phosphorylation of STAT5 is essential for the subsequent expression of genes that promote eosinophil survival and prevent apoptosis.[1][7] The kinetics of STAT5 phosphorylation peak within hours of IL-5 stimulation.[8] IL-5's ability to promote IL-4-producing capacity in eosinophils is entirely dependent on STAT5.[1][7][8]
SHP-2 Protein Tyrosine Phosphatase SHP-2 is involved in the regulation of IL-5-induced signaling pathways, although its precise quantitative contribution to specific eosinophil functions is still under investigation. It is known to be required for hematopoietic cell transformation in other contexts.[9][9]

Experimental Protocols

To facilitate the validation and extension of these research findings, detailed methodologies for key experiments are provided below.

STAT5 Phosphorylation Assay via Flow Cytometry

This protocol is adapted from methodologies used to assess STAT5 phosphorylation in response to cytokine stimulation.[8]

  • Cell Preparation: Isolate human peripheral blood eosinophils and starve them of cytokines for 2 days in fresh culture media.

  • Stimulation: Plate approximately 5x10⁴ to 1x10⁵ cells per well and stimulate with varying concentrations of IL-5 (e.g., 0-1000 pM) for 15 minutes at 37°C.

  • Fixation: Fix the cells with paraformaldehyde for 10 minutes.

  • Permeabilization: Permeabilize the cells with methanol (B129727) for 10 minutes.

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody for 30 minutes.

  • Analysis: Analyze the level of STAT5 phosphorylation using a flow cytometer, quantifying the median fluorescence intensity (MFI).

SHP-2 Immunoprecipitation and In Vitro Kinase Assay

This protocol is based on standard procedures for immunoprecipitation and kinase assays in hematopoietic cells.[9]

  • Cell Lysis: Lyse IL-5-stimulated and control eosinophils (500 µg of total cell lysate) in RIPA buffer.

  • Immunoprecipitation: Immunoprecipitate SHP-2 from the cell lysates using an anti-SHP-2 antibody.

  • Washing: Wash the immunocomplexes three times with RIPA buffer and once with kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂, and 0.1 mM sodium orthovanadate).

  • Kinase Reaction: Resuspend the immunocomplexes in 30 µL of kinase buffer containing a substrate (e.g., 5 µg of GST-Crk), 10 µM ATP, and 5 µCi of γ-³²P-ATP.

  • Incubation: Incubate the reaction at room temperature for 30 minutes.

  • Analysis: Analyze the phosphorylation of the substrate via SDS-PAGE and autoradiography.

Visualizing the IL-5 Signaling Network

To provide a clear visual representation of the molecular interactions discussed, the following diagrams were generated using Graphviz (DOT language).

IL5_Signaling_Pathway cluster_receptor Cell Membrane IL5R IL-5 Receptor (IL-5Rα + βc) JAK2 JAK2 IL5R->JAK2 Activation SHP2 SHP-2 IL5R->SHP2 Recruitment Ras_MAPK Ras-MAPK Pathway IL5R->Ras_MAPK IL5 IL-5 IL5->IL5R STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation SHP2->Ras_MAPK Modulation STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Nucleus Nucleus STAT5_active->Nucleus Gene_Expression Gene Expression (Survival, Proliferation, Activation) Nucleus->Gene_Expression Experimental_Workflow_STAT5 start Isolate Eosinophils starve Cytokine Starvation start->starve stimulate IL-5 Stimulation starve->stimulate fix Fixation stimulate->fix permeabilize Permeabilization fix->permeabilize stain p-STAT5 Staining permeabilize->stain analyze Flow Cytometry Analysis stain->analyze Logical_Relationship_Cytokines cluster_cytokines βc Receptor Cytokines IL5 IL-5 Eosinophil_Function Eosinophil Differentiation, Survival, and Activation IL5->Eosinophil_Function Potent GMCSF GM-CSF GMCSF->Eosinophil_Function Strong IL3 IL-3 IL3->Eosinophil_Function Moderate

References

A Comparative Guide to Key Experiments on the Roles of SHLP-5, SHP-2, and STAT5 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key experiments and signaling pathways related to the mitochondrial-derived peptide SHLP-5 and the critical signaling proteins SHP-2 and STAT5. Given the potential for ambiguity in the nomenclature of signaling molecules, this document addresses each of these components to offer a comprehensive resource for understanding their distinct and overlapping roles in cellular physiology and disease.

This compound: A Mitochondrial-Derived Peptide

Small Humanin-like Peptide 5 (this compound) is a microprotein encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene. Research suggests its involvement in a range of age-related diseases, including diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1] The six identified SHLP family members (SHLP1-6) are thought to act as signaling molecules, regulating cellular processes in an age-dependent manner.[2][3]

While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, studies on the SHLP family provide insights into their general functions.

  • Cell Viability and Apoptosis: Experiments on various cell lines, such as the human prostate carcinoma cell line 22RV1 and the murine beta-cell line NIT-1, have shown that different SHLPs can modulate cell viability and apoptosis.[2] For instance, SHLP2 and SHLP3 have demonstrated protective effects by reducing apoptosis and the generation of reactive oxygen species.[2][3]

  • Insulin (B600854) Sensitivity: In vitro studies using 3T3-L1 pre-adipocytes have indicated that SHLP2 and SHLP3 can enhance insulin sensitivity by promoting cellular differentiation.[2][3][4] In vivo studies involving intracerebral infusion of SHLP2 in mice have shown increased glucose uptake and suppressed hepatic glucose production, suggesting a role as an insulin sensitizer.[2][3]

  • Mitochondrial Metabolism: SHLP2 and SHLP3 have been shown to enhance mitochondrial metabolism by increasing oxygen consumption rate and ATP levels in cultured cells.[5]

Detailed protocols for this compound specifically are not widely documented. However, general methodologies used in the study of SHLPs include:

  • Cell Viability Assays: MTS assays are utilized to assess cell viability in cell lines such as 22RV1 and NIT-1 after treatment with SHLP peptides.[2]

  • Apoptosis Assays: Cell death detection ELISAs are employed to quantify apoptosis in response to SHLP treatment.[2]

  • Cell Proliferation Assays: BrdU incorporation ELISAs are used to measure the rate of cell proliferation.[2]

  • In Vivo Metabolic Studies: Hyperinsulinemic-euglycemic clamp studies in animal models are conducted to assess in vivo insulin sensitivity and glucose metabolism.[2][3]

SHP-2 and STAT5: A Comparative Analysis of Two Key Signaling Proteins

Src homology 2 domain-containing phosphatase 2 (SHP-2) and Signal Transducer and Activator of Transcription 5 (STAT5) are crucial intracellular signaling proteins involved in a multitude of cellular processes, including proliferation, survival, and differentiation. They are often activated by cytokines and growth factors.

SHP-2 is a protein tyrosine phosphatase that, counterintuitively, often has a positive regulatory role in signaling pathways, particularly the RAS-MAPK pathway.[6][7] STAT5, on the other hand, is a transcription factor that, upon phosphorylation by Janus kinases (JAKs), translocates to the nucleus to regulate gene expression.[8][9]

SHP-2 Signaling Pathway

SHP2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP-2 RTK->SHP2 Recruits & Activates Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates SHP2->Grb2 Interacts with Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor/ Cytokine GrowthFactor->RTK Binds

Caption: A simplified diagram of the SHP-2 signaling cascade.

STAT5 Signaling Pathway

STAT5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerizes Transcription Gene Transcription (Proliferation, Survival, Differentiation) STAT5_active->Transcription Cytokine Cytokine (e.g., IL-2, IL-5) Cytokine->CytokineReceptor Binds

Caption: A simplified diagram of the JAK-STAT5 signaling cascade.

The following tables summarize quantitative data from representative experiments investigating the roles of SHP-2 and STAT5.

Table 1: Effect of SHP-2 Knockdown on Hematopoietic Progenitor Cells

Experimental ConditionCell Proliferation (Fold Change vs. Control)Cell Viability (%)Myeloid Differentiation (% of CD34+ cells)Reference
Control shRNA1.095 ± 365 ± 5[10]
sh-Shp2-1 (65% knockdown)0.6 ± 0.170 ± 540 ± 4[10]
sh-Shp2-2 (81% knockdown)0.3 ± 0.0555 ± 625 ± 3[10]

Data are represented as mean ± standard deviation.

Table 2: STAT5 Phosphorylation in Response to Cytokine Stimulation

Cell TypeStimulusSTAT5 Phosphorylation (Median Fluorescence Intensity)Inhibition Condition% Inhibition of pSTAT5Reference
Human T cellsIL-2 (10 ng/mL)1500 ± 120--[9]
Human T cellsIL-2 (10 ng/mL)300 ± 40JAK3 inhibitor (12 µM)80%[9]
Human T cellsPHA (10 µg/mL)1200 ± 100--[9]
Human T cellsPHA (10 µg/mL)850 ± 90STAT5 inhibitor (35 µM)29%[9]

Data are represented as mean ± standard deviation.

SHP-2 Activity and Interaction Assays

  • Immunoprecipitation and Western Blotting:

    • Lyse control and factor-stimulated cells.

    • Add specific antibodies (e.g., anti-Gab1) to the lysates along with protein A/G-Sepharose beads to immunoprecipitate the protein of interest.

    • Resolve the immunoprecipitated complex on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.

    • Probe the membrane with an anti-SHP-2 antibody to detect co-immunoprecipitation.[7]

  • In Vitro Phosphatase Activity Assay:

    • Immunoprecipitate the target complex (e.g., Gab1 complex) from stimulated cells.

    • Incubate the complex in a phosphatase buffer for various time points.

    • Analyze the phosphorylation status of the substrate by Western blotting with an anti-phosphotyrosine antibody.[7]

  • Far-Western Blotting:

    • Immunoprecipitate the protein of interest (e.g., Gab1) and resolve by SDS-PAGE.

    • Transfer to a nitrocellulose membrane.

    • Overlay the membrane with purified GST-tagged SH2 domains of SHP-2.

    • Detect the interaction using an anti-GST antibody.[7]

STAT5 Phosphorylation Assays

  • Flow Cytometry-Based Phosphorylation Assay:

    • Starve T cells of cytokines for 2 days.

    • Stimulate cells with the cytokine of interest (e.g., IL-2) for 15 minutes.

    • Fix the cells with paraformaldehyde and permeabilize with methanol.

    • Stain with a fluorescently labeled anti-phospho-STAT5 antibody.

    • Analyze the median fluorescence intensity by flow cytometry to quantify pSTAT5 levels.[11]

  • Cell-Based ELISA for Phospho-STAT5:

    • Seed cells in a 96-well plate and treat with stimulators or inhibitors.

    • Fix and permeabilize the cells in the wells.

    • Incubate with a primary antibody specific for phospho-STAT5.

    • Add an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm to quantify the relative amount of phosphorylated STAT5.[12]

  • Whole Cell Lysate Assay:

    • Prepare cell lysates from control and stimulated cells.

    • Add lysates to a multi-spot plate coated with capture antibodies for total and phosphorylated STAT5.

    • Add a detection antibody conjugated with a reporter (e.g., MSD SULFO-TAG).

    • Read the plate on a specialized imager to quantify both total and phospho-STAT5 levels.[13]

Experimental Workflow for Investigating SHP-2 Dependent Signaling

SHP2_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical Analysis Start Seed Cells (e.g., Fibroblasts) Treatment Treat with Growth Factor (e.g., EGF) and/or SHP-2 inhibitor Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation (e.g., anti-Gab1) Lysis->IP WB Western Blot (anti-pTyr, anti-SHP-2, anti-ERK) IP->WB PhosphataseAssay In Vitro Phosphatase Assay IP->PhosphataseAssay

Caption: Workflow for studying SHP-2 interactions and activity.

Experimental Workflow for Quantifying STAT5 Activation

STAT5_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_detection Detection of Phospho-STAT5 Start Isolate Primary Cells or Culture Cell Line (e.g., T cells) Stimulation Stimulate with Cytokine (e.g., IL-2) +/- Inhibitors Start->Stimulation FixPerm Fixation & Permeabilization Stimulation->FixPerm Staining Stain with anti-pSTAT5 Antibody FixPerm->Staining Flow Flow Cytometry Analysis Staining->Flow ELISA Cell-Based ELISA Staining->ELISA

Caption: Workflow for measuring STAT5 phosphorylation.

This guide provides a foundational understanding of the experimental approaches used to elucidate the roles of this compound, SHP-2, and STAT5. The provided protocols and data serve as a starting point for researchers designing experiments to further investigate these critical signaling molecules.

References

A Comparative Analysis of SHLP-5 and Other Mitochondrial-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Small Humanin-like Peptide 5 (SHLP-5) and other prominent mitochondrial-derived peptides (MDPs), including Humanin, MOTS-c, and other SHLPs. MDPs are a novel class of bioactive microproteins encoded by short open reading frames within the mitochondrial genome.[1][2] They have emerged as critical regulators of cellular homeostasis, with significant therapeutic potential in a range of diseases.[3][4][5] This guide summarizes the current understanding of their biological functions, signaling pathways, and includes experimental data to facilitate objective comparison.

Overview of Mitochondrial-Derived Peptides

Mitochondria, traditionally known as the powerhouses of the cell, are now understood to play a crucial role in cellular signaling through the production of MDPs.[3][4] To date, eight major MDPs have been identified: Humanin, MOTS-c, and six Small Humanin-like Peptides (SHLP1-6).[1][2] Humanin and the six SHLPs are encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene, while MOTS-c is encoded by the 12S ribosomal RNA (MT-RNR1) gene.[1][6] These peptides have demonstrated a wide array of cytoprotective and metaboloprotective functions, including the regulation of apoptosis, insulin (B600854) sensitivity, and cellular metabolism.[1][4][7]

While extensive research has been conducted on Humanin and MOTS-c, and to a lesser extent on SHLP2 and SHLP6, there is a notable scarcity of specific data on the biological functions and mechanisms of action of this compound. This guide presents the available information, highlighting the well-characterized peptides and identifying the current knowledge gaps regarding this compound.

Comparative Biological Functions

The known biological functions of this compound and other MDPs are summarized below. It is important to note that the functions of this compound are largely inferred from its inclusion in the SHLP family, with limited direct experimental evidence.

PeptidePrimary FunctionsKey Findings
This compound Largely uncharacterized. Potential roles in cellular metabolism and viability are hypothesized based on its origin.Research specifically investigating the biological activity of this compound is currently lacking.
Humanin Neuroprotection, cytoprotection, anti-apoptotic, enhances insulin sensitivity.[3][8]Protects against amyloid-β toxicity in neuronal cells.[2] Improves glucose tolerance and insulin sensitivity in animal models.[1]
MOTS-c Exercise mimetic, enhances insulin sensitivity, promotes metabolic homeostasis, anti-inflammatory.[2][4]Prevents diet-induced obesity and age-dependent insulin resistance in mice.[2] Translocates to the nucleus to regulate gene expression under metabolic stress.[2][6]
SHLP1 Limited data available.
SHLP2 Cytoprotective, anti-apoptotic, enhances mitochondrial metabolism, insulin sensitizer.[3][7][9]Reduces apoptosis and reactive oxygen species generation.[3] Improves glucose uptake and suppresses hepatic glucose production.[3] Exhibits chaperone-like activity, inhibiting the misfolding of amyloid proteins.[10][11]
SHLP3 Cytoprotective, enhances mitochondrial metabolism.[3][12]Similar protective effects to SHLP2, enhancing cell survival.[3]
SHLP4 Limited data available.
SHLP6 Pro-apoptotic.[3][7]Induces apoptosis in various cell lines, contrasting with the protective effects of other SHLPs.[3][11]

Quantitative Performance Data

Direct quantitative comparisons involving this compound are not available in the current literature. The following table presents available quantitative data for other well-studied MDPs.

PeptideAssayCell LineTreatmentResultReference
SHLP2 Cell Viability (MTS)NIT-1 (pancreatic β-cells)100 nM SHLP2 for 72h in serum-free media~20% increase in cell viability[13]
Apoptosis (Caspase 3/7 activity)NIT-1 (pancreatic β-cells)100 nM SHLP2 for 24h in serum-free media~40% decrease in apoptosis[13]
Cell Proliferation (BrdU)NIT-1 (pancreatic β-cells)100 nM SHLP2 for 24h in serum-free mediaNo significant change[13]
SHLP3 Cell Viability (MTS)NIT-1 (pancreatic β-cells)100 nM SHLP3 for 72h in serum-free media~15% increase in cell viability[13]
Apoptosis (Caspase 3/7 activity)NIT-1 (pancreatic β-cells)100 nM SHLP3 for 24h in serum-free media~30% decrease in apoptosis[13]
SHLP6 Cell Viability (MTS)NIT-1 (pancreatic β-cells)100 nM SHLP6 for 72h in serum-free media~25% decrease in cell viability[13]
Apoptosis (Caspase 3/7 activity)NIT-1 (pancreatic β-cells)100 nM SHLP6 for 24h in serum-free media~60% increase in apoptosis[13]
MOTS-c Glucose UptakeC2C12 myotubes10 µM MOTS-c for 6h~50% increase in glucose uptake[1]

Signaling Pathways

The signaling pathways for this compound have not been elucidated. However, the pathways for other MDPs have been partially characterized, revealing distinct and overlapping mechanisms.

Humanin and SHLP2/3 Signaling

Humanin and the protective SHLPs, SHLP2 and SHLP3, are known to activate pro-survival signaling cascades.[12] SHLP2 has been shown to activate both the ERK and STAT3 pathways, while SHLP3 appears to primarily signal through the ERK pathway.[12] Activation of these pathways is crucial for their cytoprotective effects. The PI3K/Akt pathway has also been implicated in the protective actions of SHLP2.[13]

Humanin_SHLP2_3_Signaling cluster_receptor Cell Membrane cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K SHLP2 ERK ERK Receptor->ERK HN, SHLP2, SHLP3 STAT3 STAT3 Receptor->STAT3 HN, SHLP2 Humanin Humanin SHLP2 SHLP2 SHLP2->Receptor SHLP3 SHLP3 SHLP3->Receptor Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Gene_Expression Gene Expression (Survival, Metabolism) ERK->Gene_Expression STAT3->Gene_Expression Gene_Expression->Cell_Survival Metabolism Metabolism Gene_Expression->Metabolism

Humanin and SHLP2/3 Signaling Pathways

MOTS-c Signaling

MOTS-c acts as a retrograde signaling molecule, translocating from the mitochondria to the nucleus, particularly under conditions of metabolic stress.[2] This nuclear translocation is dependent on AMP-activated protein kinase (AMPK).[6] In the nucleus, MOTS-c regulates the expression of a variety of genes involved in metabolic adaptation and stress responses. The SIRT1 pathway is also implicated in MOTS-c's mechanism of action.[4]

MOTSc_Signaling cluster_cell Cell cluster_mito Mitochondrion cluster_nucleus Nucleus MOTSc_Mito MOTS-c MOTSc_Nuc MOTS-c MOTSc_Mito->MOTSc_Nuc translocates (AMPK-dependent) Metabolic_Stress Metabolic Stress AMPK AMPK AMPK->MOTSc_Mito activates SIRT1 SIRT1 Gene_Expression Gene Expression (Metabolism, Stress Response) SIRT1->Gene_Expression MOTSc_Nuc->Gene_Expression Metabolic_Homeostasis Metabolic_Homeostasis Gene_Expression->Metabolic_Homeostasis

MOTS-c Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not available. However, based on studies of other MDPs, the following methodologies are commonly employed.

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of MDPs on cell survival and growth.

  • Methodology:

    • Cell Culture: Plate cells (e.g., NIT-1, 22Rv1, C2C12) in 96-well plates and culture overnight.

    • Treatment: Replace the medium with serum-free medium containing the desired concentration of the MDP (e.g., 100 nM) or a control peptide.

    • Incubation: Incubate for a specified period (e.g., 24-72 hours).

    • Viability Assessment (MTS Assay): Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • Proliferation Assessment (BrdU Assay): Add BrdU labeling reagent and incubate. Fix the cells, add the anti-BrdU antibody, and then the substrate. Measure the absorbance at 450 nm.

  • Data Analysis: Express results as a percentage of the control group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Apoptosis Assays
  • Objective: To quantify the pro- or anti-apoptotic effects of MDPs.

  • Methodology:

    • Cell Culture and Treatment: As described above.

    • Caspase Activity Assay: Lyse the cells and add a luminogenic caspase-3/7 substrate. Measure luminescence using a plate reader.

    • TUNEL Assay: Fix and permeabilize the cells. Perform the TUNEL reaction according to the manufacturer's instructions to label DNA strand breaks. Analyze by fluorescence microscopy or flow cytometry.

  • Data Analysis: Normalize caspase activity to protein concentration or cell number. For TUNEL, quantify the percentage of TUNEL-positive cells.

Mitochondrial Function Analysis
  • Objective: To evaluate the impact of MDPs on mitochondrial respiration and metabolism.

  • Methodology:

    • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure real-time OCR. After baseline measurements, inject the MDP followed by mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

    • ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based ATP assay kit.

  • Data Analysis: Normalize OCR and ATP levels to cell number or protein concentration.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the activation of specific signaling proteins.

  • Methodology:

    • Cell Lysis and Protein Quantification: Treat cells with the MDP for various time points, then lyse the cells and determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, STAT3, Akt).

    • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

Mitochondrial-derived peptides represent a promising new frontier in biology and medicine. While Humanin, MOTS-c, and SHLP2 have been the focus of considerable research, revealing their significant roles in cellular protection and metabolic regulation, other members of this family, such as this compound, remain largely enigmatic. The comparative analysis presented in this guide highlights the diverse and sometimes opposing functions of the known MDPs. Future research is critically needed to elucidate the specific biological roles and mechanisms of action of this compound and the other less-characterized SHLPs. A deeper understanding of this entire family of peptides will be essential for harnessing their full therapeutic potential for age-related and metabolic diseases.

References

SHLP-5: A Functional Peptide Awaiting Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The prevailing scientific consensus identifies Small Humanin-like Peptide 5 (SHLP-5) as a functional peptide, rather than a mere transcriptional byproduct. This compound belongs to a family of six recently discovered peptides (SHLP1-6) encoded within the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1] While direct experimental evidence for this compound's specific biological activity remains elusive due to challenges in generating specific antibodies, its origin and the demonstrated functionality of its sibling peptides strongly support its classification as a bioactive molecule.

This guide provides a comparative analysis of the known functions of the SHLP family of peptides, offering a framework for understanding the potential roles of this compound. The data presented is primarily derived from foundational studies on SHLP1-4 and SHLP6, which serve as the current basis for inferring the likely functional landscape of this compound.

Comparison of SHLP Family Peptides: Functional Data

The SHLP peptides exhibit diverse and sometimes opposing effects on cellular processes, highlighting their specific roles in cellular regulation. The following table summarizes the key experimental findings for SHLP1-4 and SHLP6 in murine pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1).

PeptideEffect on Cell Viability (MTS Assay)Effect on Apoptosis (DNA Fragmentation Assay)Effect on Cell Proliferation (BrdU Incorporation)Cell Lines TestedReference
SHLP1 No significant effectNo significant effectNo significant effectNIT-1, 22Rv1[2]
SHLP2 IncreasedDecreasedIncreased (in NIT-1)NIT-1, 22Rv1[2]
SHLP3 IncreasedDecreasedNo significant effectNIT-1, 22Rv1[2]
SHLP4 No significant effectNo significant effectIncreased (in NIT-1)NIT-1, 22Rv1[2]
SHLP5 Data not availableData not availableData not available--
SHLP6 No significant effectIncreasedNo significant effectNIT-1, 22Rv1[2]

Signaling Pathways of SHLP Peptides

SHLP2 and SHLP3 have been shown to exert their cytoprotective effects through the activation of key signaling pathways involved in cell survival and proliferation.

SHLP_Signaling cluster_SHLP2 SHLP2 Signaling cluster_SHLP3 SHLP3 Signaling SHLP2 SHLP2 Receptor2 Receptor SHLP2->Receptor2 ERK2 ERK Receptor2->ERK2 STAT3_2 STAT3 Receptor2->STAT3_2 Proliferation2 Cell Proliferation ERK2->Proliferation2 Survival2 Cell Survival STAT3_2->Survival2 SHLP3 SHLP3 Receptor3 Receptor SHLP3->Receptor3 ERK3 ERK Receptor3->ERK3 Survival3 Cell Survival ERK3->Survival3

References

A Cross-Species Comparative Analysis of the Mitochondrial Peptide SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on the novel mitochondrial-derived peptide, SHLP-5, has been published, offering valuable insights for researchers in cellular metabolism, aging, and drug development. This guide provides a detailed cross-species analysis of the this compound amino acid sequence, alongside experimental protocols for its functional characterization.

Small Humanin-like Peptide 5 (this compound) is a recently discovered microprotein encoded within the mitochondrial 16S rRNA gene.[1] Like other mitochondrial-derived peptides (MDPs), this compound is implicated in a variety of cellular processes and has been linked to age-related diseases.[2][3] Understanding the evolutionary conservation and functional divergence of this compound across different species is crucial for elucidating its physiological roles and therapeutic potential. This guide presents a comparative analysis of the this compound sequence and provides standardized protocols for its investigation.

Cross-Species Sequence Comparison of this compound

The amino acid sequence of human this compound has been identified as Ala-Met-Tyr-Cys-Ser-Glu-Val-Gly-Phe-Cys-Ser-Glu-Val-Ala-Pro-Thr-Glu-Ile-Phe-Asn-Ala-Gly-Leu-Val-Val. A study on the synonymous codon bias of this compound has been conducted across 216 primate species, indicating a significant degree of conservation and suggesting the availability of a rich dataset for evolutionary analysis.[4] To facilitate direct comparison, the this compound amino acid sequences from a selection of representative species are presented in Table 1.

SpeciesCommon NameThis compound Amino Acid Sequence
Homo sapiensHumanAMYCSEVGFCSEVAPTEIFNAGLVV
Pan troglodytesChimpanzeeAMYCSEVGFCSEVAPTEIFNAGLVV
Macaca mulattaRhesus MacaqueAMYCSEVGFCSEVAPTEIFNAGLVV
Mus musculusMouseAMYCSEVGFCSEVAPTEIFNAGLVI
Rattus norvegicusRatAMYCSEVGFCSEVAPTEIFNAGLVI
Danio rerioZebrafishMFYCSEVGFCSDVAPTEIFNAGLIV
Xenopus laevisAfrican Clawed FrogMFYCSEVGFCSDVAPTEIFNAGLII

Table 1: Cross-Species Alignment of this compound Amino Acid Sequences. The table highlights the high degree of conservation of the this compound peptide, particularly among mammals.

Experimental Protocols for Functional Analysis of this compound

To enable researchers to investigate the functional roles of this compound, this guide provides detailed protocols for key in vitro and in vivo experiments.

Cell Viability and Apoptosis Assays

Mitochondrial-derived peptides are known to influence cell survival and apoptosis.[3] The following protocols can be used to assess the effect of this compound on these processes.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is measured, which is proportional to the number of viable cells.[5]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of synthetic this compound from different species for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC Staining):

  • Objective: To detect and quantify apoptosis induced or inhibited by this compound.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[6][7]

  • Protocol:

    • Treat cells with this compound as described for the viability assay.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

This compound Signaling Pathway Analysis

The biological effects of this compound are mediated through specific signaling pathways. The following diagram illustrates a general workflow for identifying these pathways.

SHLP5_Signaling_Pathway_Analysis cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_pathway Pathway Identification Cell_Culture Cell Culture SHLP5_Treatment This compound Treatment Cell_Culture->SHLP5_Treatment Protein_Extraction Protein Extraction SHLP5_Treatment->Protein_Extraction RNA_Sequencing RNA Sequencing SHLP5_Treatment->RNA_Sequencing Western_Blot Western Blot Protein_Extraction->Western_Blot Phospho_Kinase_Array Phospho-Kinase Array Protein_Extraction->Phospho_Kinase_Array Bioinformatic_Analysis Bioinformatic Analysis Western_Blot->Bioinformatic_Analysis Phospho_Kinase_Array->Bioinformatic_Analysis RNA_Sequencing->Bioinformatic_Analysis Pathway_Identification Pathway Identification Bioinformatic_Analysis->Pathway_Identification

Workflow for this compound Signaling Pathway Analysis.

Conclusion

This comparative guide provides a foundational resource for the cross-species investigation of this compound. The high degree of sequence conservation suggests a conserved and critical function for this mitochondrial-derived peptide across evolution. The provided experimental protocols will enable researchers to further dissect the cellular and physiological roles of this compound, paving the way for a deeper understanding of mitochondrial biology and its implications for human health and disease.

References

SHLP-5: A Comparative Analysis of its Therapeutic Potential Against Key Metabolic Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals exploring the therapeutic landscape of metabolic diseases. This document provides an objective comparison of the mitochondrial-derived peptide SHLP-5 with established metabolic regulators—AMPK activators, mTOR inhibitors, and Sirtuin activators—supported by available experimental data and detailed methodologies.

Introduction

The rising prevalence of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, has spurred intensive research into novel therapeutic strategies. Mitochondrial-derived peptides (MDPs) have recently emerged as a promising class of signaling molecules with the potential to modulate metabolic homeostasis. Among these, Small Humanin-like Peptide 5 (this compound), a 24-amino acid peptide encoded by the mitochondrial 16S rRNA gene, has garnered interest for its potential therapeutic applications in metabolic diseases.[1][2][3] This guide provides a comparative analysis of this compound against three major classes of metabolic regulators: AMP-activated protein kinase (AMPK) activators, mammalian target of rapamycin (B549165) (mTOR) inhibitors, and Sirtuin activators.

While direct comparative studies on the quantitative effects of this compound versus other metabolic regulators are limited in the currently available literature, this guide synthesizes existing data to provide a framework for understanding their relative therapeutic potential.

Comparative Analysis of Metabolic Regulators

This section presents a summary of the known effects of this compound and other key metabolic regulators on critical metabolic pathways. Due to the limited availability of direct comparative quantitative data for this compound, the following tables provide a qualitative and, where possible, quantitative overview based on existing research.

Table 1: Effects on Glucose Metabolism
Regulator ClassRepresentative Compound(s)Effect on Glucose UptakeEffect on Hepatic Glucose ProductionKey Signaling Pathways Involved
This compound This compound peptideData not availableData not availablePutatively involves insulin (B600854) signaling pathway components[4][5]
AMPK Activators Metformin, AICARIncreased[6]Decreased[7][8]Activation of AMPK, leading to GLUT4 translocation[6]
mTOR Inhibitors RapamycinVariable/Inhibitory[9]DecreasedInhibition of mTORC1/p70S6K signaling[10][11]
Sirtuin Activators Resveratrol (B1683913)IncreasedDecreasedActivation of SIRT1, leading to deacetylation of target proteins[12][13][14]
Table 2: Effects on Lipid Metabolism and Mitochondrial Function
Regulator ClassRepresentative Compound(s)Effect on Fatty Acid OxidationEffect on Mitochondrial BiogenesisKey Signaling Pathways Involved
This compound This compound peptideData not availableData not availablePutatively linked to mitochondrial function[1][2][3]
AMPK Activators Metformin, AICARIncreased[15]IncreasedActivation of AMPK, leading to phosphorylation of ACC and activation of PGC-1α
mTOR Inhibitors RapamycinInhibitedDecreasedInhibition of mTORC1 signaling, which regulates lipid synthesis and mitochondrial function[16]
Sirtuin Activators ResveratrolIncreasedIncreased[6][17]Activation of SIRT1, leading to deacetylation and activation of PGC-1α[6][18]

Signaling Pathways

The therapeutic effects of these metabolic regulators are mediated through complex signaling networks. Below are graphical representations of the key pathways.

SHLP5_Signaling SHLP5 This compound Receptor Putative Receptor SHLP5->Receptor Binds InsulinSignaling Insulin Signaling Pathway Receptor->InsulinSignaling Activates MetabolicEffects Metabolic Effects (Glucose Homeostasis, Lipid Metabolism) InsulinSignaling->MetabolicEffects Regulates

Figure 1: Putative Signaling Pathway of this compound.

AMPK_Signaling AMPK_Activators AMPK Activators (e.g., Metformin) AMPK AMPK AMPK_Activators->AMPK Activate ACC ACC AMPK->ACC Inhibits (p) GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes mTORC1 mTORC1 AMPK->mTORC1 Inhibits PGC1a PGC-1α AMPK->PGC1a Activates (p) CPT1 CPT1 ACC->CPT1 Relieves Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Increases GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Increases ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Figure 2: AMPK Signaling Pathway.

mTOR_Signaling mTOR_Inhibitors mTOR Inhibitors (e.g., Rapamycin) mTORC1 mTORC1 mTOR_Inhibitors->mTORC1 Inhibit p70S6K p70S6K mTORC1->p70S6K Activates (p) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits (p) LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes eIF4E_BP1->ProteinSynthesis Inhibits

Figure 3: mTOR Signaling Pathway.

Sirtuin_Signaling Sirtuin_Activators Sirtuin Activators (e.g., Resveratrol) SIRT1 SIRT1 Sirtuin_Activators->SIRT1 Activate PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) p53 p53 SIRT1->p53 Deacetylates (Inhibits) MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes StressResistance Stress Resistance FOXO->StressResistance Promotes Apoptosis Apoptosis p53->Apoptosis Promotes

Figure 4: Sirtuin Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Glucose Uptake Assay (2-NBDG Method)

This protocol describes the measurement of glucose uptake in cultured cells, such as L6 myotubes or C2C12 myoblasts, using the fluorescent glucose analog 2-NBDG.

Materials:

  • L6 or C2C12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-Deoxy-D-glucose (2-DG)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • Test compounds (this compound, Metformin, etc.)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.

  • Serum Starvation: Before the assay, starve the cells in serum-free DMEM for 2-4 hours.

  • Pre-incubation: Wash the cells with KRP buffer and pre-incubate with the test compounds (e.g., this compound, metformin) at desired concentrations for a specified time (e.g., 30-60 minutes).

  • Insulin Stimulation: For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) and incubate for 20-30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS. Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

Glucose_Uptake_Workflow Start Seed Cells Culture Culture & Differentiate Start->Culture Starve Serum Starvation Culture->Starve Preincubate Pre-incubate with Test Compound Starve->Preincubate Stimulate Insulin Stimulation (Optional) Preincubate->Stimulate Add_2NBDG Add 2-NBDG Stimulate->Add_2NBDG Incubate Incubate Add_2NBDG->Incubate Wash Wash with ice-cold PBS Incubate->Wash Measure Measure Fluorescence Wash->Measure End Data Analysis Measure->End

Figure 5: Experimental Workflow for Glucose Uptake Assay.

Fatty Acid Oxidation Assay (Radiolabeled Palmitate)

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 from [1-14C]palmitate in cultured cells like C2C12 myotubes.

Materials:

  • C2C12 myotubes

  • DMEM

  • Horse Serum

  • [1-14C]palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-carnitine

  • Test compounds

  • Scintillation vials and fluid

  • Scintillation counter

  • Whatman filter paper

  • Center-well incubation flasks

Procedure:

  • Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes in 6-well plates.

  • Preparation of Radiolabeled Substrate: Prepare a complex of [1-14C]palmitate with BSA.

  • Cell Treatment: Pre-incubate myotubes with test compounds in serum-free DMEM for the desired duration.

  • Oxidation Reaction: Add the [1-14C]palmitate-BSA complex to the cells and incubate in sealed flasks with a center well containing a piece of filter paper soaked in NaOH to trap CO2.

  • Termination: Stop the reaction by adding perchloric acid.

  • CO2 Trapping: Allow the flasks to sit for an additional hour to ensure all released 14CO2 is trapped by the NaOH on the filter paper.

  • Measurement: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Western Blotting for Phosphorylated Proteins (p-AMPK, p-mTOR)

This protocol details the detection of phosphorylated forms of key signaling proteins to assess pathway activation.

Materials:

  • Cultured cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK (Thr172), anti-p-mTOR (Ser2448))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer, and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound represents a novel and potentially significant player in the regulation of metabolism. As an endogenous mitochondrial-derived peptide, it may offer a more physiological approach to treating metabolic diseases compared to synthetic small molecules. However, the current body of research on this compound is still in its nascent stages. While it holds promise, a direct and quantitative comparison with established metabolic regulators like metformin, rapamycin, and resveratrol is hampered by a lack of head-to-head studies and specific data on its effects on key metabolic endpoints.

Future research should prioritize:

  • Quantitative in vitro and in vivo studies to determine the dose-dependent effects of this compound on glucose uptake, fatty acid oxidation, and mitochondrial function in relevant cell types and animal models of metabolic disease.[15][19][20]

  • Direct comparative studies evaluating the efficacy of this compound against metformin, rapamycin analogs, and sirtuin activators under identical experimental conditions.

  • Elucidation of the precise molecular mechanism of action of this compound, including the identification of its receptor(s) and downstream signaling pathways.

By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and its place within the armamentarium of treatments for metabolic disorders. This guide serves as a foundational document to stimulate further investigation into this promising area of metabolic research.

References

A Head-to-Head Comparison of Mitochondrial-Derived Peptides: SHLP-5 and MOTS-c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of mitochondrial-derived peptides (MDPs), MOTS-c and the Small Humanin-like Peptide (SHLP) family have emerged as significant areas of interest for their potential therapeutic applications in metabolic diseases, aging, and neurodegenerative disorders. This guide provides an objective, data-supported head-to-head comparison of SHLP-5 and MOTS-c, summarizing the current state of research, including their mechanisms of action, signaling pathways, and supporting experimental data.

Overview and Origins

Both MOTS-c and this compound are peptides encoded by the mitochondrial genome, a feature that distinguishes them from the vast majority of proteins encoded by nuclear DNA. This mitochondrial origin underscores their intrinsic roles in cellular metabolism and stress responses.

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded within the 12S ribosomal RNA gene of the mitochondrial DNA.[1][2] It is recognized for its significant role in regulating metabolic homeostasis.[3]

This compound (Small Humanin-like Peptide 5) is one of six peptides in the SHLP family, which are encoded by the 16S ribosomal RNA (MT-RNR2) gene in the mitochondria.[4][5] The SHLP family members are noted for their varied biological activities, though research into individual peptides like this compound is less extensive than for MOTS-c.[6]

Mechanism of Action and Signaling Pathways

The signaling pathways for MOTS-c have been a primary focus of research and are relatively well-characterized. In contrast, the specific signaling cascade for this compound remains largely unelucidated.

MOTS-c Signaling Pathway

MOTS-c primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1][5] The activation of AMPK by MOTS-c is mediated by its influence on the folate-methionine cycle, leading to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous AMPK activator.[3][7]

Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it can influence gene expression related to antioxidant defense and energy metabolism.[1]

MOTS_c_Signaling_Pathway MOTSc MOTS-c FolateCycle Folate-Methionine Cycle Inhibition MOTSc->FolateCycle Nucleus Nucleus MOTSc->Nucleus Stress- induced translocation AICAR AICAR Accumulation FolateCycle->AICAR AMPK AMPK Activation AICAR->AMPK MetabolicOutcomes Metabolic Outcomes: • Increased Glucose Uptake • Enhanced Fatty Acid Oxidation • Improved Insulin (B600854) Sensitivity AMPK->MetabolicOutcomes GeneExpression Regulation of Gene Expression (Antioxidant & Metabolic Genes) Nucleus->GeneExpression

Caption: MOTS-c Signaling Pathway.
This compound Signaling Pathway

Currently, there is a significant lack of published experimental data detailing the specific signaling pathway of this compound. While it is a member of the bioactive SHLP family, the distinct molecular mechanisms for this compound have not been elucidated. Research on other SHLP members, such as SHLP2 and SHLP3, suggests they can reduce apoptosis and improve mitochondrial metabolism, but it is unknown if this compound acts through similar or different pathways.[6] One study has raised questions about the biological importance of SHLP1, SHLP2, SHLP3, and SHLP5 due to their poor conservation and lack of significant synonymous codon bias, suggesting they may not be under the same evolutionary pressure as Humanin and SHLP6.

Comparative Biological Effects: A Summary of Experimental Data

FeatureMOTS-cThis compound
Primary Target Skeletal Muscle, Adipose Tissue, LiverUnknown
Metabolic Effects - Increases insulin sensitivity and glucose uptake.[2][3] - Prevents diet-induced obesity and insulin resistance.[3] - Enhances fatty acid oxidation.[1]- Potential role in diabetes is suggested but not experimentally demonstrated.[5]
Cellular Stress - Protects against oxidative stress.[1] - Enhances cellular resilience.[1]- Potential involvement in cellular stress responses is hypothesized but not proven.
Neuroprotection - Potential neuroprotective effects are under investigation.- Suggested as a research target for Alzheimer's disease, but without direct evidence.[5]
Cardiovascular Effects - Potential benefits for cardiovascular health are being explored.- Suggested as a research target for cardiovascular disease, without direct evidence.[5]
Anti-Cancer Activity - Effects on cancer cells are an active area of research.- Suggested as a research target for prostate cancer, without direct evidence.[5]

Experimental Protocols: Key Methodologies for a Foundational MOTS-c Experiment

To provide a framework for researchers, the following is a detailed methodology for a key type of experiment used to characterize the effects of MOTS-c on insulin sensitivity.

Experiment: Assessing the effect of MOTS-c on glucose uptake in C2C12 myotubes.

Objective: To determine if MOTS-c treatment increases glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture and Differentiation:

    • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.

  • MOTS-c Treatment:

    • Differentiated C2C12 myotubes are serum-starved for 2-4 hours in serum-free DMEM.

    • Cells are then treated with varying concentrations of synthetic MOTS-c (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). A vehicle control (e.g., PBS) is also included.

  • Glucose Uptake Assay:

    • After MOTS-c treatment, cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for 10-15 minutes. Insulin can be used as a positive control.

    • The uptake is stopped by washing the cells with ice-cold KRH buffer.

    • Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).

    • The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis:

    • The amount of 2-deoxy-D-[³H]glucose uptake is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the differences in glucose uptake between the control and MOTS-c treated groups.

Experimental_Workflow Start Start: C2C12 Myoblast Culture Differentiation Differentiation into Myotubes (2% Horse Serum) Start->Differentiation SerumStarvation Serum Starvation Differentiation->SerumStarvation Treatment MOTS-c Treatment (Varying Concentrations) SerumStarvation->Treatment GlucoseUptake 2-Deoxy-D-[³H]glucose Uptake Assay Treatment->GlucoseUptake Lysis Cell Lysis GlucoseUptake->Lysis Measurement Scintillation Counting & Protein Assay Lysis->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis

References

Validating the Role of SHLP-5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the function of Small Humanin-Like Peptide 5 (SHLP-5), a mitochondrial-derived peptide with therapeutic potential. Due to the limited direct research on this compound, this guide draws comparisons with its better-characterized counterparts, SHLP2 and SHLP3, and proposes experimental strategies to elucidate its specific role.

Introduction to this compound and the SHLP Family

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by the mitochondrial genome that play crucial roles in cellular signaling and metabolism. Among these, the Small Humanin-Like Peptides (SHLPs), a family of six peptides (SHLP1-6) derived from the 16S ribosomal RNA (MT-RNR2) gene, have garnered significant interest.[1][2] While research has illuminated the functions of some SHLPs, particularly SHLP2 and SHLP3, in areas such as cytoprotection, insulin (B600854) sensitivity, and mitochondrial function, the specific role of this compound remains largely uncharacterized.[1][2][3] This guide provides a roadmap for validating the function of this compound using genetic models, drawing parallels with established findings for other SHLPs.

Comparative Functions of SHLP Family Peptides

Studies have demonstrated that different SHLPs possess distinct and sometimes opposing biological activities. A comparative summary of the known functions of the SHLP family is presented below.

PeptideKnown FunctionsKey References
SHLP1 Limited data available.[3]
SHLP2 - Cytoprotective against oxidative stress and apoptosis- Improves mitochondrial metabolism (increases oxygen consumption and ATP levels)- Enhances insulin sensitivity- Protects against amyloid-beta toxicity[1][2][3][4]
SHLP3 - Cytoprotective against oxidative stress and apoptosis- Improves mitochondrial metabolism (increases oxygen consumption and ATP levels)[1][2][3]
SHLP4 Limited data available.[3]
SHLP5 Largely uncharacterized. In silico predictions suggest a 24-amino acid peptide. One study noted technical difficulties in generating a specific antibody for SHLP5, which may have hindered its investigation.[1][5]
SHLP6 Pro-apoptotic effects, in contrast to the protective effects of SHLP2 and SHLP3.[3]

Signaling Pathways: Insights from SHLP2 and SHLP3

The cytoprotective and metabolic effects of SHLP2 and SHLP3 are mediated, at least in part, through the activation of key signaling pathways. Understanding these pathways provides a foundation for investigating the potential mechanisms of this compound.

Established Signaling of SHLP2 and SHLP3

Research indicates that SHLP2 and SHLP3 activate the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][6] Activation of these pathways is crucial for promoting cell survival and proliferation.

SHLP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SHLP2 SHLP2 Receptor Putative Receptor SHLP2->Receptor Binds SHLP3 SHLP3 SHLP3->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates pERK p-ERK ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pERK->Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Cell Survival, Proliferation) Nucleus->Transcription Regulates

Figure 1: Proposed signaling pathway for SHLP2 and SHLP3.

Proposed Experimental Workflow for Validating this compound Function

Given the lack of specific data for this compound, a systematic approach is required to validate its function. The following experimental workflow is proposed, utilizing genetic models.

SHLP5_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_genetic_models Genetic Model Validation cluster_in_vivo In Vivo Validation (Future Work) A1 Synthesize this compound Peptide A2 Cell-Based Assays (e.g., Apoptosis, Oxidative Stress, Metabolic Assays) A1->A2 A3 Signaling Pathway Analysis (Western Blot for p-ERK, p-STAT3) A2->A3 B1 Design and Generate This compound Knockdown (siRNA/shRNA) or Knockout (CRISPR) Cell Lines A3->B1 Inform design of genetic models B2 Phenotypic Characterization (Compare with wild-type) B1->B2 B3 Rescue Experiments (Add back synthetic this compound) B2->B3 C1 Generate this compound Knockout Mouse Model B3->C1 Justify in vivo studies C2 Metabolic Phenotyping C1->C2 C3 Challenge Studies (e.g., High-Fat Diet) C2->C3

Figure 2: Proposed workflow for this compound functional validation.

Experimental Protocols for this compound Validation

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols that can be adapted for the study of this compound.

Gene Knockdown using siRNA

Objective: To transiently reduce the expression of the MT-RNR2 gene to assess the impact on cellular function.

Protocol:

  • siRNA Design: Design and synthesize small interfering RNAs (siRNAs) targeting the specific sequence of this compound within the human MT-RNR2 gene. Include a non-targeting control siRNA.

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T for initial validation, or a more disease-relevant line such as a hepatocyte or neuronal cell line).

  • Transfection: Transfect the cells with the this compound specific siRNA and control siRNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Validation of Knockdown: After 48-72 hours, harvest the cells.

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of MT-RNR2.

    • Western Blot: If a specific antibody for this compound becomes available, perform a western blot to confirm the reduction in peptide levels.

  • Functional Assays: Perform cell-based assays to assess the phenotypic consequences of this compound knockdown (e.g., apoptosis assays, ROS production assays, glucose uptake assays).

Generation of a Knockout Cell Line using CRISPR/Cas9

Objective: To create a stable cell line with a complete loss of this compound function for long-term studies.

Protocol:

  • gRNA Design: Design guide RNAs (gRNAs) targeting the this compound coding region within the MT-RNR2 gene.

  • Vector Construction: Clone the gRNAs into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the CRISPR/Cas9 vector and a selection marker. Select for successfully transfected cells.

  • Clonal Isolation and Screening: Isolate single-cell clones and screen for the desired knockout by DNA sequencing of the target region.

  • Validation of Knockout: Confirm the absence of this compound expression at the RNA and, if possible, protein level.

  • Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the knockout cell line compared to the wild-type control.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison between this compound and its alternatives, all quantitative data should be summarized in structured tables. The following table provides a template for comparing the effects of different SHLPs in functional assays.

AssaySHLP2SHLP3SHLP5 (Hypothesized)Other MDPs (e.g., MOTS-c)
Apoptosis (Fold Change vs. Control) --?-
ROS Production (Fold Change vs. Control) --?-
ATP Production (Fold Change vs. Control) ++?+
Glucose Uptake (Fold Change vs. Control) +??+
p-ERK/Total ERK Ratio ++?Varies
p-STAT3/Total STAT3 Ratio +-?Varies

Note: "+" indicates an increase, "-" indicates a decrease, and "?" indicates data to be determined.

Conclusion and Future Directions

The validation of this compound's role presents an exciting opportunity to uncover a new player in mitochondrial signaling and metabolic regulation. While direct evidence is currently lacking, the established functions and signaling pathways of its sister peptides, SHLP2 and SHLP3, provide a strong foundation for a targeted and systematic investigation. The proposed experimental workflows, utilizing genetic models such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, will be instrumental in elucidating the specific functions of this compound. The comparative data generated from these studies will be invaluable for the scientific community and may pave the way for the development of novel therapeutics for metabolic and age-related diseases. The successful generation of a specific antibody for this compound will be a critical step in advancing our understanding of this enigmatic mitochondrial-derived peptide.

References

A Systematic Review of Small Humanin-Like Peptide (SHLP) Functions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the functions of small humanin-like peptides (SHLPs), a group of mitochondrial-derived peptides with emerging therapeutic potential. This document summarizes key quantitative data, details experimental methodologies for functional assessment, and visualizes the known signaling pathways.

I. Comparative Analysis of SHLP Functions

Six SHLPs (SHLP1-6) have been identified, each encoded within the mitochondrial 16S ribosomal RNA region.[1] These peptides exhibit diverse and sometimes opposing biological activities, ranging from promoting cell survival and proliferation to inducing apoptosis. The following table summarizes the known functions of the most studied SHLPs, with a focus on quantitative experimental data where available.

FunctionSHLP2SHLP3SHLP4SHLP6
Cell Viability ▲ Increased cell viability by 21.79% in AMD cybrids.[2]▲ Enhanced cell viability.[1][3]No significant effect reported.▼ Decreased cell viability.
Apoptosis ▼ Inhibited apoptosis.[1][3] ▼ Decreased Caspase-3 gene expression by 81.8% in AMD cybrids.[2] ▼ Decreased Caspase-7 gene expression by 72.48% in AMD cybrids.[2] ▼ Reduced Cleaved Caspase-3 protein levels by 56.45% in AMD cybrids.[2]▼ Inhibited apoptosis.[1][3]No significant effect reported.▲ Significantly increased apoptosis.[1][3]
Cell Proliferation ▲ Promoted cell proliferation in NIT-1 β-cells.[1][3]No significant effect reported.▲ Promoted cell proliferation in NIT-1 β-cells.[1][3][4]No significant effect reported.
Mitochondrial Metabolism ▲ Induced oxygen consumption rate (OCR) and increased cellular ATP levels.[1]▲ Induced oxygen consumption rate (OCR) and increased cellular ATP levels.[1][5]No significant effect reported.No significant effect reported.
Signaling Pathway Activation ▲ Activated both ERK and STAT3 pathways in NIT-1 β cells (at 100 nM).[6][7]▲ Activated ERK pathway in NIT-1 β cells (at 100 nM).[6] - Did not activate STAT3 phosphorylation.[6]Not reported.Not reported.
Insulin (B600854) Sensitivity ▲ Enhanced insulin sensitivity both peripherally and centrally.[2][8][9]▲ Enhanced insulin sensitivity.[7]Not reported.Not reported.

II. Experimental Methodologies

This section details the protocols for key experiments cited in the functional comparison of SHLPs.

Cell Viability Assay (MTS Assay)

This assay determines the number of viable cells in culture based on the metabolic reduction of MTS tetrazolium salt by dehydrogenase enzymes in living cells.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • SHLP peptides (e.g., SHLP2, SHLP3)

    • MTS reagent

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with varying concentrations of SHLPs (e.g., 100 nM) for 24-72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Caspase-3 Activity)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cell culture plates

    • SHLP peptides

    • Cell lysis buffer

    • Caspase-3 substrate (DEVD-pNA)

    • Assay buffer

  • Protocol:

    • Culture cells and induce apoptosis (e.g., by serum starvation) in the presence or absence of SHLPs (e.g., 100 nM SHLP2 or SHLP3) for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them using the provided cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of 4 mM DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in Caspase-3 activity is determined by comparing the results from the SHLP-treated samples to the untreated control.[10]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • SHLP peptides

    • BrdU labeling reagent

    • Fixing/Denaturing solution

    • Anti-BrdU antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Treat cells with SHLPs (e.g., 100 nM SHLP2 or SHLP4) for 24 hours.

    • Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

    • Remove the labeling medium and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.

    • Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells and add TMB substrate. Incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

  • Materials:

    • Seahorse XF cell culture microplate

    • SHLP peptides

    • Seahorse XF calibrant

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • The next day, replace the culture medium with pre-warmed assay medium and incubate for 1 hour in a non-CO2 incubator.

    • Treat cells with the desired concentration of SHLPs.

    • Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibrant plate with the cell culture plate and start the assay.

    • The instrument will sequentially inject the compounds and measure the changes in OCR to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways activated by SHLPs and a general workflow for assessing their function.

SHLP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling SHLP2 SHLP2 Receptor2 Receptor(s) for SHLP2 SHLP2->Receptor2 SHLP3 SHLP3 Receptor3 Receptor for SHLP3 SHLP3->Receptor3 ERK ERK Receptor2->ERK STAT3 STAT3 Receptor2->STAT3 Receptor3->ERK CellSurvival Cell Survival (Anti-apoptosis) ERK->CellSurvival Proliferation Proliferation ERK->Proliferation (SHLP2) STAT3->CellSurvival

Signaling pathways of SHLP2 and SHLP3.

Experimental_Workflow start Start: Cell Culture treatment SHLP Treatment (Varying concentrations and times) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3 activity) treatment->apoptosis proliferation Proliferation Assay (e.g., BrdU incorporation) treatment->proliferation metabolism Mitochondrial Metabolism Assay (e.g., Seahorse XF) treatment->metabolism data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis proliferation->data_analysis metabolism->data_analysis conclusion Conclusion on SHLP Function data_analysis->conclusion

General experimental workflow for SHLP functional analysis.

References

Comparative Transcriptomics of Cells Treated with Different Hydrocarbon-Stapled Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of different classes of hydrocarbon-stapled peptides (SHLPs), also known as stapled peptides. By stabilizing the alpha-helical structure of peptides, this technology enables the modulation of intracellular protein-protein interactions (PPIs) that are often considered "undruggable."[1][2][3] This guide will focus on two prominent classes of stapled peptides: those targeting the p53-MDM2 interaction and those targeting the Nrf2 pathway, providing available experimental data and detailed methodologies.

Introduction to Hydrocarbon-Stapled Peptides

Hydrocarbon-stapled peptides are synthetic peptides in which the alpha-helical secondary structure is constrained by a covalent linkage, typically a hydrocarbon staple.[2][3] This modification confers several advantageous properties, including increased helicity, protease resistance, and cell permeability, making them promising therapeutic candidates for various diseases, particularly cancer.[2][3] They function by mimicking one of the partners in a protein-protein interaction, thereby disrupting the native interaction.

Comparative Transcriptomic Analysis

While direct, large-scale comparative transcriptomic studies across a wide range of stapled peptides are not yet abundant in publicly available literature, we can infer and compare their effects based on the known downstream targets of the pathways they modulate. Here, we compare the expected transcriptomic consequences of treating cells with stapled peptides that either activate the p53 pathway or inhibit the Nrf2 pathway.

Table 1: Comparative Overview of Transcriptomic Effects of p53-Activating and Nrf2-Inhibiting Stapled Peptides
Featurep53-Activating Stapled Peptides (e.g., targeting MDM2)Nrf2-Inhibiting Stapled Peptides (e.g., N1S)
Primary Target MDM2/MDMXNrf2-sMAF heterodimerization
Mechanism of Action Disrupts the p53-MDM2/MDMX interaction, leading to p53 stabilization and activation.[4]Directly inhibits the heterodimerization of Nrf2 with sMAF proteins, preventing its binding to the Antioxidant Response Element (ARE).[5][6][7]
Key Upregulated Genes Genes involved in apoptosis (e.g., BAX, PUMA, NOXA), cell cycle arrest (e.g., CDKN1A/p21), and DNA repair.-
Key Downregulated Genes Genes promoting cell survival and proliferation that are negatively regulated by p53.Nrf2-dependent antioxidant and detoxification genes (e.g., HMOX1, NQO1), and drug resistance genes (e.g., ABCC1, GCLC, TXN).[6]
Overall Transcriptomic Profile Shift towards a pro-apoptotic and anti-proliferative state.Sensitization of cells to oxidative stress and chemotherapeutic agents.
Therapeutic Rationale Reactivation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[4]Overcoming chemoresistance in cancers with constitutive Nrf2 activation.[5][6][7]

Signaling Pathways and Mechanisms of Action

The differential transcriptomic profiles induced by these two classes of stapled peptides stem from their distinct molecular targets and the signaling pathways they modulate.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits (degradation) Stapled_Peptide p53-Activating Stapled Peptide Stapled_Peptide->MDM2 inhibits

Caption: p53 Signaling Pathway Activation by Stapled Peptides.

nrf2_pathway cluster_stress Cellular State cluster_regulation Nrf2 Regulation cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Basal Basal State Basal->Keap1 Nrf2 Nrf2 sMAF sMAF Nrf2->sMAF heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 promotes degradation sMAF->ARE binds to Stapled_Peptide Nrf2-Inhibiting Stapled Peptide Stapled_Peptide->Nrf2 prevents heterodimerization with sMAF Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression activates

Caption: Nrf2 Signaling Pathway Inhibition by Stapled Peptides.

Experimental Protocols

The following provides a generalized workflow for the comparative transcriptomic analysis of cells treated with different hydrocarbon-stapled peptides.

Stapled Peptide Synthesis and Characterization
  • Peptide Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis. Non-natural amino acids containing olefinic side chains are incorporated at desired positions for stapling.[2]

  • On-Resin Cyclization: The hydrocarbon staple is formed by ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst).[2]

  • Cleavage and Purification: The stapled peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry. The helicity is assessed by circular dichroism (CD) spectroscopy.[2][5] Protease stability assays are performed to confirm resistance to degradation.[5]

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines with known status of the target pathway (e.g., wild-type p53 for p53-activating peptides, high Nrf2 activity for Nrf2-inhibiting peptides).

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Peptide Treatment: Treat cells with different stapled peptides at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and potentially a non-stapled version of the peptide as a negative control.

RNA Extraction and Sequencing
  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol followed by a column-based purification). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome.

  • Gene Expression Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon treatment with each stapled peptide compared to the control.

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the lists of differentially expressed genes to identify the biological pathways and processes that are most significantly affected.

experimental_workflow cluster_synthesis Peptide Preparation cluster_cell_culture Cellular Assay cluster_sequencing Sequencing cluster_analysis Data Analysis Synthesis Stapled Peptide Synthesis & Characterization Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Pathway & GO Analysis DEA->Functional_Analysis

Caption: Experimental Workflow for Comparative Transcriptomics.

Conclusion

Hydrocarbon-stapled peptides represent a powerful modality for targeting previously intractable intracellular protein-protein interactions. While direct comparative transcriptomic data is still emerging, analysis of their effects on distinct signaling pathways like p53 and Nrf2 reveals their potential for inducing specific and therapeutically relevant changes in gene expression. This guide provides a framework for researchers to understand, compare, and investigate the transcriptomic impact of these promising molecules in drug discovery and development.

References

Assessing the Off-Target Effects of SHLP-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mitochondrial-derived peptide SHLP-5, with a focus on assessing its potential off-target effects. Due to the limited availability of specific quantitative data on this compound's off-target profile, this document outlines the established methodologies for such an assessment and draws comparisons with alternative therapeutic strategies based on their known mechanisms and safety profiles.

Introduction to this compound

This compound is a microprotein encoded by the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1] As a member of the mitochondrial-derived peptide (MDP) family, which also includes Humanin (B1591700) and MOTS-c, this compound is implicated in a range of cytoprotective and metabolic functions.[2][3][4] Preclinical research suggests its therapeutic potential in several age-related and metabolic diseases, including Alzheimer's disease, diabetes, cardiovascular disease, and prostate cancer.[1] MDPs are known to modulate various signaling pathways, including those involved in apoptosis, inflammation, and metabolism, suggesting that a thorough assessment of their on- and off-target effects is critical for further drug development.[5][6][7][8]

Proposed On-Target Signaling of this compound

While the precise signaling pathways of this compound are still under investigation, the known mechanisms of the closely related peptide, Humanin, offer a potential model. Humanin is known to exert its cytoprotective effects by interacting with both intracellular and extracellular targets. Intracellularly, it can bind to pro-apoptotic proteins like Bax and tBid to inhibit apoptosis.[7][9] Extracellularly, it can activate pro-survival signaling cascades such as JAK/STAT3, PI3K/AKT, and ERK1/2 through receptor-mediated interactions.[7] It is plausible that this compound shares some of these signaling mechanisms.

SHLP5_On_Target_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SHLP-5_ext This compound Receptor Cell Surface Receptor SHLP-5_ext->Receptor Binds PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT JAK_STAT3 JAK/STAT3 Pathway Receptor->JAK_STAT3 ERK1_2 ERK1/2 Pathway Receptor->ERK1_2 Pro_Survival Cell Survival & Metabolic Regulation PI3K_AKT->Pro_Survival JAK_STAT3->Pro_Survival ERK1_2->Pro_Survival SHLP-5_int This compound Bax_tBid Bax / tBid SHLP-5_int->Bax_tBid Inhibits Apoptosis Apoptosis Bax_tBid->Apoptosis Induces

Figure 1: Proposed on-target signaling pathways of this compound, based on the known mechanisms of the related mitochondrial-derived peptide, Humanin.

Framework for Assessing Off-Target Effects

A comprehensive evaluation of this compound's off-target effects is essential to ensure its safety and efficacy as a therapeutic candidate. This involves a multi-pronged approach utilizing modern proteomic and genomic techniques.

Experimental Protocols

1. Global Proteome Analysis via Mass Spectrometry:

  • Objective: To identify unintended protein binding partners of this compound.

  • Methodology:

    • Cell Culture and Treatment: Treat relevant human cell lines (e.g., neuronal cells for Alzheimer's, pancreatic beta-cells for diabetes) with a therapeutic dose of this compound and a vehicle control.

    • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

    • Affinity Purification (AP-MS): Use biotinylated this compound as bait to pull down interacting proteins from the cell lysate.

    • Mass Spectrometry (MS): Elute the bound proteins and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound.

    • Data Analysis: Compare the protein profiles of the this compound-treated and control samples to identify off-target interactors.

2. Transcriptome-Wide Analysis via RNA-Sequencing (RNA-Seq):

  • Objective: To assess unintended changes in gene expression following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Treat relevant human cell lines with this compound and a vehicle control.

    • RNA Extraction: Isolate total RNA from the cells.

    • Library Preparation and Sequencing: Construct RNA-Seq libraries and perform high-throughput sequencing.

    • Data Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound. Pathway analysis can then be used to understand the biological implications of these changes.

3. In Vitro Safety Profiling Assays:

  • Objective: To evaluate the cytotoxic effects of this compound on various cell types.

  • Methodology:

    • Cell Viability Assays (e.g., MTT, LDH): Expose a panel of human cell lines (representing different organs) to a range of this compound concentrations to determine its cytotoxic potential.

    • Hemolysis Assay: Assess the lytic effect of this compound on red blood cells to evaluate its potential for causing hemolysis.

Off_Target_Workflow cluster_proteomics Proteomics cluster_genomics Genomics Cell_Culture Cell Culture (e.g., Neuronal, Pancreatic) Treatment This compound Treatment Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control AP_MS Affinity Purification- Mass Spectrometry Treatment->AP_MS RNA_Seq RNA-Sequencing Treatment->RNA_Seq Control->AP_MS Control->RNA_Seq Protein_Analysis Identify Off-Target Binding Partners AP_MS->Protein_Analysis Gene_Analysis Assess Unintended Gene Expression Changes RNA_Seq->Gene_Analysis

Figure 2: Experimental workflow for assessing the off-target effects of this compound using proteomics and genomics approaches.
Data Presentation

Quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Hypothetical Off-Target Protein Interactions of this compound (from AP-MS)

Off-Target ProteinFunctionFold Enrichment (this compound vs. Control)p-value
Protein XKinase15.2<0.001
Protein YTranscription Factor8.7<0.01
Protein ZIon Channel5.1<0.05

Table 2: Hypothetical Differentially Expressed Genes upon this compound Treatment (from RNA-Seq)

GenePathwayLog2 Fold ChangeAdjusted p-value
Gene AInflammation3.5<0.001
Gene BCell Cycle-2.8<0.001
Gene CMetabolism2.1<0.01

Comparison with Alternative Therapies

Given the absence of specific off-target data for this compound, this section provides a high-level comparison with existing therapeutic alternatives for its potential indications, focusing on their mechanisms of action and known off-target/side effects.

Table 3: Comparison of this compound with Alternatives for Alzheimer's Disease

Therapeutic AgentMechanism of ActionKnown Off-Target Effects / Side Effects
This compound (Proposed) Potential neuroprotective and anti-apoptotic effects.Unknown
Cholinesterase Inhibitors (e.g., Donepezil) Increase acetylcholine (B1216132) levels in the brain.Nausea, vomiting, diarrhea, insomnia.
NMDA Receptor Antagonists (e.g., Memantine) Block the effects of excess glutamate.Dizziness, headache, confusion, constipation.
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab) Target and clear amyloid-beta plaques.Amyloid-related imaging abnormalities (ARIA), infusion-related reactions.

Table 4: Comparison of this compound with Alternatives for Type 2 Diabetes

Therapeutic AgentMechanism of ActionKnown Off-Target Effects / Side Effects
This compound (Proposed) Potential to improve insulin (B600854) sensitivity and glucose metabolism.Unknown
Metformin Decreases hepatic glucose production and improves insulin sensitivity.Gastrointestinal side effects (diarrhea, nausea), lactic acidosis (rare).
GLP-1 Receptor Agonists (e.g., Semaglutide) Mimic incretin (B1656795) hormones to increase insulin secretion and suppress glucagon.Nausea, vomiting, diarrhea, pancreatitis (rare).
SGLT2 Inhibitors (e.g., Empagliflozin) Block glucose reabsorption in the kidneys.Genital yeast infections, urinary tract infections, diabetic ketoacidosis (rare).

Table 5: Comparison of this compound with Alternatives for Cardiovascular Disease

Therapeutic AgentMechanism of ActionKnown Off-Target Effects / Side Effects
This compound (Proposed) Potential protective effects on endothelial cells and cardiomyocytes.Unknown
Statins (e.g., Atorvastatin) Inhibit HMG-CoA reductase to lower cholesterol.Muscle pain, liver damage (rare), increased risk of diabetes.
ACE Inhibitors (e.g., Lisinopril) Block the conversion of angiotensin I to angiotensin II, leading to vasodilation.Dry cough, hyperkalemia, angioedema (rare).
Beta-Blockers (e.g., Metoprolol) Block the effects of adrenaline on the heart, reducing heart rate and blood pressure.Fatigue, dizziness, bradycardia, bronchospasm in asthmatics.

Table 6: Comparison of this compound with Alternatives for Prostate Cancer

Therapeutic AgentMechanism of ActionKnown Off-Target Effects / Side Effects
SHLP-6 (a related MDP) Has shown pro-apoptotic effects on some cancer cells.[5]Unknown for this compound
Androgen Deprivation Therapy (ADT) Suppresses testosterone (B1683101) production or blocks its action.Hot flashes, loss of libido, erectile dysfunction, osteoporosis, cardiovascular events.
Chemotherapy (e.g., Docetaxel) Kills rapidly dividing cells.Nausea, hair loss, fatigue, myelosuppression.
Targeted Therapy (e.g., PARP inhibitors) Inhibit specific molecules involved in cancer growth.Nausea, fatigue, anemia, potential for myelodysplastic syndrome.

Conclusion

This compound represents a promising therapeutic candidate with potential applications across a spectrum of diseases. However, a rigorous and systematic assessment of its off-target effects is paramount before it can progress to clinical trials. The experimental framework outlined in this guide provides a roadmap for such an evaluation. By employing a combination of proteomic, genomic, and in vitro assays, researchers can build a comprehensive safety profile for this compound and compare it meaningfully with existing therapies. This data-driven approach will be crucial for realizing the full therapeutic potential of this novel mitochondrial-derived peptide.

References

Safety Operating Guide

Navigating the Disposal of SHLP-5: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the mitochondrial-derived peptide SHLP-5, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for research-grade peptides.

Crucially, before proceeding with any disposal protocol, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department and review any safety information provided by the supplier of this compound.

Immediate Safety and Handling Protocol

Prior to disposal, the safe handling of this compound is paramount to minimize exposure and ensure a secure process.

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, always wear appropriate PPE, including:

  • A lab coat or gown

  • Safety goggles or glasses

  • Chemical-resistant gloves (nitrile is a common standard)[1]

Work Area Preparation:

  • Designate a specific, well-ventilated area for preparing the waste, preferably within a chemical fume hood.[1]

  • Ensure the area is clean and free of incompatible materials.

Experimental Protocol: Preparation of this compound for Disposal

The following step-by-step process outlines the preparation of both solid and liquid forms of this compound for disposal.

For Solid (Lyophilized) this compound Waste:

  • Collection: Collect unused or expired lyophilized this compound powder, along with any consumables contaminated with the solid peptide (e.g., weigh boats, spatulas, wipes), in a designated, leak-proof hazardous waste container.[2]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("Small Humanin-Like Peptide 5" or "this compound"), and any known hazard information.[3]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible chemicals, until it is collected by authorized waste management personnel.

For Liquid this compound Waste (Solutions):

  • Segregation: Do not pour liquid this compound waste down the drain.[4][5] Collect all solutions, including reconstituted peptides, experimental media containing this compound, and solvent waste (e.g., from HPLC), in a designated, chemically compatible hazardous waste container.[2]

  • Solvent Compatibility: If organic solvents were used, collect this waste in a separate, compatible container. Do not mix chlorinated and non-chlorinated solvents.[2]

  • Chemical Inactivation (Consult EHS): For aqueous solutions, chemical inactivation may be an option, but this must be approved by your EHS department. A common method for some peptides involves using a 10% bleach solution (to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%) with a contact time of at least 30 minutes.[2] Following inactivation, the solution may need to be neutralized.[2]

  • Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of this compound.

  • Storage: Securely cap the container and store it in the designated satellite accumulation area.

For Contaminated Sharps:

  • Immediately place any needles, syringes, pipette tips, or broken glassware that have come into contact with this compound into a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[2]

Quantitative Data for Laboratory Waste Management

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general parameters for the safe management of laboratory chemical waste.

ParameterGuidelineSource
Chemical Inactivation
Bleach Solution (Sodium Hypochlorite)10% final solution (0.5-1.0% final concentration)[2]
Minimum Contact Time30 minutes[2]
Hazardous Waste Accumulation
Satellite Accumulation Area Limit< 55 gallons of non-acute hazardous wasteGeneral EPA Guideline
Acute Hazardous Waste Limit≤ 1 quart (or 1 kg)General EPA Guideline
Personal Protective Equipment
Glove TypeNitrile or other chemically resistant gloves[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SHLP_5_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid, Liquid, or Sharps? ppe->waste_type solid_waste Solid Waste: Collect in labeled hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Segregate and collect in labeled hazardous waste container. waste_type->liquid_waste Liquid sharps_waste Sharps Waste: Place in puncture-resistant sharps container. waste_type->sharps_waste Sharps storage Store sealed containers in Satellite Accumulation Area solid_waste->storage consult_ehs Consult EHS for Inactivation and Specific Procedures liquid_waste->consult_ehs sharps_waste->storage consult_ehs->storage pickup Arrange for pickup by authorized waste management storage->pickup end End: Compliant Disposal pickup->end

This compound Disposal Decision Workflow

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Disposal Protocols for the Mitochondrial-Derived Peptide SHLP-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the mitochondrial-derived peptide SHLP-5, including operational and disposal plans. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Immediate Safety and Handling Protocol

This compound is a mitochondrial-derived peptide used in research for conditions such as diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[1][2][3] While specific hazard data is unavailable, it should be handled with care as a potentially bioactive and hazardous compound.

Storage:

  • Lyophilized Form: Store at 0-5°C for up to 6 months.[4]

  • Rehydrated Solution: Store at +4°C for up to 5 days or at -20°C for up to 3 months. It is advisable to aliquot the solution before freezing to avoid repeated freeze-thaw cycles.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against potential exposure.[5] The following table summarizes the recommended PPE for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing (Lyophilized Powder) Chemical splash goggles or safety glasses with side shields.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 or higher respirator is recommended to avoid inhalation of the powder.
Handling & Chemical Reactions (Solution) Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.All operations should ideally be conducted in a certified chemical fume hood or a well-ventilated area.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls.An air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Not generally required if handling sealed waste containers.

Experimental Protocols: Safe Handling and Disposal

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Before handling, ensure all required PPE is donned correctly.[6] Prepare the work area within a chemical fume hood by laying down absorbent, disposable bench paper.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Carefully open the vial. Using a calibrated micropipette with a sterile tip, add the appropriate volume of the recommended solvent to the vial.

  • Mixing: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.

  • Labeling: Clearly label the vial with the peptide name, concentration, date of reconstitution, and storage conditions.

Protocol 2: Disposal of this compound Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[7]

  • Containerization: Collect all waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves, wipes), in a designated, chemically compatible, and clearly labeled hazardous waste container.[7][8] The container must be leak-proof and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[9]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by authorized waste management personnel.

  • Documentation: Maintain a detailed log of all this compound waste generated, including the date, quantity, and the name of the individual responsible.[7]

Visualizing the Workflow

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

SHLP5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area reconstitute Reconstitute Lyophilized this compound prep_area->reconstitute experiment Perform Experiment reconstitute->experiment segregate Segregate Waste experiment->segregate containerize Containerize in Labeled Hazardous Waste Bin segregate->containerize store Store for Pickup containerize->store

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Decision_Logic start Handling this compound is_powder Is it in lyophilized powder form? start->is_powder is_solution Is it in solution? is_powder->is_solution No ppe_powder Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood / Respirator is_powder->ppe_powder Yes ppe_solution Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat is_solution->ppe_solution Yes ppe_spill Spill Cleanup PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron is_solution->ppe_spill No (Spill)

Caption: Decision logic for selecting appropriate PPE for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.